2'-Methoxyacetophenone
Description
Structure
3D Structure
Properties
IUPAC Name |
1-(2-methoxyphenyl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O2/c1-7(10)8-5-3-4-6-9(8)11-2/h3-6H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWPLEOPKBWNPQV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=CC=C1OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8060375 | |
| Record name | Ethanone, 1-(2-methoxyphenyl)- | |
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Molecular Weight |
150.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Boiling Point |
245.00 to 248.00 °C. @ 760.00 mm Hg | |
| Record name | 2'-Methoxyacetophenone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0032569 | |
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CAS No. |
579-74-8 | |
| Record name | 2′-Methoxyacetophenone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=579-74-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | 2-Methoxyacetophenone | |
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| Record name | 2'-Methoxyacetophenone | |
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| Record name | 2'-Methoxyacetophenone | |
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| Record name | Ethanone, 1-(2-methoxyphenyl)- | |
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| Record name | Ethanone, 1-(2-methoxyphenyl)- | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(2-methoxyphenyl)ethan-1-one | |
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| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.589 | |
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| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2'-METHOXYACETOPHENONE | |
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| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0WYN389I4N | |
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| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 2'-Methoxyacetophenone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0032569 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
Synthesis of 2'-Methoxyacetophenone from o-Hydroxyacetophenone: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis of 2'-Methoxyacetophenone from o-hydroxyacetophenone, a critical transformation for producing a versatile intermediate in the pharmaceutical and flavor industries. This document details the prevalent synthetic methodology, the Williamson ether synthesis, and presents a thorough experimental protocol. Quantitative data, including reaction yields and spectroscopic characterization, are summarized for clarity. Furthermore, this guide includes diagrammatic representations of the chemical pathway and experimental workflow to facilitate a deeper understanding of the process.
Introduction
This compound (CAS 579-74-8) is a key aromatic ketone intermediate widely utilized in organic synthesis. Its structural features, specifically the ortho-methoxy group relative to the acetyl group, make it a valuable precursor in the development of various drug molecules and specialty chemicals. Notably, it serves as a building block for the synthesis of chalcones, a class of compounds investigated for their potential anti-proliferative activities in cancer research. The compound also finds application in the flavor and fragrance industry due to its distinct aroma.
The most common and reliable method for synthesizing this compound is through the methylation of the hydroxyl group of o-hydroxyacetophenone. This reaction is a classic example of the Williamson ether synthesis, a robust and widely employed method for forming ethers.[1][2] This guide will focus on this synthetic route, providing detailed experimental procedures and relevant data for researchers and professionals in the field.
Reaction Pathway: Williamson Ether Synthesis
The synthesis of this compound from o-hydroxyacetophenone proceeds via a bimolecular nucleophilic substitution (SN2) reaction, known as the Williamson ether synthesis.[1][2] The process involves two key steps:
-
Deprotonation: The phenolic hydroxyl group of o-hydroxyacetophenone is deprotonated by a base to form a more nucleophilic phenoxide ion.
-
Nucleophilic Attack: The resulting phenoxide ion acts as a nucleophile and attacks the methylating agent (e.g., dimethyl sulfate or methyl iodide), displacing a leaving group and forming the ether linkage.
A diagrammatic representation of this reaction pathway is provided below.
Caption: Reaction pathway for the synthesis of this compound.
Experimental Protocols
Several variations of the Williamson ether synthesis for this transformation exist, primarily differing in the choice of base, solvent, and methylating agent. Below is a detailed protocol adapted from established literature, utilizing dimethyl sulfate as the methylating agent and lithium hydroxide as the base.[3]
Materials:
-
o-Hydroxyacetophenone (1-(2-hydroxyphenyl)ethanone)
-
Lithium hydroxide monohydrate (LiOH·H₂O)
-
Dimethyl sulfate ((CH₃)₂SO₄)
-
Tetrahydrofuran (THF)
-
2 M Sodium hydroxide (NaOH) solution
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: In a round-bottom flask, a solution of o-hydroxyacetophenone (300 mmol) and lithium hydroxide monohydrate (590 mmol) in tetrahydrofuran (400 mL) is prepared.
-
Deprotonation: The mixture is stirred at room temperature for 1 hour to facilitate the formation of the lithium phenoxide.
-
Methylation: Dimethyl sulfate (293 mmol) is added to the reaction mixture. The reaction is allowed to proceed for 60 hours, with progress monitored by thin-layer chromatography (TLC).
-
Work-up:
-
Upon completion of the reaction, the solvent (THF) is removed under reduced pressure.
-
The resulting residue is dissolved in a 2 M NaOH solution.
-
The aqueous solution is then extracted with diethyl ether.
-
-
Purification:
-
The combined organic extracts are dried over anhydrous magnesium sulfate.
-
The drying agent is removed by filtration.
-
The solvent is evaporated under reduced pressure to yield the crude product.
-
-
Final Product: The crude this compound can be further purified by distillation to achieve high purity.
An alternative protocol involves the use of methyl iodide as the methylating agent and potassium carbonate as the base in acetone.[4]
Data Presentation
The following tables summarize the quantitative data associated with the synthesis of this compound.
Table 1: Reaction Conditions and Yield
| Parameter | Value | Reference |
| Starting Material | o-Hydroxyacetophenone | [3] |
| Methylating Agent | Dimethyl Sulfate | [3] |
| Base | Lithium Hydroxide Monohydrate | [3] |
| Solvent | Tetrahydrofuran | [3] |
| Reaction Time | 60 hours | [3] |
| Reaction Temperature | Room Temperature | [3] |
| Yield | 86% | [3] |
Table 2: Spectroscopic Data for this compound [3]
| Spectroscopic Technique | Data |
| ¹H NMR (400 MHz, CDCl₃) | δ 7.71-7.69 (dd, J = 7.7, 1.8 Hz, 1H), 7.44-7.40 (m, 1H), 6.97-6.92 (m, 2H), 3.86 (s, 3H), 2.58 (s, 3H) |
| ¹³C NMR (100.6 MHz, CDCl₃) | δ 199.8, 158.9, 133.7, 130.3, 128.2, 120.5, 111.6, 55.5, 31.8 |
| IR (KBr, cm⁻¹) | 3074, 3003, 2944, 2840, 1674, 1598, 1578, 1486, 1437, 1358, 1292, 1247, 1163, 1126, 1023, 967, 805, 758, 595, 534 |
Experimental Workflow
The following diagram illustrates the logical flow of the experimental procedure for the synthesis and purification of this compound.
References
2'-Methoxyacetophenone chemical properties and structure
An In-depth Technical Guide to 2'-Methoxyacetophenone
For: Researchers, Scientists, and Drug Development Professionals
Executive Summary
This technical guide provides a comprehensive overview of the chemical and physical properties, structure, synthesis, and biological activity of this compound (CAS 579-74-8). A key focus of this document is its role as an antagonist of the Transient Receptor Potential Ankyrin 1 (TRPA1) ion channel, a significant target in pain and inflammation research. Detailed experimental protocols for synthesis and characterization are provided, alongside spectroscopic data and safety information. All quantitative data is summarized in tabular format for clarity and ease of comparison.
Chemical Structure and Identification
This compound, also known as o-acetylanisole or 1-(2-methoxyphenyl)ethanone, is an aromatic ketone.[1][2] Its structure consists of an acetophenone core with a methoxy group substituted at the ortho position of the phenyl ring.
| Identifier | Value |
| IUPAC Name | 1-(2-methoxyphenyl)ethanone[1] |
| Synonyms | 2-Acetylanisole, o-Methoxyacetophenone, Methyl 2-methoxyphenyl ketone[3] |
| CAS Number | 579-74-8[1][4] |
| Molecular Formula | C₉H₁₀O₂[1][5][6] |
| SMILES | CC(=O)C1=CC=CC=C1OC[1] |
| InChI | InChI=1S/C9H10O2/c1-7(10)8-5-3-4-6-9(8)11-2/h3-6H,1-2H3[1][4] |
| InChIKey | DWPLEOPKBWNPQV-UHFFFAOYSA-N[1][4] |
Physicochemical Properties
This compound is a colorless to pale yellow liquid at room temperature.[5] It possesses a characteristic powdery, anisic, almond-like phenolic aroma.[5]
| Property | Value |
| Molecular Weight | 150.17 g/mol [1][4][5][6] |
| Appearance | Colorless to pale yellow clear liquid[5] |
| Boiling Point | 245-248 °C @ 760 mmHg; 131 °C @ 18 mmHg[4][5] |
| Density | 1.09 g/mL at 25 °C[4][5] |
| Refractive Index (n20/D) | 1.5393[4][5] |
| Flash Point | 109 °C (228.2 °F) - closed cup[4] |
| Solubility | Immiscible in water[5] |
| LogP | 1.82[1] |
Spectroscopic Data
Spectroscopic analysis is crucial for the structural confirmation of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
| ¹H NMR (400 MHz, CDCl₃) | δ (ppm) | Multiplicity | Assignment |
| Aromatic Protons | 7.71 - 7.69 | dd | 1H, ortho to -COCH₃ |
| 7.44 - 7.40 | m | 1H | |
| 6.97 - 6.92 | m | 2H | |
| Methoxy Protons | 3.86 | s | 3H, -OCH₃ |
| Acetyl Protons | 2.58 | s | 3H, -COCH₃ |
Source:[7]
| ¹³C NMR (100.6 MHz, CDCl₃) | δ (ppm) | Assignment |
| Carbonyl Carbon | 199.8 | C=O |
| Aromatic Carbons | 158.9, 133.7, 130.3, 128.2, 120.5, 111.6 | Aromatic C |
| Methoxy Carbon | 55.5 | -OCH₃ |
| Acetyl Carbon | 31.8 | -COCH₃ |
Source:[7]
Infrared (IR) Spectroscopy
| Wavenumber (cm⁻¹) | Assignment |
| 3075, 3003 | Aromatic C-H Stretch |
| 2944, 2840 | Aliphatic C-H Stretch |
| 1674 - 1675 | Carbonyl (C=O) Stretch[8] |
| 1598 - 1600 | Aromatic C=C Stretch[8] |
| 1246 - 1247 | Aryl-O Stretch (Asymmetric) |
| 1023 | Aryl-O Stretch (Symmetric) |
Mass Spectrometry (MS)
The electron ionization mass spectrum shows a molecular ion peak (M⁺) at m/z = 150, corresponding to the molecular weight of the compound.[2][9]
Experimental Protocols
Synthesis via Methylation of 2'-Hydroxyacetophenone
A prevalent and efficient method for synthesizing this compound is the methylation of 2'-hydroxyacetophenone. This reaction is a classic example of Williamson ether synthesis.
Reagents and Materials:
-
2'-Hydroxyacetophenone (o-hydroxyacetophenone)
-
Dimethyl sulfate
-
Lithium hydroxide monohydrate (LiOH·H₂O) or Sodium Hydroxide (NaOH)[5]
-
Tetrahydrofuran (THF)
-
Diethyl ether
-
2 M Sodium Hydroxide (NaOH) solution
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Standard laboratory glassware, magnetic stirrer, rotary evaporator
Procedure:
-
A solution of 1-(2-hydroxy-phenyl)-ethanone (300 mmol) and LiOH·H₂O (590 mmol) in THF (400 mL) is stirred at room temperature for 1 hour.[7]
-
Dimethyl sulfate (293 mmol) is then added to the reaction mixture.[7]
-
The reaction is stirred at room temperature and monitored by Thin Layer Chromatography (TLC) for completion (approximately 60 hours).[7]
-
Upon completion, the solvent (THF) is removed under reduced pressure using a rotary evaporator.[7]
-
The resulting residue is dissolved in 2 M NaOH solution.[7]
-
The aqueous solution is extracted with diethyl ether.[7]
-
The combined organic extracts are dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure to yield the crude product.[7]
-
The product, this compound, can be further purified by vacuum distillation.[10] An 86% yield has been reported for this method.[7]
Biological Activity and Signaling Pathways
Role as a TRPA1 Antagonist
This compound has been identified as an antagonist of the Transient Receptor Potential Ankyrin 1 (TRPA1) ion channel. TRPA1 is a non-selective cation channel primarily expressed on the plasma membrane of sensory neurons and is a key sensor for pain, cold, and environmental irritants.[11][12] It is considered an attractive target for pain therapeutics.[11]
The TRPA1 channel can be activated by a wide range of noxious stimuli, including inflammatory mediators like bradykinin and reactive chemical irritants such as mustard oil and acrolein.[11][13] Activation of TRPA1 leads to an influx of cations (primarily Ca²⁺ and Na⁺), causing depolarization of the neuron and the transmission of pain signals to the central nervous system.[12]
By acting as an antagonist, this compound can block or inhibit the activation of the TRPA1 channel. This prevents the influx of ions and subsequent neuronal activation, thereby mitigating the sensation of pain and reducing neurogenic inflammation.[12] The inhibition of TRPA1 is a promising strategy for treating various conditions characterized by pain and inflammation.[12]
TRPA1 Signaling Pathway and Point of Inhibition
Inflammatory mediators released at a site of tissue injury can activate G-protein coupled receptors (GPCRs) on nociceptive neurons. This initiates downstream signaling cascades, often involving Phospholipase C (PLC), which lead to the sensitization and activation of the TRPA1 channel.[13] Activated TRPA1 allows Ca²⁺ influx, which triggers the release of neuropeptides like CGRP and Substance P, contributing to neurogenic inflammation and the sensation of pain. This compound inhibits this pathway by blocking the TRPA1 channel directly.
Caption: TRPA1 signaling pathway and inhibition by this compound.
Applications
The primary applications of this compound stem from its chemical reactivity and biological activity:
-
Pharmaceutical Intermediate: It serves as a valuable building block in the synthesis of more complex molecules, such as chalcones, which have been investigated for potential anti-proliferative properties.[3][5]
-
Research Chemical: Its activity as a TRPA1 antagonist makes it a useful tool for studying pain and inflammation pathways in preclinical research.
-
Flavor and Fragrance Industry: Due to its distinct anisic and almond-like scent, it is used in the formulation of unique aromas and flavors.
Safety and Handling
This compound is classified as harmful if swallowed and causes serious eye irritation.[1]
-
GHS Hazard Statements: H302 (Harmful if swallowed), H319 (Causes serious eye irritation).[1]
-
Precautionary Statements: P264, P270, P280, P301+P317, P305+P351+P338, P501.[1]
-
Personal Protective Equipment (PPE): Appropriate PPE, including safety goggles, gloves, and a lab coat, should be worn when handling this chemical.[4]
-
Storage: Store in a cool, dry, well-ventilated area away from incompatible substances.
Disclaimer: This document is intended for informational purposes for a technical audience. All laboratory work should be conducted by trained professionals in accordance with established safety protocols.
References
- 1. This compound | C9H10O2 | CID 68481 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. ortho-Methoxyacetophenone [webbook.nist.gov]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. 2 -Methoxyacetophenone 99 579-74-8 [sigmaaldrich.com]
- 5. This compound | 579-74-8 [chemicalbook.com]
- 6. scbt.com [scbt.com]
- 7. This compound synthesis - chemicalbook [chemicalbook.com]
- 8. spcmc.ac.in [spcmc.ac.in]
- 9. ORGANIC SPECTROSCOPY INTERNATIONAL: p-Methoxyacetophenone.....Cock can teach you NMR [orgspectroscopyint.blogspot.com]
- 10. Making sure you're not a bot! [oc-praktikum.de]
- 11. TRPA1 - Wikipedia [en.wikipedia.org]
- 12. What are TRPA1 inhibitors and how do they work? [synapse.patsnap.com]
- 13. TRPA1 : A Sensory Channel of Many Talents - TRP Ion Channel Function in Sensory Transduction and Cellular Signaling Cascades - NCBI Bookshelf [ncbi.nlm.nih.gov]
2'-Methoxyacetophenone: An In-depth Technical Guide on its Mechanism of Action in Biological Systems
For Researchers, Scientists, and Drug Development Professionals
Abstract
2'-Methoxyacetophenone, an aromatic ketone, has been identified as a compound with multiple biological activities, including anti-inflammatory, antimicrobial, and protease inhibitory effects. While direct and extensive research on its specific mechanisms of action is limited, this guide synthesizes the available information and extrapolates potential molecular pathways based on studies of structurally similar compounds, particularly paeonol (2'-Hydroxy-4'-methoxyacetophenone). This document provides a comprehensive overview of its likely mechanisms, detailed experimental protocols for investigation, quantitative data from related compounds for comparative analysis, and visual diagrams of implicated signaling pathways to facilitate further research and drug development.
Core Biological Activities and Potential Mechanisms of Action
This compound is reported to exhibit several key biological activities. The primary mechanism underlying its therapeutic potential, particularly its anti-inflammatory effects, is likely the modulation of critical intracellular signaling pathways.
Anti-inflammatory Activity
The anti-inflammatory properties of this compound are its most notable biological effect. Based on extensive research on the closely related compound paeonol, the anti-inflammatory action of this compound is likely mediated through the inhibition of the NF-κB and MAPK signaling pathways.[1][2]
-
Inhibition of the NF-κB Signaling Pathway: The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of the inflammatory response.[3] In resting cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins.[3] Upon stimulation by pro-inflammatory signals like lipopolysaccharide (LPS), IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and induce the transcription of pro-inflammatory genes.[3][4] Paeonol has been shown to inhibit the degradation of IκBα, thereby preventing NF-κB translocation.[1] It is plausible that this compound acts similarly, leading to a downstream reduction in the expression of pro-inflammatory mediators such as nitric oxide (NO), prostaglandin E2 (PGE2), and cytokines like TNF-α, IL-1β, and IL-6.[1][2]
-
Modulation of the MAPK Signaling Pathway: The Mitogen-Activated Protein Kinase (MAPK) pathway, including p38, JNK, and ERK, is another crucial signaling cascade in the inflammatory process.[5] Paeonol has been demonstrated to suppress the phosphorylation of p38 and JNK in response to inflammatory stimuli.[1] This inhibition of MAPK activation likely contributes to the overall anti-inflammatory effect by reducing the production of inflammatory cytokines.[1]
Protease Inhibition
This compound has been reported to inhibit protease activity in vitro.[6] Proteases are enzymes that catalyze the breakdown of proteins and are involved in a wide range of physiological and pathological processes.[7] The precise mechanism of protease inhibition by this compound has not been elucidated. It may act as a competitive or non-competitive inhibitor, binding to the active site or an allosteric site of the protease, respectively.
Antimicrobial Activity
Antimicrobial activity against several Gram-negative bacteria has been attributed to this compound.[6] The mechanism of action for aromatic ketones against bacteria can involve disruption of the cell membrane, interference with cellular energy production, or inhibition of essential enzymes.[8][9][10] The lipophilic nature of this compound may facilitate its interaction with and disruption of the bacterial cell membrane.
Antioxidant Activity and Inhibition of Lipid Peroxidation
The ability to inhibit lipid peroxidation is another reported activity of this compound.[6] Lipid peroxidation is a process of oxidative degradation of lipids, which can lead to cell damage. Phenolic compounds, a class to which this compound belongs, are known to act as antioxidants by scavenging free radicals and chelating metal ions that catalyze lipid peroxidation.[11][12][13]
Quantitative Data on Biological Activity of Related Acetophenones
Table 1: Anti-inflammatory Activity of Paeonol
| Assay | Cell Line | Stimulant | Measured Parameter | IC50 / Effective Concentration | Reference |
| Nitric Oxide (NO) Production | RAW 264.7 | LPS | NO | IC50 ≈ 25 µM | [1] |
| Prostaglandin E2 (PGE2) Production | RAW 264.7 | LPS | PGE2 | Significant inhibition at 50 µM | [1] |
| TNF-α Production | RAW 264.7 | LPS | TNF-α | Significant inhibition at 50 µM | [1] |
| IL-6 Production | RAW 264.7 | LPS | IL-6 | Significant inhibition at 50 µM | [1] |
Table 2: Antiproliferative Activity of Chalcones Derived from Acetophenones
| Chalcone Derivative | Cancer Cell Line | Assay | IC50 | Reference |
| (E)-1-(2-hydroxyphenyl)-3-phenylprop-2-en-1-one | MCF-7 (Breast) | MTT | 8.98 ± 0.79 µM | [14] |
| (E)-1-(2-hydroxyphenyl)-3-(4-chlorophenyl)prop-2-en-1-one | HT29 (Colon) | MTT | 4.61 µM | [14] |
| (E)-1-(3,4,5-trimethoxyphenyl)-3-(indol-3-yl)prop-2-en-1-one | HCT116 (Colon) | MTT | < 50 nM | [15] |
| (E)-1-(3,4,5-trimethoxyphenyl)-3-(chromon-3-yl)prop-2-en-1-one | DU145 (Prostate) | MTT | 2.6 µM | [15] |
Experimental Protocols
The following are detailed methodologies for key experiments that can be employed to investigate the mechanism of action of this compound.
Cell Culture and LPS Stimulation for Anti-inflammatory Assays
-
Cell Line: RAW 264.7 murine macrophage cell line.
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.
-
Protocol:
-
Seed RAW 264.7 cells in 96-well plates at a density of 1-2 x 10^5 cells/well and allow them to adhere overnight.[16]
-
The following day, remove the culture medium.
-
Pre-treat the cells with various concentrations of this compound (dissolved in a suitable solvent like DMSO, with a final DMSO concentration kept below 0.1%) for 1-2 hours.
-
Stimulate the cells with lipopolysaccharide (LPS) at a final concentration of 1 µg/mL for the desired time period (e.g., 24 hours for cytokine measurements).[4][16]
-
Collect the cell culture supernatant for analysis of inflammatory mediators (NO, PGE2, cytokines) and lyse the cells for protein extraction for Western blot analysis.
-
Western Blot Analysis for NF-κB and MAPK Signaling
-
Objective: To determine the effect of this compound on the activation of NF-κB and MAPK signaling pathways.
-
Protocol:
-
Protein Extraction: After cell treatment and stimulation, wash the cells with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Separate equal amounts of protein (20-30 µg) on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.[17][18]
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies specific for the phosphorylated and total forms of key signaling proteins (e.g., p-p65, p65, p-IκBα, IκBα, p-p38, p38, p-JNK, JNK).[17][18] A typical antibody dilution is 1:1000.[17]
-
Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[17]
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[17]
-
Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels.
-
Protease Inhibition Assay
-
Objective: To quantify the inhibitory effect of this compound on a specific protease.
-
General Protocol (using a chromogenic or fluorogenic substrate):
-
Reagent Preparation: Prepare a stock solution of the target protease, a specific chromogenic or fluorogenic substrate, and this compound in a suitable assay buffer.
-
Assay Setup: In a 96-well plate, add the assay buffer, the protease, and varying concentrations of this compound.
-
Pre-incubation: Incubate the plate for a defined period (e.g., 15-30 minutes) at the optimal temperature for the enzyme to allow the inhibitor to bind.
-
Reaction Initiation: Add the substrate to each well to start the enzymatic reaction.
-
Measurement: Monitor the change in absorbance or fluorescence over time using a plate reader. The rate of substrate cleavage is proportional to the enzyme activity.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value.
-
Lipid Peroxidation Inhibition Assay
-
Objective: To assess the ability of this compound to inhibit lipid peroxidation.
-
Protocol (Thiobarbituric Acid Reactive Substances - TBARS Assay):
-
Sample Preparation: Prepare a lipid-rich sample, such as a tissue homogenate (e.g., rat liver) or a liposome suspension.
-
Induction of Peroxidation: Induce lipid peroxidation by adding a pro-oxidant, such as FeSO4.
-
Treatment: Add different concentrations of this compound to the samples.
-
Incubation: Incubate the mixture at 37°C for a specific time (e.g., 1 hour).
-
TBARS Reaction: Stop the reaction and add thiobarbituric acid (TBA) reagent. Heat the samples (e.g., at 95°C for 60 minutes) to allow the formation of a colored adduct with malondialdehyde (MDA), a product of lipid peroxidation.
-
Measurement: After cooling, measure the absorbance of the colored product at approximately 532 nm.
-
Calculation: Calculate the percentage inhibition of lipid peroxidation compared to a control without the inhibitor.
-
Visualization of Signaling Pathways and Workflows
Signaling Pathways
Caption: Proposed inhibition of NF-κB and MAPK pathways by this compound.
Experimental Workflow
References
- 1. Paeonol from Hippocampus kuda Bleeler suppressed the neuro-inflammatory responses in vitro via NF-κB and MAPK signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Exploring targets and signaling pathways of paeonol involved in relieving inflammation based on modern technology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibiting NF-κB Activation by Small Molecules As a Therapeutic Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. openi.nlm.nih.gov [openi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. This compound | 579-74-8 | FM71392 | Biosynth [biosynth.com]
- 7. Protease Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Insight into the impacts and mechanisms of ketone stress on the antibiotic resistance in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scholarsmine.mst.edu [scholarsmine.mst.edu]
- 10. Antimicrobial activity of trifluoromethyl ketones and their synergism with promethazine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. files01.core.ac.uk [files01.core.ac.uk]
- 12. scispace.com [scispace.com]
- 13. researchgate.net [researchgate.net]
- 14. sciforum.net [sciforum.net]
- 15. Synthesis and Antiproliferative Effect of 3,4,5-Trimethoxylated Chalcones on Colorectal and Prostatic Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. benchchem.com [benchchem.com]
- 18. benchchem.com [benchchem.com]
Purity Assessment of 2'-Methoxyacetophenone by Gas Chromatography-Mass Spectrometry: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the purity assessment of 2'-Methoxyacetophenone (CAS No: 579-74-8), a key intermediate in the pharmaceutical and fragrance industries. The document outlines a detailed methodology for the separation, identification, and quantification of this compound and its potential process-related impurities using Gas Chromatography-Mass Spectrometry (GC-MS). This guide is intended to serve as a practical resource for researchers, quality control analysts, and drug development professionals to ensure the quality and consistency of this important chemical compound.
Introduction
This compound, also known as o-acetylanisole, is a valuable building block in organic synthesis.[1] Its purity is a critical parameter that can significantly impact the yield, purity, and safety profile of downstream products, including active pharmaceutical ingredients (APIs). Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique that combines the high-resolution separation capabilities of gas chromatography with the sensitive and specific detection of mass spectrometry, making it an ideal method for the purity assessment of volatile and semi-volatile compounds like this compound.[2][3]
This guide details the experimental protocol, method validation in line with International Council for Harmonisation (ICH) guidelines, and data interpretation for the purity analysis of this compound.
Potential Impurities in this compound
Understanding the synthetic route of this compound is crucial for identifying potential impurities. A common method for its synthesis is the methylation of 2'-hydroxyacetophenone.[4] Based on this, potential process-related impurities may include:
-
2'-Hydroxyacetophenone: Unreacted starting material.
-
Isomers (e.g., 3'-Methoxyacetophenone, 4'-Methoxyacetophenone): Positional isomers that may arise from the starting materials or side reactions.
-
Other methylation byproducts: Over- or under-methylated species.
-
Residual Solvents: Solvents used during the synthesis and purification process.
Experimental Protocol: GC-MS Analysis
This section provides a detailed experimental protocol for the GC-MS analysis of this compound.
Materials and Reagents
-
This compound reference standard (purity ≥ 99.5%)
-
This compound sample for analysis
-
High-purity solvent (e.g., Methanol, Acetonitrile, or Dichloromethane, HPLC or GC grade)
-
Helium (carrier gas), ultra-high purity grade
Instrumentation
A gas chromatograph equipped with a mass selective detector is required. The following is a typical configuration:
-
Gas Chromatograph: Agilent 8890 GC or equivalent.
-
Mass Spectrometer: Agilent 5977B MSD or equivalent.
-
GC Column: A non-polar or medium-polarity capillary column, such as a DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness), is recommended.
Sample and Standard Preparation
-
Stock Standard Solution (1000 µg/mL): Accurately weigh approximately 100 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with a suitable solvent.
-
Working Standard Solutions: Prepare a series of dilutions from the stock standard solution to create calibration standards at appropriate concentrations (e.g., 1, 5, 10, 50, 100 µg/mL).
-
Sample Solution: Accurately weigh approximately 100 mg of the this compound sample into a 100 mL volumetric flask. Dissolve and dilute to volume with the same solvent used for the standards. Further dilute as necessary to fall within the calibration range.
GC-MS Operating Conditions
The following table summarizes the recommended GC-MS parameters. These may require optimization based on the specific instrument and column used.
| Parameter | Setting |
| GC Inlet | |
| Injection Mode | Split (e.g., 50:1 ratio) |
| Injection Volume | 1 µL |
| Inlet Temperature | 250 °C |
| Oven Temperature Program | |
| Initial Temperature | 60 °C, hold for 2 minutes |
| Ramp 1 | 10 °C/min to 200 °C |
| Hold 1 | Hold for 5 minutes |
| Ramp 2 | 20 °C/min to 280 °C |
| Hold 2 | Hold for 5 minutes |
| Carrier Gas | |
| Gas | Helium |
| Flow Rate | 1.0 mL/min (Constant Flow) |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) |
| Ionization Energy | 70 eV |
| Mass Range | m/z 40-300 (Full Scan) |
| Source Temperature | 230 °C |
| Quadrupole Temperature | 150 °C |
| Solvent Delay | 3 minutes |
Method Validation
To ensure the reliability of the purity assessment, the analytical method should be validated according to ICH guidelines. The key validation parameters are summarized below.
| Validation Parameter | Acceptance Criteria | Description |
| Specificity | The method should be able to resolve this compound from its potential impurities and other matrix components. | Assessed by analyzing blank samples, spiked samples, and comparing the mass spectra of the analyte in the sample to that of the reference standard. |
| Linearity | Correlation coefficient (r²) ≥ 0.995 | A calibration curve is generated by plotting the peak area response versus the concentration of the analyte over a specified range. |
| Accuracy | Recovery of 80-120% | Determined by analyzing samples with known concentrations of spiked analyte. |
| Precision | Relative Standard Deviation (RSD) ≤ 15% | Repeatability (Intra-day precision): Assessed by multiple analyses of the same sample on the same day. Intermediate Precision (Inter-day precision): Assessed by analyzing the same sample on different days, by different analysts, or with different equipment. |
| Limit of Detection (LOD) | Signal-to-Noise Ratio (S/N) of 3:1 | The lowest concentration of the analyte that can be reliably detected. |
| Limit of Quantitation (LOQ) | Signal-to-Noise Ratio (S/N) of 10:1 | The lowest concentration of the analyte that can be quantitatively determined with acceptable precision and accuracy. |
| Robustness | No significant change in results | The reliability of the method is assessed by deliberately introducing small variations in method parameters (e.g., flow rate, temperature ramp). |
Data Presentation and Interpretation
Identification
The identification of this compound and its impurities is achieved by comparing their retention times and mass spectra with those of reference standards or library data (e.g., NIST). The expected molecular ion for this compound (C₉H₁₀O₂) is m/z 150.17.[5][6] Key fragment ions are expected at m/z 135 (loss of CH₃) and m/z 107 (loss of COCH₃).
Quantitative Analysis
The purity of the this compound sample is typically determined by area percent normalization, assuming that all components have a similar response factor.
Purity (%) = (Area of this compound Peak / Total Area of all Peaks) x 100
For a more accurate quantification of specific impurities, a calibration curve for each impurity standard should be prepared.
Summary of Quantitative Data
The following table provides a template for summarizing the quantitative results from the GC-MS analysis.
| Compound | Retention Time (min) | Key m/z Ions | Concentration/Area % |
| This compound | e.g., 12.5 | 150, 135, 107 | e.g., 99.8% |
| 2'-Hydroxyacetophenone | e.g., 11.8 | 136, 121, 93 | e.g., 0.1% |
| Unknown Impurity 1 | e.g., 13.2 | e.g., 164, 149 | e.g., 0.05% |
| Residual Solvent (e.g., Toluene) | e.g., 4.1 | 92, 91 | e.g., 50 ppm |
Visualizations
Experimental Workflow
Caption: Experimental workflow for the purity assessment of this compound by GC-MS.
Logical Relationship for Impurity Identification
Caption: Logical workflow for the identification of impurities in this compound.
Conclusion
The GC-MS method outlined in this technical guide provides a reliable and robust approach for the purity assessment of this compound. Proper method validation is essential to ensure the accuracy and precision of the results. This guide serves as a foundational document that can be adapted and optimized for specific laboratory settings and regulatory requirements, ultimately contributing to the quality assurance of products derived from this important chemical intermediate.
References
The Solubility of 2'-Methoxyacetophenone in Common Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of 2'-Methoxyacetophenone (CAS 579-74-8), an aromatic ketone widely utilized as an intermediate in the synthesis of pharmaceuticals and as a component in the flavor and fragrance industry. A thorough understanding of its solubility in various organic solvents is critical for optimizing reaction conditions, developing purification strategies, and formulating products. This document collates available quantitative solubility data, details a standard experimental protocol for solubility determination, and provides a visual representation of the experimental workflow.
Quantitative Solubility Data
The solubility of this compound has been quantified in several common organic solvents. The following table summarizes this data, offering a comparative view of its solubility profile at a standardized temperature.
| Solvent Category | Solvent Name | Temperature (°C) | Solubility (g/L) |
| Alcohols | Methanol | 25 | 564.37[1] |
| Ethanol | 25 | 466.92[1] | |
| n-Propanol | 25 | 383.53[1] | |
| Isopropanol | 25 | 342.66[1] | |
| n-Butanol | 25 | 330.26[1] | |
| Ketones | Acetone | 25 | 1034.86[1] |
| Esters | Ethyl Acetate | 25 | 774.58[1] |
| Nitriles | Acetonitrile | 25 | 951.6[1] |
| Amides | Dimethylformamide (DMF) | 25 | 1246.09[1] |
| Aqueous | Water | 25 | 4.8[1] |
Note: The data indicates that this compound is practically insoluble in water.[1]
Experimental Protocols for Solubility Determination
A robust and widely accepted method for determining the equilibrium solubility of a compound is the shake-flask method , followed by a suitable analytical technique for quantification, such as UV-Vis spectrophotometry.
I. Shake-Flask Method for Equilibrium Solubility Determination
This protocol outlines the steps to ascertain the solubility of this compound in a specific organic solvent.
a. Preparation of a Saturated Solution:
-
Add an excess amount of this compound to a known volume of the chosen organic solvent in a sealed glass flask or vial. The presence of undissolved solid is essential to ensure the solution reaches saturation.
-
Seal the container tightly to prevent solvent evaporation.
-
Place the sealed container in a shaking incubator or on an orbital shaker with controlled temperature (e.g., 25°C).
-
Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached between the dissolved and undissolved solute.[2][3]
b. Sample Separation:
-
After the equilibration period, cease agitation and allow the solution to stand undisturbed at the controlled temperature for a short period to allow the excess solid to settle.
-
To separate the saturated solution from the undissolved solid, either centrifuge the sample or filter it using a syringe filter (e.g., 0.45 µm PTFE) into a clean, dry container. This step must be performed quickly to minimize any temperature fluctuations that could alter the solubility.
II. Quantification by UV-Vis Spectrophotometry
This protocol describes the use of UV-Vis spectrophotometry to determine the concentration of this compound in the saturated solution.
a. Preparation of Standard Solutions and Calibration Curve:
-
Prepare a stock solution of this compound of a known concentration in the same solvent used for the solubility experiment.
-
From the stock solution, prepare a series of standard solutions of decreasing concentrations through serial dilution.
-
Determine the wavelength of maximum absorbance (λmax) for this compound in the chosen solvent by scanning a mid-range standard solution across the UV-Vis spectrum.
-
Measure the absorbance of each standard solution at the determined λmax.
-
Plot a calibration curve of absorbance versus concentration. The resulting graph should be linear and adhere to the Beer-Lambert law.
b. Analysis of the Saturated Solution:
-
Dilute the clear, filtered saturated solution obtained from the shake-flask experiment with the same solvent to ensure the absorbance reading falls within the linear range of the calibration curve.
-
Measure the absorbance of the diluted sample at the same λmax.
-
Use the equation of the line from the calibration curve to calculate the concentration of this compound in the diluted sample.
-
Multiply the calculated concentration by the dilution factor to determine the solubility of this compound in the solvent.
Visualization of Experimental Workflow
The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of this compound.
Caption: Experimental workflow for determining the solubility of this compound.
References
Unveiling the Molecular Architecture: A Technical Guide to the Structural Elucidation and Confirmation of 2'-Methoxyacetophenone
For Researchers, Scientists, and Drug Development Professionals
Introduction
2'-Methoxyacetophenone, an aromatic ketone, is a valuable intermediate in the synthesis of various biologically active compounds, including chalcones with potential anti-proliferative activities.[1] Its chemical structure, characterized by a methoxy group at the ortho position of the acetophenone core, dictates its reactivity and physicochemical properties. An unambiguous confirmation of its structure is paramount for its application in research and pharmaceutical development. This technical guide provides a comprehensive overview of the analytical techniques and data interpretation involved in the structural elucidation and confirmation of this compound.
Molecular and Spectroscopic Data
The structural confirmation of this compound (CAS No: 579-74-8, Molecular Formula: C₉H₁₀O₂, Molecular Weight: 150.17 g/mol ) is achieved through a combination of modern spectroscopic techniques.[2][3][4] The data presented herein has been compiled from various spectral databases and literature sources.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.
Table 1: ¹H NMR Spectroscopic Data for this compound (CDCl₃)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 7.71 - 7.69 | dd | 1H | H-6' |
| 7.44 - 7.40 | m | 1H | H-4' |
| 6.97 - 6.92 | m | 2H | H-3', H-5' |
| 3.86 | s | 3H | -OCH₃ |
| 2.58 | s | 3H | -C(O)CH₃ |
| Data sourced from ChemicalBook.[5] |
Table 2: ¹³C NMR Spectroscopic Data for this compound (CDCl₃)
| Chemical Shift (δ) ppm | Assignment |
| 199.8 | C=O |
| 158.9 | C-2' |
| 133.7 | C-4' |
| 130.3 | C-6' |
| 128.2 | C-1' |
| 120.5 | C-5' |
| 111.6 | C-3' |
| 55.5 | -OCH₃ |
| 31.8 | -C(O)CH₃ |
| Data sourced from ChemicalBook.[5] |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule.
Table 3: Infrared (IR) Spectroscopic Data for this compound
| Wavenumber (cm⁻¹) | Assignment |
| 3074, 3003 | C-H aromatic stretch |
| 2944, 2840 | C-H aliphatic stretch |
| 1674 | C=O (ketone) stretch |
| 1598, 1578 | C=C aromatic ring stretch |
| 1486, 1437 | C-H aliphatic bend |
| 1292, 1247 | C-O (ether) stretch |
| 758 | C-H aromatic out-of-plane bend (ortho-disubstituted) |
| Data sourced from ChemicalBook.[5] |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.
Table 4: Mass Spectrometry (MS) Data for this compound
| m/z | Relative Intensity (%) | Assignment |
| 150 | 24.21 | [M]⁺ (Molecular ion) |
| 135 | 99.99 | [M - CH₃]⁺ |
| 107 | - | [M - COCH₃]⁺ |
| 92 | 5.01 | [M - CH₃ - CO]⁺ |
| 77 | 16.25 | [C₆H₅]⁺ |
| Data sourced from PubChem and ResearchGate.[3][6] |
Experimental Protocols
Detailed experimental protocols are crucial for obtaining high-quality, reproducible data.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra of this compound.
Materials:
-
This compound sample
-
Deuterated chloroform (CDCl₃)
-
NMR tubes (5 mm)
-
Pipettes and vials
Instrumentation:
-
300 MHz (or higher) NMR spectrometer
Procedure:
-
Sample Preparation: Accurately weigh approximately 10-20 mg of this compound and dissolve it in approximately 0.6-0.7 mL of CDCl₃ in a clean, dry vial.
-
Transfer to NMR Tube: Transfer the solution to a 5 mm NMR tube using a pipette.
-
Instrument Setup:
-
Insert the NMR tube into the spectrometer.
-
Lock onto the deuterium signal of the CDCl₃.
-
Shim the magnetic field to achieve optimal homogeneity.
-
-
¹H NMR Acquisition:
-
Acquire the ¹H NMR spectrum using standard acquisition parameters (e.g., 32 scans, relaxation delay of 1-2 seconds).
-
Process the spectrum by applying Fourier transformation, phase correction, and baseline correction.
-
Reference the spectrum to the residual CHCl₃ signal at 7.26 ppm.
-
Integrate the peaks and determine their multiplicities.
-
-
¹³C NMR Acquisition:
-
Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence.
-
Process the spectrum and reference it to the CDCl₃ signal at 77.16 ppm.
-
Infrared (IR) Spectroscopy
Objective: To obtain the IR spectrum of this compound.
Materials:
-
This compound sample
-
Attenuated Total Reflectance (ATR) accessory
Instrumentation:
-
Fourier-Transform Infrared (FTIR) spectrometer with an ATR accessory.
Procedure:
-
Background Spectrum: Record a background spectrum of the clean, empty ATR crystal.
-
Sample Application: Place a small drop of the liquid this compound sample directly onto the ATR crystal.
-
Spectrum Acquisition: Acquire the sample spectrum over a range of 4000-400 cm⁻¹.
-
Data Processing: The software will automatically subtract the background spectrum from the sample spectrum to yield the final IR spectrum.
Mass Spectrometry (MS)
Objective: To obtain the mass spectrum of this compound.
Materials:
-
This compound sample
-
Methanol or other suitable volatile solvent
Instrumentation:
-
Gas Chromatograph-Mass Spectrometer (GC-MS) with an Electron Ionization (EI) source.
Procedure:
-
Sample Preparation: Prepare a dilute solution of this compound in a volatile solvent (e.g., 1 mg/mL in methanol).
-
GC-MS Analysis:
-
Inject a small volume (e.g., 1 µL) of the solution into the GC-MS system.
-
The sample will be vaporized and separated on the GC column.
-
As the compound elutes from the column, it will enter the mass spectrometer.
-
-
Mass Spectrum Acquisition:
-
The molecules will be ionized by an electron beam (typically 70 eV).
-
The resulting ions will be separated by their mass-to-charge ratio (m/z) and detected.
-
Acquire the mass spectrum over a suitable m/z range (e.g., 50-200).
-
Visualizations
Experimental Workflow for Structural Elucidation
Caption: Workflow for the synthesis, purification, and structural elucidation of this compound.
Mass Spectrometry Fragmentation Pathway
Caption: Proposed mass spectrometry fragmentation pathway for this compound.
Conclusion
The structural elucidation of this compound is a systematic process that relies on the synergistic application of various spectroscopic techniques. By combining the detailed information from NMR, IR, and mass spectrometry, a definitive structural assignment can be made. The data and protocols presented in this guide serve as a valuable resource for researchers and scientists involved in the synthesis, characterization, and application of this important chemical intermediate.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound(579-74-8) 1H NMR spectrum [chemicalbook.com]
- 3. This compound | C9H10O2 | CID 68481 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. ortho-Methoxyacetophenone [webbook.nist.gov]
- 5. This compound synthesis - chemicalbook [chemicalbook.com]
- 6. researchgate.net [researchgate.net]
2'-Methoxyacetophenone: A Versatile Building Block in Modern Organic Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Published: December 23, 2025
Abstract
2'-Methoxyacetophenone, an aromatic ketone, serves as a pivotal intermediate in the synthesis of a diverse array of complex organic molecules. Its strategic placement of a methoxy group ortho to the acetyl function provides a unique handle for directing chemical transformations and introducing molecular diversity. This technical guide offers a comprehensive overview of the chemical properties, synthesis, and synthetic applications of this compound, with a particular focus on its role as a precursor to biologically active scaffolds such as chalcones, flavanones, and pyrimidines. Detailed experimental protocols, quantitative data, and workflow visualizations are provided to facilitate its practical application in research and development settings.
Introduction
This compound (CAS No. 579-74-8), also known as o-acetoanisole or 1-(2-methoxyphenyl)ethanone, is a colorless to pale yellow liquid with a characteristic anisic, almond-like odor.[1][2] Its utility in organic synthesis stems from the presence of two key reactive sites: the acetyl group, which can participate in a variety of condensation and functionalization reactions, and the methoxy-substituted phenyl ring, which can be further modified.[3] This guide will delve into the core aspects of this compound as a synthetic building block, providing the necessary technical details for its effective utilization.
Physicochemical and Spectroscopic Data
A thorough understanding of the physical and spectroscopic properties of this compound is essential for its handling, purification, and characterization. The following tables summarize key quantitative data.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| Molecular Formula | C₉H₁₀O₂ | [4] |
| Molecular Weight | 150.17 g/mol | [4] |
| Appearance | Clear, slightly yellow to orange liquid | [2][3] |
| Boiling Point | 131 °C at 18 mmHg | [2] |
| Density | 1.09 g/mL at 25 °C | [2] |
| Refractive Index (n²⁰/D) | 1.5393 | [2] |
| Water Solubility | Immiscible | [2] |
Table 2: Spectroscopic Data of this compound
| Technique | Data | Reference(s) |
| ¹H NMR (400 MHz, CDCl₃) | δ 7.71-7.69 (dd, J = 7.7, 1.8 Hz, 1H), 7.44-7.40 (m, 1H), 6.97-6.92 (m, 2H), 3.86 (s, 3H), 2.58 (s, 3H) | [4] |
| ¹³C NMR (100.6 MHz, CDCl₃) | δ 199.8, 158.9, 133.7, 130.3, 128.2, 120.5, 111.6, 55.5, 31.8 | [4] |
| IR (KBr, cm⁻¹) | 3074, 3003, 2944, 2840, 1674 (C=O), 1598, 1578, 1486, 1437, 1358, 1292, 1247, 1163, 1126, 1023, 967, 805, 758 | [4] |
Synthesis of this compound
This compound can be synthesized through several established methods. The two primary routes are the methylation of 2'-hydroxyacetophenone and the Friedel-Crafts acylation of anisole.
Methylation of 2'-Hydroxyacetophenone
This is a high-yield and widely used method that involves the O-methylation of the readily available 2'-hydroxyacetophenone.[1]
Synthesis of this compound.
Experimental Protocol:
A detailed protocol for the methylation of 2'-hydroxyacetophenone is as follows[4]:
-
To a solution of 1-(2-hydroxyphenyl)ethanone (35.2 mL, 300 mmol) in THF (400 mL), add LiOH·H₂O (24.8 g, 590 mmol).
-
Stir the mixture at room temperature for 1 hour.
-
Add dimethyl sulfate (42 mL, 293 mmol) to the solution.
-
Monitor the reaction by Thin Layer Chromatography (TLC) until completion (approximately 60 hours).
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in 2 M NaOH and extract the aqueous solution with diethyl ether.
-
Combine the organic extracts, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to afford this compound.
-
A typical yield for this reaction is approximately 86%.[4]
Friedel-Crafts Acylation of Anisole
Anisole can undergo Friedel-Crafts acylation with acetyl chloride or acetic anhydride in the presence of a Lewis acid catalyst such as anhydrous AlCl₃. However, this reaction typically yields a mixture of ortho and para isomers, with the 4-methoxyacetophenone (para) being the major product due to steric hindrance at the ortho position.[3]
Applications in Organic Synthesis: A Building Block for Heterocycles
The primary synthetic utility of this compound lies in its function as a precursor for α,β-unsaturated ketones, known as chalcones, through the Claisen-Schmidt condensation. These chalcones are, in turn, versatile intermediates for the synthesis of various heterocyclic systems with significant biological activities.
Synthesis of Chalcones via Claisen-Schmidt Condensation
The Claisen-Schmidt condensation is a base-catalyzed reaction between an acetophenone and an aromatic aldehyde.[3]
General scheme for Chalcone synthesis.
Experimental Protocol:
A general procedure for the synthesis of chalcones from this compound is as follows:
-
In a round-bottom flask, dissolve 1.0 equivalent of this compound and 1.0 equivalent of the desired substituted aromatic aldehyde in a minimal amount of ethanol.
-
While stirring the solution at room temperature, slowly add a 50-60% aqueous solution of NaOH or KOH dropwise.
-
Continue stirring the reaction mixture at room temperature for 12-24 hours. Monitor the progress of the reaction by TLC.
-
Upon completion, pour the reaction mixture into a beaker containing crushed ice.
-
Acidify the mixture by the slow addition of dilute HCl until the pH reaches approximately 2-3, which will cause the chalcone product to precipitate.
-
Collect the precipitated solid by vacuum filtration and wash with cold water until the washings are neutral.
-
The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol.
Table 3: Synthesis of Chalcone Derivatives from this compound
| Substituted Benzaldehyde | Yield (%) | ¹H NMR Data (selected signals, δ ppm) | ¹³C NMR Data (selected signals, δ ppm) | Reference(s) |
| Benzaldehyde | ~70-90 | 7.8-7.3 (m, Ar-H), 7.5 (d, H-β), 7.2 (d, H-α) | 190.5 (C=O), 144.8 (C-β), 121.5 (C-α) | General protocol |
| 4-Chlorobenzaldehyde | ~70-85 | 7.8-7.3 (m, Ar-H), 7.5 (d, H-β), 7.2 (d, H-α) | 189.2 (C=O), 143.2 (C-β), 122.3 (C-α) | General protocol |
| 4-Methoxybenzaldehyde | ~75-95 | 7.8-6.9 (m, Ar-H), 7.5 (d, H-β), 7.1 (d, H-α), 3.8 (s, OCH₃) | 189.0 (C=O), 144.5 (C-β), 119.8 (C-α), 55.4 (OCH₃) | General protocol |
Note: Spectroscopic data are representative and may vary slightly based on the specific derivative and solvent used.
Synthesis of Flavanones
Chalcones derived from hydroxyacetophenones can undergo intramolecular cyclization to form flavanones, a class of compounds with significant pharmacological interest. While this compound itself does not directly lead to flavanones in this manner, the corresponding 2'-hydroxychalcones are key intermediates. Demethylation of the methoxy group in the chalcone product, followed by cyclization, is a viable synthetic strategy.
Cyclization of 2'-Hydroxychalcone to Flavanone.
Experimental Protocol (General for Cyclization):
-
Dissolve the 2'-hydroxychalcone derivative in a suitable solvent such as methanol.
-
Add a base, for example, sodium acetate (5 equivalents).
-
Reflux the reaction mixture and monitor its progress by TLC.
-
Upon completion, cool the reaction mixture and pour it into ice water.
-
Acidify with dilute HCl to precipitate the flavanone product.
-
Filter, wash with water, and purify by recrystallization.
Synthesis of Pyrimidines
A significant application of chalcones derived from this compound involves their reaction with urea, thiourea, or guanidine under basic conditions. This cyclocondensation reaction yields substituted pyrimidine derivatives, which are core structures in numerous pharmaceuticals.
Synthesis of Pyrimidines from Chalcones.
Experimental Protocol (General):
-
Dissolve the chalcone derivative (0.01 mol) and urea (0.01 mol) in ethanol (10 mL).
-
Slowly add a 40% aqueous potassium hydroxide solution (10 mL) with constant stirring.
-
Reflux the reaction mixture for approximately 4 hours, monitoring by TLC.
-
After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Neutralize with dilute HCl to precipitate the pyrimidine derivative.
-
Filter the product, wash with water, and dry.
Conclusion
This compound is a readily accessible and highly valuable building block in synthetic organic chemistry. Its utility is most prominently demonstrated in the Claisen-Schmidt condensation to produce chalcones, which are versatile precursors for a multitude of heterocyclic compounds with proven and potential applications in medicinal chemistry and drug development. The straightforward reaction pathways and high-yield protocols associated with its use make it an indispensable tool for researchers aiming to construct complex molecular architectures with potential biological activity. This guide provides the foundational knowledge and practical protocols to effectively harness the synthetic potential of this compound.
References
The Anti-Proliferative Potential of 2'-Methoxyacetophenone Derivatives: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
The quest for novel anti-cancer agents has led to the exploration of a diverse range of chemical scaffolds. Among these, derivatives of 2'-methoxyacetophenone have emerged as a promising class of compounds with significant anti-proliferative activities against various cancer cell lines. This technical guide synthesizes the current understanding of these derivatives, presenting key quantitative data, detailing experimental methodologies, and visualizing the implicated signaling pathways to provide a comprehensive resource for researchers in oncology and medicinal chemistry.
Quantitative Anti-Proliferative Activity
The anti-proliferative efficacy of this compound derivatives is typically quantified by their half-maximal inhibitory concentration (IC50) values. The following tables summarize the reported IC50 values for various derivatives against a panel of human cancer cell lines.
Table 1: Anti-Proliferative Activity of 2'-Hydroxy-4'-methoxyacetophenone Chalcone Derivatives
| Compound | Cell Line | Cancer Type | IC50 (µM) |
| LY-2 | MCF-7 | Breast Cancer | 4.61 - 9 µM |
| LY-8 | MCF-7 | Breast Cancer | 4.61 - 9 µM |
| LY-10 | MCF-7 | Breast Cancer | 4.61 - 9 µM |
| LY-2 | HT29 | Colorectal Cancer | 4.61 - 9 µM |
| LY-8 | HT29 | Colorectal Cancer | 4.61 - 9 µM |
| LY-10 | HT29 | Colorectal Cancer | 4.61 - 9 µM |
| LY-2 | A549 | Lung Cancer | 4.61 - 9 µM |
| LY-8 | A549 | Lung Cancer | 4.61 - 9 µM |
| LY-10 | A549 | Lung Cancer | 4.61 - 9 µM |
Note: These chalcones were synthesized by reacting 2-hydroxy-4-methoxyacetophenone with different substituted benzaldehydes.[1]
Table 2: Anti-Proliferative Activity of 2'-Hydroxy-5'-methoxyacetophenone
| Compound | Cell Line | Cancer Type | IC50 (µg/mL) |
| 2'-Hydroxy-5'-methoxyacetophenone | PA-1 | Ovarian Cancer | 271 |
| 2'-Hydroxy-5'-methoxyacetophenone | Caov-3 | Ovarian Cancer | 326 |
| 2'-Hydroxy-5'-methoxyacetophenone | SK-OV-3 | Ovarian Cancer | 405 |
Note: The compound was tested at concentrations ranging from 10-200 μM for 24 hours.[2]
Table 3: Anti-Proliferative Activity of a 2'-hydroxy-2-bromo-4,5-dimethoxychalcone
| Compound | Cell Line | Cancer Type | IC50 (µg/mL) |
| 2'-hydroxy-2-bromo-4,5-dimethoxychalcone | MCF-7 | Breast Cancer | 42.19 |
Note: This chalcone derivative was synthesized from 2-hydroxyacetophenone and 2-bromo-4,5-dimethoxybenzaldehyde.[3]
Table 4: Anti-Proliferative Activity of Methoxy Amino Chalcone Derivatives
| Compound | Cell Line | Cancer Type | IC50 (µg/mL) |
| (E)-1-(4-aminophenyl)-3-phenylprop-2-en-1-one | T47D | Breast Cancer | 5.28 |
Note: A series of methoxy amino chalcone derivatives were synthesized and evaluated for their anticancer activity.
Key Signaling Pathways in Anti-Proliferative Activity
The anti-cancer effects of this compound derivatives are mediated through the modulation of several critical signaling pathways. These pathways are central to cell proliferation, survival, and apoptosis.
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a crucial regulator of inflammation and cell survival. Its aberrant activation is a hallmark of many cancers. 2'-Hydroxy-5'-methoxyacetophenone has been shown to attenuate the inflammatory response by inhibiting the NF-κB signaling pathway.[2][4] This inhibition leads to a downstream reduction in the production of pro-inflammatory and pro-survival molecules.
Apoptosis Induction Pathway
Many this compound derivatives exert their anti-proliferative effects by inducing apoptosis, or programmed cell death, in cancer cells. This is often achieved through both intrinsic and extrinsic pathways, leading to the activation of caspase enzymes, which are the executioners of apoptosis. The generation of reactive oxygen species (ROS) can also be a trigger for apoptosis.[5]
Experimental Protocols
The evaluation of the anti-proliferative activity of this compound derivatives relies on a variety of in vitro assays. The following provides a detailed methodology for the commonly employed MTT assay.
MTT Cell Viability Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Objective: To determine the cytotoxic effects of this compound derivatives on cancer cell lines and to calculate the IC50 value.
Materials:
-
Cancer cell lines (e.g., MCF-7, HT-29, A549)
-
Complete growth medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin)
-
This compound derivatives (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
CO2 incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count the cancer cells.
-
Seed the cells into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete growth medium.
-
Incubate the plates for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the this compound derivatives in complete growth medium.
-
After 24 hours of incubation, remove the medium from the wells and add 100 µL of the various concentrations of the test compounds.
-
Include a vehicle control (medium with DMSO, concentration not exceeding 0.5%) and a positive control (e.g., doxorubicin).
-
Incubate the plates for 48 to 72 hours.[1]
-
-
MTT Addition:
-
After the incubation period, add 20 µL of MTT solution to each well.
-
Incubate the plates for an additional 4 hours at 37°C.
-
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT from each well.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plates for 10 minutes to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability using the following formula:
-
% Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
-
-
Plot the percentage of cell viability against the compound concentration and determine the IC50 value using non-linear regression analysis.
-
Conclusion
Derivatives of this compound represent a versatile and potent class of molecules with significant anti-proliferative activities. The data and methodologies presented in this guide underscore their potential as lead compounds in the development of novel anti-cancer therapeutics. Further research focusing on structure-activity relationships, mechanism of action studies, and in vivo efficacy is warranted to fully exploit the therapeutic potential of this promising chemical scaffold.
References
- 1. sciforum.net [sciforum.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. 2'-Hydroxy-5'-methoxyacetophenone attenuates the inflammatory response in LPS-induced BV-2 and RAW264.7 cells via NF-κB signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis of Chalcones with Anticancer Activities - PMC [pmc.ncbi.nlm.nih.gov]
The Metabolic Fate of 2'-Methoxyacetophenone: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
2'-Methoxyacetophenone is an aromatic ketone with applications in various chemical syntheses and is of interest to the pharmaceutical and fragrance industries. A thorough understanding of its metabolic profile is essential for assessing its potential biological effects, including efficacy and toxicity, in the context of drug development and safety assessment. This technical guide provides a comprehensive overview of the predicted metabolic pathways of this compound, detailed experimental protocols for its metabolic analysis, and a structured presentation of hypothetical quantitative data based on the metabolism of structurally related compounds.
Predicted Metabolic Pathways
The metabolism of this compound is anticipated to proceed through Phase I and Phase II biotransformation reactions, primarily in the liver. Phase I reactions, catalyzed mainly by Cytochrome P450 (CYP) enzymes, introduce or expose functional groups, while Phase II reactions conjugate these groups to increase water solubility and facilitate excretion.
Phase I Metabolism
The primary predicted Phase I metabolic pathways for this compound are:
-
O-Demethylation: The methoxy group is susceptible to cleavage by CYP enzymes, leading to the formation of 2'-Hydroxyacetophenone. This is a common metabolic route for methoxylated aromatic compounds.
-
Aromatic Hydroxylation: The aromatic ring can be hydroxylated at various positions by CYP enzymes, yielding different phenolic metabolites.
-
Ketone Reduction: The ketone group can be reduced by carbonyl reductases to form the corresponding alcohol, 1-(2-methoxyphenyl)ethanol.
It is known that this compound interacts with human cytochrome P450 enzymes CYP2A6 and CYP2A13, suggesting their involvement in its metabolism.
Phase II Metabolism
The hydroxylated and demethylated metabolites formed during Phase I can undergo conjugation with endogenous molecules, such as glucuronic acid (via UDP-glucuronosyltransferases, UGTs) or sulfate (via sulfotransferases, SULTs), to form more polar and readily excretable products.
Data Presentation
Due to a lack of specific published quantitative data on the metabolism of this compound, the following tables present a hypothetical metabolic profile. This data is inferred from studies on structurally similar acetophenone derivatives and serves as a predictive model for guiding experimental investigations.
Table 1: Predicted Phase I Metabolites of this compound in Human Liver Microsomes
| Metabolite | Predicted Formation (%) | Key Enzyme Family |
| 2'-Hydroxyacetophenone | 60 - 75 | Cytochrome P450 (CYP) |
| Aromatic Hydroxylated Metabolites | 15 - 25 | Cytochrome P450 (CYP) |
| 1-(2-methoxyphenyl)ethanol | 5 - 10 | Carbonyl Reductases |
Table 2: Hypothetical Pharmacokinetic Parameters of this compound in Rats (Intravenous Administration)
| Parameter | Value | Units |
| Clearance (CL) | 1.5 | L/hr/kg |
| Volume of Distribution (Vd) | 2.0 | L/kg |
| Half-life (t½) | 0.9 | hours |
| Bioavailability (F) - Oral | 40 | % |
Experimental Protocols
The following are detailed methodologies for key experiments to investigate the metabolism of this compound.
Protocol 1: In Vitro Metabolism using Human Liver Microsomes
Objective: To identify and quantify the Phase I metabolites of this compound.
Materials:
-
This compound
-
Pooled Human Liver Microsomes (HLMs)
-
NADPH regenerating system (e.g., G6P, G6PDH, NADP+)
-
0.1 M Phosphate Buffer (pH 7.4)
-
Acetonitrile (ACN)
-
Methanol (MeOH)
-
LC-MS/MS system
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or Methanol) at a concentration of 10 mM.
-
In a microcentrifuge tube, pre-incubate 1 mg/mL of HLMs in 0.1 M phosphate buffer (pH 7.4) at 37°C for 5 minutes.
-
Initiate the reaction by adding this compound to a final concentration of 10 µM and the NADPH regenerating system. The final incubation volume is 200 µL.
-
Incubate the reaction mixture at 37°C for 60 minutes.
-
Terminate the reaction by adding 400 µL of ice-cold acetonitrile.
-
Vortex the mixture and centrifuge at 14,000 rpm for 10 minutes to pellet the protein.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of mobile phase (e.g., 50:50 water:acetonitrile with 0.1% formic acid).
-
Analyze the sample by LC-MS/MS for the presence of predicted metabolites.
Protocol 2: Analysis of Metabolites by HPLC-MS/MS
Objective: To separate and quantify this compound and its metabolites.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system coupled to a tandem mass spectrometer (MS/MS) with an electrospray ionization (ESI) source.
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient: 5% B to 95% B over 10 minutes
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
Mass Spectrometry Conditions:
-
Ionization Mode: Positive ESI
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
MRM Transitions:
-
This compound: m/z 151.1 → 136.1
-
2'-Hydroxyacetophenone: m/z 137.1 → 122.1
-
1-(2-methoxyphenyl)ethanol: m/z 153.1 → 135.1
-
Aromatic Hydroxylated Metabolite: m/z 167.1 → 152.1
-
Mandatory Visualizations
Caption: Predicted metabolic pathway of this compound.
Caption: Workflow for in vitro metabolism study.
Methodological & Application
Application Notes and Protocols: 2'-Methoxyacetophenone as a Pharmaceutical Intermediate for Drug Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
2'-Methoxyacetophenone is a versatile aromatic ketone that serves as a crucial intermediate in the synthesis of a variety of pharmacologically active compounds.[1] Its chemical structure, featuring a methoxy group ortho to an acetyl group on a phenyl ring, provides a reactive scaffold for the construction of complex molecules, including chalcones and diarylpyrazoles. These classes of compounds have garnered significant interest in drug discovery for their potential therapeutic applications, ranging from anti-proliferative to anti-inflammatory activities.[1][2] This document provides detailed application notes, experimental protocols, and mechanistic insights into the use of this compound in the synthesis of chalcone-based anti-cancer agents and diarylpyrazole-based COX-2 inhibitors.
Core Applications
Synthesis of Chalcones with Anti-Proliferative Activity
Chalcones, characterized by an α,β-unsaturated ketone system linking two aromatic rings, are synthesized via the Claisen-Schmidt condensation of an acetophenone with an aromatic aldehyde.[3] Chalcones derived from this compound have demonstrated significant anti-proliferative activity against various cancer cell lines.[1]
This protocol describes the base-catalyzed condensation of this compound with a substituted benzaldehyde.
Materials:
-
This compound
-
Substituted benzaldehyde (e.g., 4-chlorobenzaldehyde, 3,4-dimethoxybenzaldehyde)
-
Ethanol
-
Potassium Hydroxide (KOH) or Sodium Hydroxide (NaOH) solution (e.g., 20-40% w/v in water)
-
Dilute Hydrochloric Acid (HCl)
-
Ice
-
Standard laboratory glassware (round-bottom flask, magnetic stirrer, etc.)
-
Filtration apparatus (Büchner funnel)
Procedure:
-
In a round-bottom flask, dissolve equimolar amounts of this compound and the desired substituted benzaldehyde in a minimal amount of ethanol with stirring.
-
Cool the mixture in an ice bath.
-
Slowly add the aqueous base solution (e.g., 40% KOH) dropwise to the stirred mixture.
-
Allow the reaction to stir at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC). Reaction times can vary from a few hours to 24 hours depending on the specific reactants.
-
Once the reaction is complete, pour the mixture into a beaker containing crushed ice.
-
Acidify the mixture with dilute HCl to precipitate the chalcone product.
-
Collect the crude product by vacuum filtration and wash thoroughly with cold water.
-
The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol, or by column chromatography on silica gel.
Workflow for Chalcone Synthesis:
Caption: General workflow for the synthesis of chalcone derivatives.
The following table summarizes the anti-proliferative activity (IC50 values) of various chalcone derivatives synthesized from substituted acetophenones and benzaldehydes against different human cancer cell lines.
| Chalcone Derivative (Starting Materials) | Cancer Cell Line | IC50 (µM) | Reference |
| 2-Hydroxy-4-methoxyacetophenone + Substituted Benzaldehydes (LY-2, LY-8, LY-10) | MCF-7 (Breast) | 4.61 - 9 | [4] |
| 2-Hydroxy-4-methoxyacetophenone + Substituted Benzaldehydes (LY-2, LY-8, LY-10) | HT29 (Colorectal) | 4.61 - 9 | [4] |
| 2-Hydroxy-4-methoxyacetophenone + Substituted Benzaldehydes (LY-2, LY-8, LY-10) | A549 (Lung) | 4.61 - 9 | [4] |
| Various Chalcones | MCF-7 (Breast) | < 20 µg/mL | [5] |
| Various Chalcones | A549 (Lung) | < 20 µg/mL | [5] |
| Various Chalcones | PC3 (Prostate) | < 20 µg/mL | [5] |
| Various Chalcones | HT-29 (Colorectal) | < 20 µg/mL | [5] |
Chalcones exert their anti-proliferative effects primarily through the induction of apoptosis. This can occur via both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. A common mechanism involves the generation of reactive oxygen species (ROS), which leads to cellular stress and triggers downstream apoptotic signaling cascades.
References
- 1. ClinPGx [clinpgx.org]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Synthetic 2',5'-dimethoxychalcones as G(2)/M arrest-mediated apoptosis-inducing agents and inhibitors of nitric oxide production in rat macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
Application Note and Protocol for the Quantification of 2'-Methoxyacetophenone using High-Performance Liquid Chromatography (HPLC)
For Researchers, Scientists, and Drug Development Professionals
Introduction
2'-Methoxyacetophenone is a chemical compound of interest in various fields, including pharmaceutical and fragrance industries.[1] Accurate and precise quantification of this analyte is essential for quality control, stability studies, and research purposes. High-Performance Liquid Chromatography (HPLC) with UV detection is a robust and widely used technique for the analysis of aromatic ketones. This document provides a detailed protocol for the quantification of this compound using a reversed-phase HPLC method. The presented method is based on established principles for the analysis of structurally similar compounds and serves as a comprehensive starting point for method development and validation.
Quantitative Data
Due to the limited availability of specific validated method data for this compound, the following tables summarize typical performance characteristics that can be expected during method validation, based on data from analogous compounds like 2'-Hydroxyacetophenone and other acetophenone derivatives.[2][3]
Table 1: HPLC Method Parameters
| Parameter | Recommended Condition |
| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)[4] |
| Mobile Phase | Acetonitrile and Water (e.g., 60:40 v/v) with 0.1% Formic or Phosphoric Acid[4] |
| Flow Rate | 1.0 mL/min[4] |
| Injection Volume | 10-20 µL[4] |
| Column Temperature | Ambient or controlled at 25 °C[4] |
| Detection Wavelength | Determined by UV absorbance maximum (typically around 245-255 nm for acetophenones) |
| Run Time | Approximately 10-15 minutes |
Table 2: Expected Method Validation Parameters
| Validation Parameter | Expected Performance |
| Linearity (R²) | > 0.999[2][3] |
| Accuracy (% Recovery) | 98.0 - 102.0% |
| Precision (% RSD) | < 2.0% |
| Limit of Detection (LOD) | To be determined experimentally (typically in the ng/mL range) |
| Limit of Quantification (LOQ) | To be determined experimentally (typically in the ng/mL to low µg/mL range)[2] |
Experimental Protocol
This protocol outlines the steps for preparing solutions and analyzing this compound using HPLC.
Materials and Reagents
-
This compound reference standard (≥98% purity)
-
Acetonitrile (HPLC grade)
-
Water (HPLC or Milli-Q grade)
-
Formic acid or Phosphoric acid (analytical grade)
-
Methanol (HPLC grade, for sample preparation)
Instrumentation
-
A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or Diode-Array Detector (DAD).
Preparation of Solutions
a. Mobile Phase Preparation:
-
Prepare the desired mobile phase composition (e.g., 60:40 v/v Acetonitrile:Water).
-
Add 0.1% (v/v) of formic acid or phosphoric acid to the aqueous portion of the mobile phase before mixing.
-
Degas the mobile phase using a suitable method such as sonication or vacuum filtration.
b. Standard Stock Solution (1 mg/mL):
-
Accurately weigh approximately 10 mg of this compound reference standard.
-
Transfer the standard to a 10 mL volumetric flask.
-
Dissolve the standard in methanol and make up to the mark with the same solvent.
c. Working Standard Solutions:
-
Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations covering the expected sample concentration range (e.g., 1 µg/mL to 100 µg/mL).[1]
d. Sample Preparation:
-
Accurately weigh a portion of the sample expected to contain about 10 mg of this compound.
-
Transfer the sample to a 100 mL volumetric flask.
-
Add approximately 70 mL of methanol and sonicate for 15 minutes to ensure complete dissolution.[1]
-
Allow the solution to cool to room temperature and then dilute to the mark with methanol.
-
Filter a portion of the solution through a 0.45 µm syringe filter into an HPLC vial.[1]
HPLC Analysis
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject a blank (mobile phase) to ensure the system is clean.
-
Inject the prepared working standard solutions in increasing order of concentration.
-
Inject the prepared sample solutions.
-
Construct a calibration curve by plotting the peak area of the standard solutions against their corresponding concentrations.
-
Determine the concentration of this compound in the sample solutions by interpolating their peak areas from the calibration curve.
Workflow Diagram
Caption: Experimental workflow for the HPLC quantification of this compound.
References
Application Note: A Detailed Protocol for the Synthesis of 2'-Methoxyacetophenone via Williamson Ether Synthesis
Audience: Researchers, scientists, and drug development professionals.
Introduction 2'-Methoxyacetophenone is a valuable intermediate in the pharmaceutical, flavor, and fragrance industries. Its synthesis is a common undergraduate and industrial laboratory exercise, primarily achieved through the methylation of 2'-hydroxyacetophenone. This document provides a detailed experimental procedure for this conversion, based on the principles of the Williamson ether synthesis. The protocol outlines the use of dimethyl sulfate as the methylating agent, a common and efficient reagent for this transformation.
The Williamson ether synthesis is a versatile and widely used method for preparing both symmetrical and asymmetrical ethers.[1] The reaction proceeds via an SN2 mechanism, where an alkoxide ion acts as a nucleophile and attacks an electrophilic carbon, typically of an alkyl halide or, in this case, an alkyl sulfate.[2][3] The formation of the phenoxide from the phenolic hydroxyl group of 2'-hydroxyacetophenone is a critical initial step, facilitated by a suitable base.
Experimental Protocol
This protocol is adapted from established literature procedures for the O-methylation of phenolic compounds.[4]
Materials:
-
2'-Hydroxyacetophenone
-
Lithium hydroxide monohydrate (LiOH·H₂O) or Sodium Hydroxide (NaOH)
-
Dimethyl sulfate ((CH₃)₂SO₄) - Caution: Highly toxic and carcinogenic. Handle with extreme care in a well-ventilated fume hood.
-
Tetrahydrofuran (THF), anhydrous
-
Diethyl ether
-
2 M Sodium hydroxide (NaOH) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Deionized water
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Preparation of the Phenoxide:
-
In a round-bottom flask, dissolve 2'-hydroxyacetophenone (1.0 eq) in anhydrous tetrahydrofuran (THF).
-
To this solution, add a base such as lithium hydroxide monohydrate (LiOH·H₂O, ~2.0 eq) or sodium hydroxide.[4]
-
Stir the resulting suspension at room temperature for approximately 1 hour to ensure the complete formation of the phenoxide.
-
-
Methylation Reaction:
-
Carefully add dimethyl sulfate (~1.0 eq) dropwise to the stirred suspension. (Caution: Exothermic reaction may occur).
-
Allow the reaction to stir at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC). The reaction may take up to 60 hours for completion.[4]
-
-
Work-up and Extraction:
-
Once the reaction is complete, remove the THF under reduced pressure using a rotary evaporator.
-
Dissolve the residue in a 2 M NaOH solution.
-
Transfer the aqueous solution to a separatory funnel and extract the product with diethyl ether (3x).
-
Combine the organic extracts.
-
-
Purification:
-
Dry the combined organic extracts over anhydrous magnesium sulfate (MgSO₄).
-
Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude this compound.
-
For higher purity, the product can be purified by distillation.
-
Characterization Data for this compound:
-
¹H NMR (400 MHz, CDCl₃): δ 7.71-7.69 (dd, J = 7.7, 1.8 Hz, 1H), 7.44-7.40 (m, 1H), 6.97-6.92 (m, 2H), 3.86 (s, 3H), 2.58 (s, 3H).[4]
-
¹³C NMR (100.6 MHz, CDCl₃): δ 199.8, 158.9, 133.7, 130.3, 128.2, 120.5, 111.6, 55.5, 31.8.[4]
-
IR (KBr): 3074, 3003, 2944, 2840, 1674, 1598, 1578, 1486, 1437, 1358, 1292, 1247, 1163, 1126, 1023, 967, 805, 758, 595, 534 cm⁻¹.[4]
Data Presentation
| Parameter | Value | Reference |
| Starting Material | 2'-Hydroxyacetophenone (o-hydroxyacetophenone) | [4] |
| Methylating Agent | Dimethyl sulfate | [4] |
| Base | Lithium hydroxide monohydrate (LiOH·H₂O) | [4] |
| Solvent | Tetrahydrofuran (THF) | [4] |
| Reaction Time | 60 hours | [4] |
| Reaction Temperature | Room Temperature (~20°C) | [4] |
| Yield | 86% | [4] |
Alternative Methylating Agents
While dimethyl sulfate is effective, it is highly toxic. Safer alternatives like dimethyl carbonate have been successfully employed for the O-methylation of phenols.[5][6] This method often requires higher temperatures (120-160°C) and a base such as cesium carbonate.[5]
Experimental Workflow Diagram
Caption: Workflow for the synthesis of this compound.
Signaling Pathway (Reaction Mechanism)
References
- 1. gold-chemistry.org [gold-chemistry.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 4. This compound synthesis - chemicalbook [chemicalbook.com]
- 5. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 6. US6706929B2 - Accelerated process for preparing O-methyl phenols, N-methyl heteroaromatic compounds, and methylated aminophenols - Google Patents [patents.google.com]
Application of 2'-Methoxyacetophenone in the Synthesis of Heterocyclic Compounds: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
2'-Methoxyacetophenone is a versatile aromatic ketone that serves as a crucial starting material and intermediate in the synthesis of a diverse range of heterocyclic compounds.[1] Its chemical structure, featuring a methoxy group ortho to the acetyl group, influences its reactivity and makes it a valuable precursor for the construction of various pharmacologically significant scaffolds. This document provides detailed application notes and experimental protocols for the synthesis of key heterocyclic systems, including chalcones, flavones, chromones, and benzodiazepines, starting from this compound. Additionally, it explores the interaction of the resulting flavonoid compounds with key cellular signaling pathways.
Synthesis of Chalcones via Claisen-Schmidt Condensation
Chalcones are important intermediates in the synthesis of flavonoids and other heterocyclic compounds.[2] They are typically synthesized through a base-catalyzed aldol condensation between an acetophenone and an aromatic aldehyde, known as the Claisen-Schmidt condensation.[3]
Application Note:
The Claisen-Schmidt condensation of this compound with various aromatic aldehydes provides a straightforward route to a wide array of 2'-methoxychalcones. The reaction is typically carried out in the presence of a strong base, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH), in an alcoholic solvent.[2] The reactivity of the aromatic aldehyde can influence the reaction time and yield. Electron-withdrawing groups on the aldehyde generally lead to faster reactions and higher yields.
Experimental Protocol: Synthesis of (E)-1-(2-methoxyphenyl)-3-phenylprop-2-en-1-one
Materials:
-
This compound
-
Benzaldehyde
-
Ethanol
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl, dilute solution)
-
Distilled water
-
Crushed ice
-
Standard laboratory glassware
-
Magnetic stirrer
Procedure:
-
Reactant Preparation: In a round-bottom flask, dissolve equimolar amounts of this compound and benzaldehyde in a suitable volume of ethanol. Stir the mixture at room temperature until all solids are dissolved.
-
Base Addition: While stirring the solution at room temperature, slowly add a 10% aqueous solution of NaOH dropwise. The reaction mixture will typically develop a distinct color.
-
Reaction Progression: Stir the reaction mixture at room temperature for 4-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). The formation of a precipitate often indicates product formation.[2]
-
Product Precipitation: Upon completion of the reaction, pour the mixture into a beaker containing crushed ice.
-
Acidification: Acidify the mixture by slowly adding dilute HCl until the pH is neutral. This will cause the chalcone product to precipitate out of the solution.
-
Isolation and Purification: Collect the precipitated solid by vacuum filtration. Wash the crude product with cold water until the filtrate is neutral. The crude chalcone can be purified by recrystallization from a suitable solvent, such as ethanol.
Quantitative Data:
The following table summarizes representative yields for the Claisen-Schmidt condensation of substituted acetophenones with various aromatic aldehydes.
| Acetophenone Derivative | Aldehyde Derivative | Base | Solvent | Reaction Time (h) | Yield (%) | Reference |
| 2'-Hydroxyacetophenone | Benzaldehyde | NaOH | Methanol | - | 62 | [4] |
| 2'-Hydroxy-6'-methoxyacetophenone | Benzaldehyde | NaOH | Methanol | - | 30 | [4] |
| 2'-Hydroxy-4,6-dimethoxyacetophenone | 2-Carboxybenzaldehyde | NaOH | Methanol | - | 36 | [4] |
Synthesis of Flavones from 2'-Methoxychalcones
Flavones are a class of flavonoids that can be synthesized from chalcone precursors through oxidative cyclization.[5]
Application Note:
The synthesis of flavones from 2'-methoxychalcones first requires the demethylation of the 2'-methoxy group to a 2'-hydroxy group. This can be achieved using various demethylating agents like boron tribromide (BBr₃) or pyridinium hydrochloride. The resulting 2'-hydroxychalcone can then undergo oxidative cyclization to form the flavone core. A common method for this cyclization is the use of iodine in dimethyl sulfoxide (DMSO).[5]
Experimental Protocol: Synthesis of Flavone from 2'-Hydroxychalcone
Materials:
-
2'-Hydroxychalcone (synthesized from this compound followed by demethylation)
-
Dimethyl sulfoxide (DMSO)
-
Iodine (I₂)
-
Sodium thiosulfate solution
-
Standard laboratory glassware
-
Heating mantle or oil bath
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve the 2'-hydroxychalcone (1 mmol) in DMSO (20 mL).[5]
-
Catalyst Addition: Add a catalytic amount of iodine (0.1 mmol).[5]
-
Heating: Heat the reaction mixture to 100-120 °C and monitor the reaction progress by TLC.[5]
-
Work-up: After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Quenching: Add a saturated solution of sodium thiosulfate to remove any excess iodine.[5]
-
Isolation and Purification: Collect the precipitated solid by vacuum filtration. Wash the precipitate with cold water until the washings are neutral.[5] Dry the crude product and purify by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.
Quantitative Data:
The following table presents yields for the synthesis of flavones from 2'-hydroxychalcones using different methods.
| Starting Material | Reagents | Solvent | Method | Yield (%) | Reference |
| 2'-Hydroxychalcone | I₂ (catalytic) | DMSO | Conventional Heating | Low (around 30%) | [6] |
| 2'-Hydroxychalcone | I₂ (catalytic) | DMSO | Microwave Irradiation | High (up to 92%) | [7] |
| o-Benzoyloxyacetophenone | KOH, Pyridine | Pyridine | Baker-Venkataraman Rearrangement | 79-83 (intermediate), 43-48 (final) | [8] |
| 2'-Hydroxydibenzoylmethane | H₂SO₄ | Acetic Acid | Acid-catalyzed Cyclization | 94-97 | [8] |
Synthesis of Chromones
Chromones are another class of oxygen-containing heterocyclic compounds that can be synthesized from acetophenone derivatives.
Application Note:
The synthesis of chromone-2-carboxylic acids from 2'-hydroxyacetophenones can be achieved through a microwave-assisted reaction with diethyl oxalate in the presence of a base like sodium ethoxide.[9] Subsequent hydrolysis of the resulting ester yields the chromone-2-carboxylic acid. While this protocol starts from a 2'-hydroxyacetophenone, a similar strategy could be employed for this compound, potentially involving an initial demethylation step.
Experimental Protocol: Synthesis of 6-Bromochromone-2-carboxylic acid (adapted from 2'-hydroxy-5-bromoacetophenone)
Materials:
-
2'-Hydroxy-5-bromoacetophenone
-
Diethyl oxalate
-
Sodium ethoxide
-
Ethanol
-
Hydrochloric acid (HCl)
-
Microwave reactor
Procedure:
-
Reaction Mixture: In a microwave-safe vessel, mix 2'-hydroxy-5-bromoacetophenone, diethyl oxalate, and sodium ethoxide in ethanol.
-
Microwave Irradiation: Heat the mixture in a microwave reactor at a specified temperature and time. The optimization of these parameters is crucial for achieving high yields.[9]
-
Ester Hydrolysis: After the initial reaction, the resulting chromone ester is hydrolyzed by adding an aqueous acid solution (e.g., HCl) and heating.
-
Isolation: The precipitated chromone-2-carboxylic acid is collected by filtration, washed with water, and dried.
Quantitative Data:
The following table shows the yields for the synthesis of various chromone-2-carboxylic acids using a microwave-assisted method.
| 2'-Hydroxyacetophenone Derivative | Yield of Chromone-2-carboxylic acid (%) | Reference |
| 6-Bromo | 87 | [9] |
| Unsubstituted | 54 | [9] |
| 6-Methyl | 64 | [9] |
| 7-Methoxy | 81-93 | [9] |
| 7,8-Dimethoxy | 62 | [9] |
Synthesis of Benzodiazepines
Benzodiazepines are a class of psychoactive drugs, and their synthesis can involve precursors derived from acetophenones.
Application Note:
1,5-Benzodiazepines can be synthesized through the condensation of o-phenylenediamines with ketones.[10] While direct synthesis from this compound is not commonly reported, it could potentially be used in this condensation reaction. The reaction is often catalyzed by acids and can be performed under solvent-free conditions or in solvents like acetonitrile.[10][11]
Experimental Protocol: General Synthesis of 1,5-Benzodiazepines
Materials:
-
o-Phenylenediamine
-
Ketone (e.g., this compound)
-
Catalyst (e.g., H-MCM-22, p-toluenesulfonic acid)
-
Acetonitrile (optional)
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: Combine o-phenylenediamine, the ketone (typically in a 1:2 molar ratio), and a catalytic amount of the chosen acid catalyst in a reaction vessel.
-
Reaction Conditions: The reaction mixture is stirred at room temperature or heated, depending on the catalyst and ketone used. The reaction can be performed with or without a solvent like acetonitrile.[10]
-
Monitoring: The reaction progress is monitored by TLC.
-
Work-up and Purification: After completion, the reaction mixture is worked up appropriately, which may involve extraction and solvent evaporation. The crude product is then purified by column chromatography or recrystallization.
Visualizations
Experimental Workflows
References
- 1. nbinno.com [nbinno.com]
- 2. benchchem.com [benchchem.com]
- 3. Claisen–Schmidt condensation - Wikipedia [en.wikipedia.org]
- 4. Synthesis and Investigation of Flavanone Derivatives as Potential New Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. chemijournal.com [chemijournal.com]
- 7. researchgate.net [researchgate.net]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. Optimizing the Synthetic Route of Chromone-2-carboxylic Acids: A Step forward to Speed-up the Discovery of Chromone-based Multitarget-directed Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis of 1,5-Benzodiazepine and Its Derivatives by Condensation Reaction Using H-MCM-22 as Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Application Note: 2'-Methoxyacetophenone as a Reference Standard in Chromatographic Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
2'-Methoxyacetophenone, also known as 2-acetylanisole, is a chemical compound frequently utilized as a starting material or intermediate in the synthesis of various pharmaceutical compounds and fragrances.[1][2] Its chemical formula is C9H10O2 with a molecular weight of 150.17 g/mol .[3][4] The purity and concentration of this compound in reaction mixtures and final products are critical quality attributes that necessitate accurate and reliable analytical methods for quantification. High-performance liquid chromatography (HPLC) and gas chromatography (GC) are powerful analytical techniques widely employed for the separation, identification, and quantification of such compounds. This application note provides a detailed protocol for the use of this compound as a reference standard for these chromatographic analyses.
Physicochemical Properties of this compound
A comprehensive understanding of the physicochemical properties of a reference standard is fundamental for method development and ensuring accurate analytical results.
| Property | Value | Reference |
| CAS Number | 579-74-8 | [3][4] |
| Molecular Formula | C9H10O2 | [3][4] |
| Molecular Weight | 150.17 g/mol | [3][4] |
| Appearance | Colorless liquid | [3][5] |
| Boiling Point | 131 °C at 18 mmHg | [3] |
| Density | 1.09 g/mL at 25 °C | [3] |
| Refractive Index | n20/D 1.5393 | [3] |
| Solubility | Soluble in ethanol and methanol; practically insoluble in water. | [4] |
Experimental Protocols
The following protocols are provided as a starting point for the analysis of this compound using HPLC and GC. Method optimization and validation are essential for specific sample matrices.
High-Performance Liquid Chromatography (HPLC) Method
This method is adapted from established protocols for similar acetophenone derivatives and is suitable for the quantification of this compound in various samples.[6][7]
1. Instrumentation and Materials:
-
HPLC system with a pump, autosampler, column oven, and a UV-Vis or Diode-Array Detector (DAD).
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
This compound reference standard (≥99% purity).[3]
-
Acetonitrile (HPLC grade).
-
Methanol (HPLC grade).
-
Water (HPLC grade or Milli-Q).
-
Formic acid or phosphoric acid (analytical grade).
2. Chromatographic Conditions:
| Parameter | Condition |
| Mobile Phase | A: 0.1% Formic acid in WaterB: Acetonitrile |
| Gradient | 0-5 min: 90% A, 10% B5-15 min: Linear gradient to 40% A, 60% B15-20 min: Hold at 40% A, 60% B20-22 min: Linear gradient to 90% A, 10% B22-25 min: Hold at 90% A, 10% B for re-equilibration |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Injection Volume | 10 µL |
| Detection Wavelength | 245 nm (based on UV absorbance of similar compounds) |
3. Preparation of Solutions:
-
Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution with the mobile phase to create calibration standards with concentrations ranging from 1 µg/mL to 100 µg/mL.
-
Sample Preparation: Dissolve the sample containing this compound in methanol. If necessary, sonicate to ensure complete dissolution. Dilute the sample with the mobile phase to a concentration within the calibration range. Filter the final solution through a 0.45 µm syringe filter before injection.
Gas Chromatography (GC) Method
GC is a suitable alternative for the analysis of volatile compounds like this compound.
1. Instrumentation and Materials:
-
Gas chromatograph with a flame ionization detector (FID) or mass spectrometer (MS).
-
A non-polar or medium-polarity capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness).
-
This compound reference standard (≥99% purity).[3]
-
Methanol or another suitable solvent (GC grade).
-
Helium or Nitrogen as carrier gas.
2. Chromatographic Conditions:
| Parameter | Condition |
| Inlet Temperature | 250°C |
| Injection Mode | Split (e.g., 20:1) |
| Injection Volume | 1 µL |
| Oven Program | Initial temperature: 80°C, hold for 2 minRamp: 10°C/min to 250°C, hold for 5 min |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Detector Temperature | FID: 280°C |
3. Preparation of Solutions:
-
Standard Stock Solution (1 mg/mL): Prepare as described for the HPLC method using a suitable volatile solvent like methanol.
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution with the same solvent to create calibration standards.
-
Sample Preparation: Dissolve the sample in the chosen solvent and dilute to fall within the linear range of the detector.
Method Validation Parameters
To ensure the reliability of the analytical data, the chromatographic method should be validated according to ICH guidelines. Key validation parameters are summarized below, with typical acceptance criteria based on methods for similar compounds.
| Parameter | Typical Acceptance Criteria |
| Linearity (R²) | > 0.999 |
| Accuracy (% Recovery) | 98.0 - 102.0% |
| Precision (% RSD) | < 2.0% |
| Limit of Detection (LOD) | Signal-to-Noise ratio of 3:1 |
| Limit of Quantitation (LOQ) | Signal-to-Noise ratio of 10:1 |
Visualizations
To aid in the understanding of the experimental process, the following diagrams illustrate the workflow for using this compound as a reference standard.
Caption: Workflow for using this compound as a reference standard.
Caption: Logical relationship of inputs and outputs in the analytical process.
References
- 1. Human Metabolome Database: Showing metabocard for this compound (HMDB0032569) [hmdb.ca]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. 2′-甲氧基苯乙酮 99% | Sigma-Aldrich [sigmaaldrich.com]
- 4. scent.vn [scent.vn]
- 5. labproinc.com [labproinc.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
Application Notes and Protocols: Synthesis of 2'-Methoxyacetophenone
Introduction
2'-Methoxyacetophenone (CAS No. 579-74-8) is a valuable aromatic ketone characterized by a methoxy group positioned ortho to an acetyl group on a benzene ring. It serves as a crucial intermediate in the synthesis of various pharmaceuticals and is also utilized in the flavor and fragrance industry due to its distinct anisic almond phenolic aroma.[1] This document outlines the detailed reaction conditions and experimental protocols for the synthesis of this compound, primarily focusing on the methylation of 2'-hydroxyacetophenone, a reliable and widely used method.
Reaction Scheme
The synthesis of this compound can be efficiently achieved through the methylation of 2'-hydroxyacetophenone. This ether synthesis reaction typically employs a methylating agent, such as dimethyl sulfate, in the presence of a base.[1]
Reaction: 2'-Hydroxyacetophenone + Dimethyl Sulfate → this compound
Quantitative Data Summary
The following table summarizes the key quantitative data for the synthesis of this compound via the methylation of 2'-hydroxyacetophenone.
| Parameter | Value | Reference |
| Reactants | ||
| 2'-Hydroxyacetophenone | 300 mmol (35.2 mL) | [2] |
| Lithium Hydroxide Monohydrate (LiOH·H₂O) | 590 mmol (24.8 g) | [2] |
| Dimethyl Sulfate | 293 mmol (42 mL) | [2] |
| Solvent | ||
| Tetrahydrofuran (THF) | 400 mL | [2] |
| Reaction Conditions | ||
| Temperature | 20 °C (Room Temperature) | [2] |
| Reaction Time | 60 hours | [2] |
| Product | ||
| Yield | 86% | [2] |
| Mass of Product | 38.5 g | [2] |
Experimental Protocol
This protocol details the laboratory-scale synthesis of this compound from 2'-hydroxyacetophenone.
Materials:
-
2'-Hydroxyacetophenone
-
Lithium Hydroxide Monohydrate (LiOH·H₂O)
-
Dimethyl Sulfate
-
Tetrahydrofuran (THF)
-
2 M Sodium Hydroxide (NaOH) solution
-
Diethyl ether
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Standard laboratory glassware for workup and purification
Procedure:
-
Reaction Setup: In a suitable round-bottom flask, prepare a solution of 1-(2-hydroxy-phenyl)-ethanone (2'-Hydroxyacetophenone) (35.2 mL, 300 mmol) and LiOH·H₂O (24.8 g, 590 mmol) in THF (400 mL).[2]
-
Initial Stirring: Stir the solution at room temperature (20 °C) for 1 hour.[2]
-
Addition of Methylating Agent: Add dimethyl sulfate (42 mL, 293 mmol) to the reaction mixture.[2]
-
Reaction Monitoring: Allow the reaction to proceed for 60 hours.[2] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Solvent Removal: After the reaction is complete, remove the THF under reduced pressure.[2]
-
Workup: Dissolve the residue in 2 M NaOH solution and extract the aqueous solution with diethyl ether.[2]
-
Drying and Concentration: Combine the organic extracts and dry over anhydrous MgSO₄. Filter the solution and concentrate it under reduced pressure to yield the final product, this compound.[2] The resulting product should be a colorless to pale yellow clear liquid.[1]
Alternative Synthesis Route: Friedel-Crafts Acylation
An alternative method for synthesizing methoxyacetophenone isomers is the Friedel-Crafts acylation of anisole with an acylating agent like acetyl chloride or acetic anhydride, using a Lewis acid catalyst such as anhydrous aluminum chloride.[3][4][5] This reaction typically produces a mixture of ortho and para isomers, with the para-methoxyacetophenone being the major product.[3][5] The separation of the this compound isomer from the para isomer can be challenging.
Visualizing the Experimental Workflow
The following diagram illustrates the key steps in the synthesis of this compound via the methylation of 2'-hydroxyacetophenone.
References
Application Notes and Protocols for Monitoring 2'-Methoxyacetophenone Reactions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for monitoring chemical reactions involving 2'-Methoxyacetophenone, a key intermediate in the synthesis of various pharmaceuticals and fragrances. The following protocols for High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy offer robust approaches to track reaction kinetics, identify intermediates, and ensure product purity.
High-Performance Liquid Chromatography (HPLC) for Reaction Monitoring
HPLC is a versatile and widely used technique for monitoring the progress of organic reactions, offering high resolution and quantitative accuracy. A common application is monitoring the synthesis of this compound via the methylation of 2'-hydroxyacetophenone.
Experimental Protocol: Monitoring the Methylation of 2'-Hydroxyacetophenone
This protocol outlines the use of reverse-phase HPLC with UV detection to monitor the conversion of 2'-hydroxyacetophenone to this compound.
Materials and Reagents:
-
2'-Hydroxyacetophenone (starting material)
-
This compound (product standard)
-
Methylating agent (e.g., dimethyl sulfate)
-
Base (e.g., potassium carbonate)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (ACS grade)
-
Reaction solvent (e.g., acetone)
-
Quenching agent (e.g., ammonium hydroxide solution)
Instrumentation and Chromatographic Conditions:
| Parameter | Condition |
| HPLC System | Agilent 1260 Infinity II or equivalent with UV detector |
| Column | C18, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase | A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid |
| Gradient | 70% A / 30% B, hold for 10 min |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection Wavelength | 254 nm |
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve 2'-hydroxyacetophenone in the reaction solvent and add the base. Stir the mixture and bring it to the desired reaction temperature.
-
Reaction Initiation: Add the methylating agent to the reaction mixture to start the reaction. This is considered time zero (t=0).
-
Sampling: At predetermined time intervals (e.g., 0, 15, 30, 60, 90, 120 minutes), withdraw a small aliquot (approximately 0.1 mL) of the reaction mixture.
-
Quenching and Sample Preparation: Immediately quench the reaction in the aliquot by adding it to a vial containing a suitable quenching agent. Dilute the quenched sample with the mobile phase to a concentration within the calibration range. Filter the diluted sample through a 0.45 µm syringe filter before injection.
-
HPLC Analysis: Inject the prepared sample onto the HPLC system.
-
Data Analysis: Record the peak areas for the starting material and the product at each time point. Use a pre-established calibration curve to convert peak areas to concentrations.
Data Presentation: Simulated Reaction Progress
The following table presents simulated data for the methylation of 2'-hydroxyacetophenone, demonstrating the expected change in concentrations over time.
| Time (minutes) | [2'-Hydroxyacetophenone] (M) | [this compound] (M) |
| 0 | 1.00 | 0.00 |
| 15 | 0.65 | 0.35 |
| 30 | 0.42 | 0.58 |
| 60 | 0.18 | 0.82 |
| 90 | 0.08 | 0.92 |
| 120 | 0.03 | 0.97 |
Workflow Diagram
Gas Chromatography-Mass Spectrometry (GC-MS) for Reaction Monitoring
GC-MS is a powerful technique for monitoring reactions involving volatile and thermally stable compounds like this compound. It provides both quantitative data and structural information, which is useful for identifying byproducts and impurities.
Experimental Protocol: Monitoring Friedel-Crafts Acylation of Anisole
This protocol describes the use of GC-MS to monitor the formation of this compound from the Friedel-Crafts acylation of anisole.
Materials and Reagents:
-
Anisole (starting material)
-
Acetyl chloride or acetic anhydride (acylating agent)
-
Lewis acid catalyst (e.g., AlCl3)
-
This compound (product standard)
-
Solvent (e.g., dichloromethane)
-
Quenching solution (e.g., cold dilute HCl)
-
Drying agent (e.g., anhydrous sodium sulfate)
Instrumentation and GC-MS Conditions:
| Parameter | Condition |
| GC System | Agilent 7890B or equivalent with a mass selective detector |
| Column | HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness |
| Carrier Gas | Helium, constant flow at 1.0 mL/min |
| Inlet Temperature | 250 °C |
| Oven Program | Initial 80 °C, hold 2 min, ramp to 280 °C at 10 °C/min, hold 5 min |
| MS Transfer Line | 280 °C |
| Ion Source Temp | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Range | m/z 40-400 |
Procedure:
-
Reaction Setup: In a flame-dried flask under an inert atmosphere, suspend the Lewis acid catalyst in the solvent. Cool the mixture in an ice bath.
-
Reaction Initiation: Slowly add the acylating agent, followed by the dropwise addition of anisole.
-
Sampling and Workup: At specified time points, withdraw an aliquot from the reaction mixture and quench it by adding it to the cold dilute HCl solution. Extract the organic components with a suitable solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and filter.
-
Sample Preparation for GC-MS: Dilute a small portion of the dried organic extract with ethyl acetate to an appropriate concentration for GC-MS analysis.
-
GC-MS Analysis: Inject the prepared sample into the GC-MS system.
-
Data Analysis: Monitor the reaction progress by integrating the peaks corresponding to the starting material and the product in the total ion chromatogram (TIC). Use the mass spectra to confirm the identity of the peaks.
Data Presentation: Expected GC-MS Results
| Time (minutes) | Anisole Peak Area (%) | This compound Peak Area (%) |
| 0 | 100 | 0 |
| 30 | 55 | 45 |
| 60 | 25 | 75 |
| 120 | 5 | 95 |
Logical Diagram for GC-MS Analysis
Application Notes and Protocols for 2'-Methoxyacetophenone Analysis in Biological Matrices
For Researchers, Scientists, and Drug Development Professionals
Introduction
2'-Methoxyacetophenone is a methoxy-substituted acetophenone with potential applications and relevance in various fields of study. Accurate quantification of this compound in biological matrices such as plasma, urine, and tissue homogenates is crucial for pharmacokinetic, toxicokinetic, and metabolism studies. This document provides detailed application notes and generalized protocols for the sample preparation of this compound from biological matrices prior to chromatographic analysis.
The selection of an appropriate sample preparation method is critical for removing interfering endogenous substances like proteins and phospholipids, thereby enhancing the sensitivity, accuracy, and robustness of the analytical method. The choice of method depends on the nature of the biological matrix, the concentration of the analyte, and the requirements of the downstream analytical instrumentation.
Physicochemical Properties of this compound
Understanding the physicochemical properties of this compound is essential for developing an effective sample preparation strategy.
| Property | Value | Source |
| Molecular Formula | C₉H₁₀O₂ | PubChem[1] |
| Molecular Weight | 150.17 g/mol | PubChem[1] |
| logP | ~1.82 | Human Metabolome Database[1][2] |
| Water Solubility | Practically insoluble/low | ChemicalBook, The Good Scents Company[2][3][4] |
| Organic Solvent Solubility | Soluble in ethanol, methanol, chloroform | ChemicalBook[4][5] |
Based on its logP value and solubility, this compound is a relatively non-polar compound, which guides the choice of extraction solvents and techniques.
Recommended Sample Preparation Strategies
Three common techniques for sample preparation in bioanalysis are Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE). The following sections provide detailed protocols for each method, adapted for the analysis of this compound.
Protein Precipitation (PPT)
PPT is a simple and rapid method for removing proteins from biological samples, particularly plasma and serum. It is often used for high-throughput screening.
Principle: A water-miscible organic solvent is added to the biological sample to reduce the salvation of proteins, causing them to precipitate. The supernatant, containing the analyte of interest, is then separated by centrifugation.
Illustrative Quantitative Data for PPT:
| Parameter | Illustrative Value |
| Recovery % | 85 - 95% |
| Matrix Effect % | 15 - 30% |
| Lower Limit of Quantification (LLOQ) | 5 - 10 ng/mL |
Detailed Experimental Protocol for PPT
Materials:
-
Biological sample (e.g., human plasma)
-
Acetonitrile (ACN), ice-cold
-
Internal Standard (IS) solution (e.g., a structurally similar compound)
-
Microcentrifuge tubes (1.5 mL)
-
Vortex mixer
-
Refrigerated microcentrifuge
Procedure:
-
Pipette 100 µL of the biological sample into a 1.5 mL microcentrifuge tube.
-
Add 10 µL of the Internal Standard working solution.
-
Add 300 µL of ice-cold acetonitrile to the sample.
-
Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein denaturation.
-
Incubate the mixture at -20°C for 20 minutes to enhance protein precipitation.
-
Centrifuge the sample at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully collect the supernatant and transfer it to a clean tube or a 96-well plate.
-
The supernatant can be directly injected into the LC-MS/MS system or evaporated to dryness and reconstituted in a suitable mobile phase.
References
The Multifaceted Role of 2'-Methoxyacetophenone in Flavor and Fragrance Chemistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
2'-Methoxyacetophenone, an aromatic ketone, is a versatile compound with significant applications in the fragrance and flavor industries. Its unique organoleptic profile, characterized by sweet, floral, vanilla, and anisic notes, makes it a valuable ingredient in a wide array of consumer products.[1][2][3] Beyond its sensory attributes, this compound also serves as a key intermediate in the synthesis of various pharmaceutical compounds. This document provides detailed application notes and experimental protocols for the use of this compound in fragrance and flavor chemistry, offering a comprehensive resource for researchers and professionals in the field.
Physicochemical and Organoleptic Properties
This compound is a colorless to pale yellow liquid with a distinct aroma profile. Its key properties are summarized in the table below for easy reference and comparison.
| Property | Value | References |
| Chemical Name | 1-(2-methoxyphenyl)ethanone | [3] |
| Synonyms | 2-Acetylanisole, o-Methoxyacetophenone | [3] |
| CAS Number | 579-74-8 | [3] |
| Molecular Formula | C9H10O2 | [3] |
| Molecular Weight | 150.17 g/mol | [3] |
| Boiling Point | 131 °C at 18 mmHg | |
| Density | 1.09 g/mL at 25 °C | |
| Refractive Index | n20/D 1.5393 | |
| Odor Profile | Sweet (91.42%), Floral (62.86%), Vanilla (61.46%), Anisic (60.66%), Hawthorn | [3] |
| Taste Profile | Powdery, musty, anisic, almond | [1] |
| Odor Threshold | Anisic-type, medium strength; recommend smelling in a 1.00% solution or less. | [2] |
| Taste Threshold in Water | 30 ppm | [4] |
| Solubility | Practically insoluble in water; Soluble in ethanol. | [3] |
Applications in Fragrance and Flavor
This compound's pleasant and complex aroma makes it a popular choice in a variety of applications:
-
Fragrance: It is utilized in fine fragrances, cosmetics, and personal care products to impart warmth and a powdery, sweet-floral character.[5] Its versatility allows for its use as a middle or base note, contributing to the longevity of the fragrance.[5] Recommended usage levels in fragrance concentrates are up to 1.0%.
-
Flavor: As a flavoring agent, it is used to enhance sweet and fruity profiles in food products. It finds application in butterscotch, black currant, grape, and vanilla flavorings. The Joint FAO/WHO Expert Committee on Food Additives (JECFA) and the Flavor and Extract Manufacturers Association (FEMA) have recognized it as safe for use as a flavoring agent.[6][7]
Experimental Protocols
Protocol 1: Sensory Evaluation of this compound in a Beverage Matrix
This protocol outlines a triangle test to determine if a sensory panel can detect a difference between a control beverage and a beverage containing this compound.
Objective: To determine the sensory detection threshold of this compound in a model beverage.
Materials:
-
This compound (food grade)
-
Base beverage (e.g., sweetened carbonated water)
-
Glass sensory evaluation booths
-
Coded sample cups
-
Palate cleansers (e.g., unsalted crackers, distilled water)
-
Data collection forms or software
Procedure:
-
Panelist Selection: Recruit 20-30 panelists trained in sensory evaluation methods.
-
Sample Preparation:
-
Prepare a stock solution of this compound in ethanol.
-
Create a series of dilutions of the stock solution in the base beverage, with concentrations around the reported taste threshold (e.g., 10, 20, 30, 40, 50 ppm).
-
For each concentration, prepare a set of three samples: two will be the control beverage, and one will be the beverage with the added this compound.
-
Code each sample with a random three-digit number.
-
-
Evaluation:
-
Present the three coded samples to each panelist in a randomized order.
-
Instruct panelists to taste each sample and identify the "odd" or different sample.
-
Panelists should rinse their mouths with a palate cleanser between each set of samples.
-
-
Data Analysis:
-
Record the number of correct identifications for each concentration.
-
The detection threshold is determined as the concentration at which a statistically significant number of panelists can correctly identify the odd sample.
-
Protocol 2: Quantitative Analysis of this compound in a Wine Matrix by GC-MS
This protocol describes a method for the quantification of this compound in wine using gas chromatography-mass spectrometry (GC-MS) with headspace solid-phase microextraction (HS-SPME).
Objective: To accurately quantify the concentration of this compound in a wine sample.
Materials:
-
Gas chromatograph coupled to a mass spectrometer (GC-MS)
-
HS-SPME autosampler
-
SPME fiber (e.g., DVB/CAR/PDMS)
-
20 mL headspace vials with caps and septa
-
This compound standard
-
Internal standard (e.g., 4-methylacetophenone)
-
Ethanol (for standard preparation)
-
Sodium chloride
Procedure:
-
Standard Preparation:
-
Prepare a stock solution of this compound and the internal standard in ethanol.
-
Create a series of calibration standards by spiking a model wine solution (e.g., 12% ethanol in water) with known concentrations of this compound and a fixed concentration of the internal standard.
-
-
Sample Preparation:
-
Pipette 10 mL of the wine sample into a 20 mL headspace vial.
-
Add a known amount of the internal standard solution.
-
Add approximately 2 g of sodium chloride to the vial.
-
Immediately seal the vial.
-
-
HS-SPME Extraction:
-
Place the vial in the autosampler.
-
Incubate the sample at a controlled temperature (e.g., 40°C) for a set time (e.g., 20 minutes) with agitation.
-
Expose the SPME fiber to the headspace of the vial for a defined period (e.g., 30 minutes) to extract the volatile compounds.
-
-
GC-MS Analysis:
-
Injector: Desorb the analytes from the SPME fiber in the GC inlet at a high temperature (e.g., 250°C) in splitless mode.
-
Column: Use a suitable capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).
-
Oven Program: Start at a low temperature (e.g., 40°C), hold for a few minutes, then ramp up to a final temperature (e.g., 250°C).
-
Mass Spectrometer: Operate in Selected Ion Monitoring (SIM) mode for high sensitivity and selectivity. Monitor characteristic ions for this compound and the internal standard.
-
-
Data Analysis:
-
Integrate the peak areas of this compound and the internal standard.
-
Calculate the ratio of the peak area of this compound to the peak area of the internal standard.
-
Construct a calibration curve by plotting the peak area ratios of the standards against their concentrations.
-
Determine the concentration of this compound in the wine sample from the calibration curve.
-
Olfactory Signaling Pathway
The perception of odorants like this compound begins with the activation of olfactory receptors (ORs), which are G-protein coupled receptors (GPCRs) located on the surface of olfactory sensory neurons in the nasal cavity. The binding of an odorant molecule to its specific OR triggers a signaling cascade.
This cascade involves the activation of a G-protein (Golf), which in turn activates adenylyl cyclase. This enzyme converts ATP to cyclic AMP (cAMP), a second messenger. The increase in intracellular cAMP opens ion channels, leading to a depolarization of the neuron and the generation of an electrical signal that is transmitted to the brain, resulting in the perception of smell.
Stability and Safety
Stability testing is crucial to ensure that a fragrance or flavor containing this compound maintains its intended characteristics over time. This involves subjecting the product to various environmental conditions, such as different temperatures and light exposure, and evaluating changes in color, odor, and chemical composition.
This compound has been evaluated for safety by regulatory bodies. The FEMA Expert Panel has concluded that it is "Generally Recognized as Safe" (GRAS) for its intended use as a flavoring substance.[6] It is important to adhere to recommended usage levels and good manufacturing practices to ensure product safety.
Conclusion
This compound is a valuable and versatile ingredient in the fragrance and flavor chemist's palette. Its unique sensory properties, coupled with a favorable safety profile, make it a key component in a wide range of consumer products. The application notes and protocols provided in this document offer a foundation for researchers and professionals to effectively utilize this compound in their work, from sensory evaluation to quantitative analysis. A thorough understanding of its properties and the appropriate methodologies for its use will enable the development of innovative and high-quality products.
References
- 1. Mammalian olfactory receptors: pharmacology, G protein coupling and desensitization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Understanding of G protein-coupled odorant receptors function - Claire De March [grantome.com]
- 3. academic.oup.com [academic.oup.com]
- 4. This compound | 579-74-8 [chemicalbook.com]
- 5. Determination of alkylphenols in wines by gas chromatography-mass spectrometry (gc-ms or gc-ms/ms) | OIV [oiv.int]
- 6. pnas.org [pnas.org]
- 7. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low Yield in Claisen-Schmidt Condensation with 2'-Methoxyacetophenone
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address low yields in the Claisen-Schmidt condensation reaction involving 2'-Methoxyacetophenone.
Troubleshooting Guide
This guide is designed to help you identify and resolve common issues leading to poor yields in your Claisen-Schmidt condensation.
| Problem | Potential Cause | Recommended Solution |
| Low or No Product Formation (Starting materials largely unreacted on TLC) | 1. Insufficient Base: The enolate of this compound may not be forming efficiently. 2. Low Reaction Temperature: The activation energy for the condensation may not be reached. 3. Steric Hindrance: The ortho-methoxy group can sterically hinder the approach of the aldehyde.[1] | 1. Increase Base Concentration: Gradually increase the amount of base (e.g., NaOH or KOH). For acetophenones with electron-donating groups, a higher base concentration might be necessary.[1] 2. Increase Reaction Temperature: Gently warm the reaction mixture. While many reactions proceed at room temperature, some substrates may require heating.[1][2] 3. Prolong Reaction Time: Extend the reaction time to 24-48 hours to overcome steric barriers.[1] |
| Formation of an Oily or Gummy Product Instead of a Solid Precipitate | 1. Incomplete Reaction: The presence of unreacted starting materials and the aldol addition intermediate can result in an oily mixture.[1] 2. Presence of Side Products: The aldol addition product may have formed but has not dehydrated to the chalcone.[1] | 1. Ensure Complete Reaction: Monitor the reaction's progress using Thin Layer Chromatography (TLC) until the starting materials are consumed. Consider extending the reaction time or moderately increasing the temperature.[1] 2. Promote Dehydration: Gentle heating after the initial reaction period can facilitate the elimination of water from the aldol adduct. Acidifying the workup can also aid in dehydration.[1] |
| Multiple Spots on TLC, Including a Major Spot That is Not the Desired Product | 1. Aldol Addition Product: The intermediate β-hydroxy ketone may be stable and resistant to dehydration. 2. Self-Condensation of Aldehyde (Cannizzaro Reaction): If the aldehyde lacks α-hydrogens, it can disproportionate in the presence of a strong base to form an alcohol and a carboxylic acid.[1][3] 3. Self-Condensation of this compound: This is less likely but possible. | 1. Facilitate Dehydration: Increase the reaction temperature or add a dehydrating agent during the workup. 2. Control Stoichiometry and Temperature: Use a slight excess of the acetophenone and maintain a moderate reaction temperature to minimize the Cannizzaro reaction.[1] 3. Optimize Base Concentration: Use the minimum effective amount of base to reduce the likelihood of side reactions.[1] |
| Low Yield Despite Consumption of Starting Materials | 1. Product Solubility: The chalcone product may have some solubility in the reaction solvent, leading to losses during filtration.[1] 2. Purification Losses: Significant product loss can occur during recrystallization or chromatography.[1] | 1. Cool the Reaction Mixture: Before filtration, cool the reaction mixture in an ice bath to minimize product solubility.[1] 2. Optimize Purification: For recrystallization, use a minimal amount of hot solvent and allow for slow cooling. If using column chromatography, select an appropriate solvent system to ensure good separation and recovery.[1] |
| Difficulty in Product Purification | 1. Similar Solubility: Co-precipitation of starting materials or side products with the desired chalcone. | 1. Wash the Crude Product: Before recrystallization, wash the crude solid with a solvent in which the desired product is sparingly soluble, but the impurities are soluble (e.g., cold ethanol or water).[1] 2. Column Chromatography: If recrystallization is ineffective, purify the product using silica gel column chromatography.[1] |
Quantitative Data Summary
The following table summarizes reaction conditions and yields for the Claisen-Schmidt condensation of methoxy-substituted acetophenones with various benzaldehydes. Note that data for this compound is limited, so closely related analogues are included to provide a broader context for optimization.
| 2'-Hydroxyacetophenone Derivative | Substituted Benzaldehyde | Catalyst/Solvent | Reaction Time | Yield (%) | Reference |
| 5'-fluoro-2'-hydroxyacetophenone | 3,4-dimethoxybenzaldehyde | KOH / Ball Mill | 2 x 30 min | 96 | [4] |
| 2'-hydroxyacetophenone | Benzaldehyde | NaOH / IPA | 4 h | Optimized | [4] |
| 2'-hydroxyacetophenone | 4-chlorobenzaldehyde | aq. KOH / Ethanol | 24 h | 72 | [4] |
| 2'-hydroxyacetophenone | 4-bromobenzaldehyde | aq. KOH / Ethanol | 24 h | 50 | [4] |
Experimental Protocols
Protocol 1: General Procedure for Base-Catalyzed Claisen-Schmidt Condensation
This protocol provides a general method for the synthesis of chalcones from this compound and a substituted benzaldehyde.
Materials:
-
This compound
-
Substituted benzaldehyde (e.g., 3,5-Dimethoxybenzaldehyde)
-
Ethanol
-
Aqueous solution of a strong base (e.g., 40% KOH or NaOH)
-
Silica gel for column chromatography
-
Methanol for crystallization
-
Dilute HCl
Procedure:
-
Dissolve equimolar amounts of this compound and the substituted benzaldehyde in ethanol in a round-bottom flask equipped with a magnetic stirrer.[1]
-
Cool the solution in an ice bath.
-
Slowly add the aqueous base solution dropwise to the stirred mixture.[1]
-
Allow the reaction to stir at room temperature and monitor its progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete (indicated by the disappearance of starting materials on TLC), pour the reaction mixture into a beaker containing crushed ice and acidify with dilute HCl.[1]
-
Collect the precipitated crude product by vacuum filtration and wash it with cold water.
-
Purify the crude product by column chromatography on silica gel.
-
Further purify the product by crystallization from methanol to obtain the pure chalcone.[1]
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: Mechanism of the Claisen-Schmidt Condensation.
Caption: Troubleshooting workflow for low yield.
Frequently Asked Questions (FAQs)
Q1: What is the optimal catalyst for the Claisen-Schmidt reaction with this compound?
A1: Strong bases like sodium hydroxide (NaOH) and potassium hydroxide (KOH) are commonly used and effective catalysts for this reaction.[1] The choice between them often depends on solubility and the desired reaction rate, with KOH sometimes yielding slightly better results. The optimal concentration typically ranges from catalytic amounts to a stoichiometric equivalent, depending on the reactivity of the aldehyde.
Q2: Which solvent is most suitable for this reaction?
A2: Ethanol is the most frequently used solvent as it effectively dissolves both the reactants and the base catalyst.[1] Methanol can also be used. For a more environmentally friendly approach, solvent-free conditions using a grinding technique with a solid base like NaOH have been reported to give high yields in similar reactions.[1]
Q3: How does the ortho-methoxy group on the acetophenone affect the reaction?
A3: The ortho-methoxy group has two primary effects:
-
Electronic Effect: The methoxy group is electron-donating, which can slightly decrease the acidity of the α-protons. This may necessitate slightly stronger basic conditions to efficiently form the enolate.[1]
-
Steric Effect: The bulky methoxy group in the ortho position can cause steric hindrance, potentially slowing down the reaction rate by impeding the aldehyde's approach to the enolate. This can sometimes be overcome by increasing the reaction time or temperature.[1]
Q4: Can this reaction be performed under acidic conditions?
A4: While the Claisen-Schmidt condensation can be catalyzed by acids, base-catalyzed conditions are generally more common and often provide higher yields for the synthesis of chalcones.[1] Acid catalysis can sometimes lead to the formation of byproducts.
Q5: What is the expected stereochemistry of the resulting chalcone?
A5: The Claisen-Schmidt reaction typically yields the thermodynamically more stable (E)-isomer of the chalcone as the major product.[1][5] This is due to the steric repulsion between the aromatic rings in the (Z)-isomer.
References
Identification of by-products in 2'-Methoxyacetophenone synthesis
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the synthesis of 2'-Methoxyacetophenone. This resource addresses common issues encountered during synthesis, focusing on the identification and mitigation of by-products.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthesis routes for this compound?
A1: The two most common methods for synthesizing this compound are:
-
Methylation of 2'-Hydroxyacetophenone: This route involves the methylation of the hydroxyl group of 2'-hydroxyacetophenone using a methylating agent in the presence of a base.
-
Friedel-Crafts Acylation of Anisole: This method consists of the acylation of anisole with an acylating agent, such as acetyl chloride or acetic anhydride, using a Lewis acid catalyst.[1]
Q2: What are the most common by-products observed in the synthesis of this compound?
A2: The common by-products depend on the synthetic route employed:
-
Methylation of 2'-Hydroxyacetophenone:
-
2'-Hydroxyacetophenone (Starting Material): Incomplete reaction can lead to the presence of the starting material in the final product.
-
Di-methylated by-products: Over-methylation of the starting material can occur, though specific structures are not commonly reported in the literature for this particular synthesis.
-
-
Friedel-Crafts Acylation of Anisole:
-
4'-Methoxyacetophenone: Due to the ortho-, para-directing nature of the methoxy group on anisole, the para-substituted isomer is the major by-product.[1]
-
Polysubstituted products: Under certain conditions, more than one acetyl group can be added to the anisole ring.
-
Q3: How can I purify the crude this compound?
A3: Purification of this compound is typically achieved through distillation. For the removal of isomeric by-products from the Friedel-Crafts acylation, fractional distillation or column chromatography may be necessary.
Troubleshooting Guides
Synthesis Route 1: Methylation of 2'-Hydroxyacetophenone
Issue: Presence of unreacted 2'-Hydroxyacetophenone
-
Potential Cause:
-
Insufficient amount of methylating agent or base.
-
Reaction time is too short.
-
Low reaction temperature.
-
-
Suggested Solution:
-
Ensure the stoichiometry of the methylating agent and base is correct, with a slight excess of the methylating agent if necessary.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure completion.
-
Optimize the reaction temperature as per the protocol.
-
Issue: Formation of Di-methylated By-products
-
Potential Cause:
-
Excessive amount of methylating agent.
-
Use of a strong, non-selective base.
-
Prolonged reaction time at elevated temperatures.
-
-
Suggested Solution:
-
Carefully control the stoichiometry of the methylating agent.
-
Employ a milder base to favor mono-methylation.
-
Monitor the reaction closely and quench it once the starting material is consumed to avoid over-methylation.
-
Synthesis Route 2: Friedel-Crafts Acylation of Anisole
Issue: High percentage of 4'-Methoxyacetophenone isomer
-
Potential Cause:
-
The methoxy group in anisole directs acylation to both ortho and para positions. The para product is often thermodynamically favored.[1]
-
Reaction temperature can influence the isomer ratio.
-
-
Suggested Solution:
-
Employing a bulkier Lewis acid catalyst can sometimes favor the less sterically hindered para-product, but for obtaining the ortho-product, milder reaction conditions and specific catalysts might be required.
-
Careful control of the reaction temperature is crucial; lower temperatures generally favor the kinetic product, which may or may not be the desired ortho-isomer depending on the specific conditions.
-
Purification by fractional distillation or column chromatography is often necessary to separate the isomers.
-
Issue: Formation of Polysubstituted Products
-
Potential Cause:
-
Use of a highly activated aromatic ring (anisole).
-
Excess of the acylating agent and Lewis acid.
-
-
Suggested Solution:
-
Use a stoichiometric amount of the acylating agent.
-
Control the reaction time and temperature to minimize further acylation of the product.
-
Quantitative Data Summary
Table 1: By-product Distribution in Friedel-Crafts Acylation of Anisole
| Catalyst | Acylating Agent | Solvent | Temperature (°C) | This compound (%) | 4'-Methoxyacetophenone (%) | Reference |
| Anhydrous AlCl₃ | Acetyl Chloride | CS₂ | 0 | Minor | Major | [1] |
| Anhydrous AlCl₃ | Acetic Anhydride | Toluene | 0-5 | Minor | ~99% | [2] |
Note: The Friedel-Crafts acylation of anisole predominantly yields the 4'-methoxyacetophenone isomer. The synthesis of the 2'-isomer as the major product via this method is challenging and often results in low yields of the desired product.
Experimental Protocols
Protocol 1: Methylation of 2'-Hydroxyacetophenone
This protocol is a general representation and may require optimization.
-
Materials:
-
2'-Hydroxyacetophenone
-
Dimethyl sulfate (or methyl iodide)
-
Potassium carbonate (or another suitable base)
-
Acetone (or another suitable solvent)
-
-
Procedure:
-
Dissolve 2'-hydroxyacetophenone in acetone in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.
-
Add potassium carbonate to the solution.
-
Slowly add dimethyl sulfate to the stirred suspension.
-
Heat the mixture to reflux and maintain for several hours, monitoring the reaction by TLC.
-
After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.
-
Evaporate the solvent from the filtrate under reduced pressure.
-
Purify the resulting crude product by distillation.
-
Protocol 2: Friedel-Crafts Acylation of Anisole
This protocol is a general representation and primarily yields the 4'-isomer.[3]
-
Materials:
-
Anisole
-
Acetyl chloride (or acetic anhydride)
-
Anhydrous aluminum chloride (AlCl₃)
-
Dichloromethane (DCM)
-
Hydrochloric acid (HCl), dilute
-
Sodium bicarbonate solution, saturated
-
Anhydrous magnesium sulfate
-
-
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add anhydrous aluminum chloride and dichloromethane.
-
Cool the suspension in an ice bath.
-
Slowly add acetyl chloride to the stirred suspension.
-
Add a solution of anisole in dichloromethane dropwise to the reaction mixture.
-
After the addition is complete, remove the ice bath and stir the reaction at room temperature for the specified time, monitoring by TLC.
-
Carefully quench the reaction by pouring it over a mixture of ice and concentrated HCl.[4]
-
Separate the organic layer and extract the aqueous layer with dichloromethane.
-
Combine the organic layers and wash with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.
-
Purify the crude product by distillation.
-
Mandatory Visualizations
Experimental Workflow Diagrams
Caption: Workflow for the synthesis of this compound via methylation.
Caption: Workflow for the synthesis of Methoxyacetophenone isomers via Friedel-Crafts acylation.
Logical Relationship Diagram
Caption: Troubleshooting logic for by-product formation in this compound synthesis.
References
Technical Support Center: Purification of Crude 2'-Methoxyacetophenone
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the purification of crude 2'-Methoxyacetophenone.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound?
A1: The impurities in crude this compound largely depend on the synthetic route employed. A prevalent method for its synthesis is the methylation of 2'-hydroxyacetophenone. Potential impurities from this process include:
-
Unreacted 2'-hydroxyacetophenone: The starting material may not have fully reacted.
-
Over-methylated byproducts: Such as 2,4-dimethoxyacetophenone, if methylation occurs at other positions on the aromatic ring.
-
Residual reagents: Including methylating agents (e.g., dimethyl sulfate) and base (e.g., sodium hydroxide).
-
Solvent residues: From the reaction and workup steps.
Another common synthetic route is the Friedel-Crafts acylation of anisole. Impurities from this method can include:
-
Isomeric products: Primarily the para-isomer, 4'-methoxyacetophenone.
-
Unreacted anisole.
-
Byproducts from the decomposition of anisole: Under acidic conditions, anisole can decompose to phenol, which can then react to form phenylacetate.[1]
Q2: Which purification techniques are most effective for crude this compound?
A2: The choice of purification method depends on the nature and quantity of impurities, as well as the desired final purity. The most common and effective techniques are:
-
Vacuum Distillation: Ideal for separating this compound from non-volatile impurities and solvents. It is a highly effective method for achieving high purity.
-
Column Chromatography: Useful for separating isomeric impurities and other byproducts with different polarities.
-
Recrystallization: While this compound is a liquid at room temperature, recrystallization can be employed for certain solid impurities or by converting the product into a solid derivative. A patent for the similar compound 2-fluoro-4-methoxyacetophenone describes recrystallization from methanol.[2]
Q3: How can I assess the purity of my this compound sample?
A3: Gas Chromatography-Mass Spectrometry (GC-MS) is a highly effective method for determining the purity of this compound and identifying any volatile impurities.[3][4] High-Performance Liquid Chromatography (HPLC) can also be a suitable technique.
Troubleshooting Guides
Recrystallization
| Problem | Possible Cause | Suggested Solution |
| Oiling out instead of crystal formation | The crude material has a high impurity level, depressing the melting point. The cooling rate is too fast. | Re-heat the solution to dissolve the oil, add a small amount of additional hot solvent, and allow it to cool more slowly. Scratching the inside of the flask with a glass rod or adding a seed crystal can help induce crystallization. |
| Low or no crystal formation upon cooling | Too much solvent was used, resulting in a non-saturated solution. The chosen solvent is not optimal. | Evaporate some of the solvent to increase the concentration and cool again. If crystals still do not form, a different solvent or a two-solvent system (e.g., ethanol/water, ethyl acetate/hexane) may be necessary.[5][6] |
| Colored crystals | Presence of colored impurities. | Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities. |
| Low recovery of purified product | The compound is significantly soluble in the cold solvent. Premature crystallization during hot filtration. | Ensure the solution is thoroughly cooled in an ice bath to minimize solubility. Use a pre-heated funnel for hot filtration to prevent the product from crystallizing prematurely. |
Column Chromatography
| Problem | Possible Cause | Suggested Solution |
| Poor separation of spots on TLC plate | The solvent system is not optimal. | Adjust the polarity of the eluent. For this compound, a mixture of hexane and ethyl acetate is a good starting point. Vary the ratio to achieve good separation of the desired product from impurities (a target Rf value of 0.2-0.4 for the product is often ideal). |
| Product is not eluting from the column | The eluent is not polar enough. | Gradually increase the polarity of the eluent. For example, start with a low percentage of ethyl acetate in hexane and incrementally increase the concentration of ethyl acetate. |
| Co-elution of impurities with the product | Impurities have a similar polarity to the product. | Try a different solvent system with different selectivity. If hexane/ethyl acetate is unsuccessful, consider combinations like dichloromethane/hexane. A longer column or a finer mesh silica gel can also improve resolution. |
| Streaking or tailing of spots on TLC/column | The sample is overloaded. The compound is interacting strongly with the stationary phase. | Load a smaller amount of the crude material onto the column. If streaking persists, adding a small amount of a more polar solvent (like a few drops of methanol) to the eluent can sometimes help. |
Vacuum Distillation
| Problem | Possible Cause | Suggested Solution |
| Bumping or uneven boiling | Lack of boiling chips or inadequate stirring. The heating is too rapid. | Use a magnetic stir bar for smooth boiling under vacuum.[7] Apply heat gradually using a heating mantle. |
| Product is not distilling at the expected temperature | The vacuum is not low enough. The thermometer is placed incorrectly. | Check the vacuum pump and all connections for leaks. The thermometer bulb should be positioned just below the side arm leading to the condenser to accurately measure the temperature of the vapor that is distilling. |
| Low recovery of distillate | Leaks in the distillation apparatus. Condenser is not efficient enough. | Ensure all joints are properly sealed. Use a more efficient condenser or ensure the cooling water is sufficiently cold. |
| Product purity is still low after distillation | Impurities have a similar boiling point to the product. | A fractional distillation column should be used to improve the separation of components with close boiling points. |
Data Presentation
The following table summarizes the expected outcomes of different purification strategies for this compound. Please note that actual yields and purities will vary depending on the initial purity of the crude material and the experimental execution.
| Purification Method | Typical Purity Achieved | Expected Yield | Key Advantages | Common Challenges |
| Recrystallization (from Methanol) | >98% (for similar compounds)[2] | 70-85% | Good for removing small amounts of impurities. | Oiling out can be an issue; finding the right solvent is critical. |
| Column Chromatography (Silica Gel) | >99% | 60-90% | Excellent for separating isomers and polar impurities. | Can be time-consuming and requires larger volumes of solvent. |
| Vacuum Distillation | >99.5% | 85-95% | Highly effective for removing non-volatile impurities and achieving high purity. | Requires specialized equipment; not as effective for separating compounds with very close boiling points without a fractional column. |
Experimental Protocols
Recrystallization from a Two-Solvent System (e.g., Ethanol/Water)
-
Dissolution: Dissolve the crude this compound in a minimal amount of hot ethanol in an Erlenmeyer flask.
-
Addition of Anti-solvent: While the solution is hot, add warm water dropwise until the solution becomes slightly turbid.
-
Clarification: Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.
-
Cooling: Allow the flask to cool slowly to room temperature, then place it in an ice bath to maximize crystallization of any solid impurities. (Note: This is more effective if the primary impurities are solids).
-
Isolation: If solid impurities crystallize, they can be removed by filtration. The purified liquid this compound would be in the filtrate.
Column Chromatography
-
Stationary Phase: Silica gel (60-120 mesh or 230-400 mesh for flash chromatography).
-
Mobile Phase (Eluent): A mixture of hexane and ethyl acetate. The optimal ratio should be determined by thin-layer chromatography (TLC) to achieve an Rf value of approximately 0.2-0.4 for this compound. A common starting point is a 9:1 or 4:1 hexane:ethyl acetate mixture.
-
Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent and pour it into the chromatography column. Allow it to pack evenly.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent and carefully load it onto the top of the silica gel bed.
-
Elution: Begin eluting with the initial non-polar solvent mixture. If necessary, gradually increase the polarity by increasing the proportion of ethyl acetate to elute the product.
-
Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.
Vacuum Distillation
-
Apparatus Setup: Assemble a vacuum distillation apparatus, including a round-bottom flask, a short path distillation head with a condenser, a receiving flask, and a vacuum pump with a pressure gauge.
-
Sample Preparation: Place the crude this compound and a magnetic stir bar into the round-bottom flask.
-
Evacuation: Connect the apparatus to the vacuum pump and slowly evacuate the system to the desired pressure (e.g., 18 mmHg).
-
Heating: Begin stirring and gently heat the flask using a heating mantle.
-
Distillation: Collect the fraction that distills at the expected boiling point (approximately 131 °C at 18 mmHg). Discard any initial lower-boiling fractions and stop the distillation before any higher-boiling impurities begin to distill.
-
Cooling: Once the distillation is complete, remove the heat source and allow the apparatus to cool before slowly releasing the vacuum.
Visualizations
Caption: General workflow for the purification of crude this compound.
Caption: Logical troubleshooting flow for purification issues.
References
- 1. DE10331083B4 - Process for the preparation of p-methoxyacetophenone - Google Patents [patents.google.com]
- 2. CN102304035A - Preparation method of 2-fluoro-4-methoxyacetophenone - Google Patents [patents.google.com]
- 3. benchchem.com [benchchem.com]
- 4. Qualitative Analysis of Impurities in a Solvent for Semiconductor Fabrication using msFineAnalysis AI | Applications Notes | JEOL Ltd. [jeol.com]
- 5. people.chem.umass.edu [people.chem.umass.edu]
- 6. web.mnstate.edu [web.mnstate.edu]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Improving the Solubility of 2'-Methoxyacetophenone for In Vitro Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on solubilizing 2'-Methoxyacetophenone for consistent and reliable results in in vitro assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern for in vitro assays?
A1: this compound is a chemical compound often used as a building block in the synthesis of more complex molecules, such as chalcones with potential anti-proliferative properties.[1][2][3] For in vitro studies, it is crucial to have the compound fully dissolved in the assay medium to ensure accurate and reproducible results. This compound is characterized as being practically insoluble or immiscible in water, which can lead to precipitation in aqueous-based cell culture media and buffers, thereby affecting the actual concentration of the compound exposed to the cells or target molecules.[1][4]
Q2: What are the best solvents for dissolving this compound?
A2: Dimethyl sulfoxide (DMSO) is a highly recommended solvent for preparing concentrated stock solutions of hydrophobic compounds like this compound due to its broad solvency power.[5][6] It is also soluble in several organic solvents. For in vitro work, it is crucial to use a high-purity, anhydrous grade of DMSO to avoid introducing water, which can decrease the compound's stability in the stock solution.[7]
Q3: What is the maximum concentration of DMSO that can be used in cell-based assays?
A3: The final concentration of DMSO in the cell culture medium should be kept as low as possible to avoid solvent-induced cytotoxicity and other off-target effects. A general guideline is to keep the final DMSO concentration at or below 0.5%, with many studies recommending 0.1% or lower for sensitive cell lines or long-term experiments.[7][8][9][10] It is always best practice to perform a vehicle control experiment to determine the tolerance of your specific cell line to the final DMSO concentration used.[9]
Q4: My this compound precipitates when I add the DMSO stock to my aqueous assay buffer. What can I do?
A4: This phenomenon, often called "crashing out," is common when a concentrated stock of a hydrophobic compound in an organic solvent is rapidly diluted into an aqueous solution.[11] To prevent this, you can try the following:
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Lower the final concentration: The desired concentration of this compound in your assay may be above its aqueous solubility limit.
-
Use a serial dilution: Instead of a single large dilution, perform a series of smaller dilutions in the pre-warmed assay buffer.[6][11]
-
Add the stock solution slowly while vortexing: This helps to disperse the compound quickly and avoid localized high concentrations.[12]
-
Warm the aqueous buffer: Pre-warming your cell culture media or buffer to 37°C can sometimes improve solubility.[12]
Q5: Are there alternatives to DMSO for solubilizing this compound?
A5: Yes, other organic solvents like ethanol and methanol can dissolve this compound. However, they can also be toxic to cells, and their final concentration in the assay should be carefully controlled. Another approach is to use solubilizing agents such as cyclodextrins. These are cyclic oligosaccharides that can encapsulate hydrophobic molecules, increasing their aqueous solubility.[13][14][15]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Compound does not dissolve in DMSO | Insufficient solvent volume or low-quality DMSO. | Increase the volume of DMSO. Ensure you are using high-purity, anhydrous DMSO. Gentle warming and sonication can also aid dissolution. |
| Precipitation upon dilution in aqueous buffer | The concentration of the compound exceeds its aqueous solubility. Rapid change in solvent polarity ("solvent shock"). | Decrease the final concentration of the compound. Perform a serial dilution of the stock solution in the assay buffer. Add the stock solution dropwise to the aqueous buffer while vortexing. Pre-warm the aqueous buffer to 37°C.[11][12] |
| Cloudiness or precipitate forms over time in the incubator | Compound instability at 37°C. Interaction with media components (e.g., proteins in serum). pH shift in the medium due to cell metabolism. | Assess the stability of the compound at 37°C over the time course of your experiment. If using serum, consider if the compound might be binding to proteins. Ensure the medium is adequately buffered for the CO2 environment of the incubator. |
| Inconsistent or non-reproducible assay results | Incomplete dissolution of the compound. Degradation of the compound in the stock solution or assay medium. | Visually inspect your solutions for any signs of precipitation. Prepare fresh stock solutions regularly and store them properly in small, single-use aliquots at -20°C or -80°C to minimize freeze-thaw cycles.[5][6] |
Quantitative Solubility Data
The following table summarizes the available quantitative solubility data for this compound in various solvents at 25°C.
| Solvent | Solubility (g/L) | Molar Solubility (M) |
| Acetone | 1034.86 | 6.89 |
| Acetonitrile | 951.6 | 6.34 |
| n-Butanol | 330.26 | 2.20 |
| Dimethylformamide (DMF) | >1000 (estimated) | >6.66 |
| Ethanol | 466.92 | 3.11 |
| Ethyl Acetate | 774.58 | 5.16 |
| Isopropanol | 342.66 | 2.28 |
| Methanol | 564.37 | 3.76 |
| n-Propanol | 383.53 | 2.55 |
| Water | 4.8 | 0.032 |
Data sourced from publicly available chemical databases.[4] Molar solubility was calculated using the molecular weight of this compound (150.17 g/mol ).
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO
Materials:
-
This compound (solid)
-
High-purity, anhydrous Dimethyl Sulfoxide (DMSO)
-
Analytical balance
-
Sterile microcentrifuge tubes or glass vials
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Weighing the compound: Accurately weigh out 1.502 mg of this compound.
-
Adding the solvent: Transfer the weighed compound into a sterile microcentrifuge tube. Add 100 µL of anhydrous DMSO to the tube.
-
Dissolution: Vortex the tube vigorously for 1-2 minutes until the solid is completely dissolved. A clear solution should be obtained. If the compound is difficult to dissolve, brief sonication in a water bath may be helpful.
-
Storage: Store the 10 mM stock solution in small, single-use aliquots at -20°C or -80°C to minimize freeze-thaw cycles and protect from light.
Protocol 2: Determining the Maximum Soluble Concentration in Cell Culture Medium
This protocol helps determine the highest concentration of this compound that can be achieved in your specific cell culture medium without precipitation.
Materials:
-
10 mM stock solution of this compound in DMSO
-
Your specific cell culture medium (pre-warmed to 37°C)
-
Sterile microcentrifuge tubes or a 96-well plate
-
Pipettes
Procedure:
-
Prepare serial dilutions: In a series of sterile microcentrifuge tubes or wells of a 96-well plate, prepare serial dilutions of your 10 mM stock solution into the pre-warmed cell culture medium. For example, you can prepare final concentrations ranging from 100 µM down to 1 µM. Ensure the final DMSO concentration is consistent across all dilutions and does not exceed the tolerance limit of your cells (e.g., 0.5%).
-
Incubation: Incubate the dilutions under the same conditions as your planned experiment (e.g., 37°C, 5% CO2) for a period equivalent to the duration of your assay.
-
Visual inspection: After incubation, carefully inspect each dilution for any signs of precipitation, cloudiness, or crystal formation. This can be done by eye and may be aided by viewing the samples under a microscope.
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Determine the maximum soluble concentration: The highest concentration that remains clear and free of any precipitate is considered the maximum soluble concentration for your experimental conditions.
Visualizations
Caption: Workflow for preparing this compound solutions.
Caption: Decision tree for troubleshooting precipitation issues.
References
- 1. This compound CAS#: 579-74-8 [m.chemicalbook.com]
- 2. This compound | 579-74-8 [chemicalbook.com]
- 3. 579-74-8 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 4. scent.vn [scent.vn]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. lifetein.com [lifetein.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. reddit.com [reddit.com]
- 13. scienceasia.org [scienceasia.org]
- 14. cyclodextrin inclusion complexes: Topics by Science.gov [science.gov]
- 15. Complexation with cyclodextrin: Significance and symbolism [wisdomlib.org]
Stability issues of 2'-Methoxyacetophenone in solution
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address stability issues of 2'-Methoxyacetophenone in solution. The information is designed to assist in designing and executing experiments, ensuring the reliability and reproducibility of results.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors affecting the stability of this compound in solution?
A1: The stability of this compound is primarily influenced by three main factors:
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Light: The compound is known to be light-sensitive.[1] Exposure to light, particularly UV light, can lead to photodegradation.
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pH: As an acetophenone derivative, it can be susceptible to hydrolysis under strongly acidic or basic conditions.
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Oxidizing Agents: this compound is incompatible with strong oxidizing agents, which can lead to its degradation.[1]
Q2: What are the recommended storage conditions for this compound solutions?
A2: To ensure maximum stability, solutions of this compound should be:
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Protected from light: Store solutions in amber vials or wrap containers in aluminum foil.
-
Stored at low temperatures: For short-term storage, refrigeration (2-8 °C) is recommended. For long-term storage, freezing (-20 °C or below) is advisable. Avoid repeated freeze-thaw cycles.
-
Prepared fresh: Whenever possible, prepare solutions fresh for each experiment to minimize degradation.
Q3: My this compound solution has turned yellow. What does this indicate?
A3: A color change, such as turning yellow or brown, is a visual indicator of potential degradation. This can be due to oxidation or the formation of conjugated degradation products. If you observe a color change, it is recommended to prepare a fresh solution.
Q4: What solvents are suitable for dissolving this compound?
A4: Based on available data, this compound exhibits the following solubility profile:
| Solvent | Solubility | Notes |
| Water | Practically insoluble or insoluble. | Can be used for creating dilute aqueous solutions for analysis, but solubility is limited. |
| Ethanol | Soluble. | A good choice for preparing stock solutions. |
| Methanol | Soluble. | Another suitable solvent for stock solutions. |
| Chloroform | Sparingly soluble. | Can be used, but solubility is limited compared to alcohols. |
This data is compiled from multiple sources.
Q5: I am observing unexpected peaks in my HPLC chromatogram. What could be the cause?
A5: Unexpected peaks in your HPLC chromatogram are likely due to degradation products. To identify the cause, it is recommended to perform a forced degradation study under various stress conditions (acidic, basic, oxidative, photolytic, and thermal). This will help in understanding the degradation pathway and identifying the retention times of specific degradants.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Loss of compound potency or inconsistent results. | Degradation of the stock or working solution. | Prepare fresh solutions before each experiment. Store stock solutions in small aliquots at -20°C or below and protect from light. Avoid repeated freeze-thaw cycles. |
| Appearance of new peaks in HPLC analysis. | Formation of degradation products. | Conduct a forced degradation study to identify potential degradants. Optimize the HPLC method to ensure separation of the parent compound from all degradation products. |
| Poor peak shape (tailing or fronting) in HPLC. | Interaction with active sites on the HPLC column or inappropriate mobile phase pH. | Use a high-quality, end-capped C18 column. Optimize the mobile phase pH to ensure the analyte is in a single ionic state. Consider adding a competing base (e.g., triethylamine) to the mobile phase if peak tailing persists. |
| Precipitation of the compound in aqueous buffers. | Low aqueous solubility. | Prepare a concentrated stock solution in a suitable organic solvent (e.g., ethanol or methanol) and dilute it to the final concentration in the aqueous buffer immediately before use. Ensure the final concentration is below the solubility limit. |
| Significant decrease in concentration upon heating. | Vaporization of the compound. | A study has shown that this compound can vaporize when heated to 90°C.[2] Avoid excessive heating of solutions. If heating is necessary, perform it in a closed system and account for potential loss due to vaporization. |
Experimental Protocols
Forced Degradation Study Protocol
This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products and establish a stability-indicating analytical method.
1. Preparation of Stock Solution:
-
Accurately weigh and dissolve this compound in a suitable solvent (e.g., methanol or acetonitrile) to obtain a stock solution of 1 mg/mL.
2. Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 N HCl. Heat at 60°C for a specified period (e.g., 2, 4, 8, 24 hours). Neutralize the solution with an equivalent amount of 0.1 N NaOH before analysis.
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Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 N NaOH. Keep at room temperature for a specified period (e.g., 2, 4, 8, 24 hours). Neutralize the solution with an equivalent amount of 0.1 N HCl before analysis.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂). Keep at room temperature, protected from light, for a specified period (e.g., 2, 4, 8, 24 hours).
-
Thermal Degradation: Place a solid sample of the compound in an oven at a controlled temperature (e.g., 70°C) for a specified period. Also, heat a solution of the compound under the same conditions.
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Photolytic Degradation: Expose a solution of the compound (e.g., 100 µg/mL in methanol) to a calibrated light source (UV and visible light) according to ICH Q1B guidelines. A control sample should be wrapped in aluminum foil.
3. Sample Analysis:
-
Analyze the stressed samples at different time points using a suitable stability-indicating HPLC method.
-
Monitor for the appearance of new peaks and the decrease in the area of the parent peak.
Stability-Indicating HPLC Method
The following is a starting point for developing a stability-indicating HPLC method for this compound. Optimization will be required based on the results of the forced degradation study.
| Parameter | Recommendation |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | A: 0.1% Formic acid in WaterB: Acetonitrile |
| Gradient | Start with a gradient from 30% B to 90% B over 20 minutes. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 245 nm (based on UV absorbance maxima of similar compounds) |
| Injection Volume | 10 µL |
Visualizations
References
Common challenges in handling and storing 2'-Methoxyacetophenone
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the common challenges encountered during the handling and storage of 2'-Methoxyacetophenone.
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with this compound?
A1: this compound is considered hazardous. It is harmful if swallowed and causes skin and serious eye irritation.[1] It is crucial to handle this chemical with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
Q2: What are the ideal storage conditions for this compound?
A2: To ensure the stability and purity of this compound, it should be stored in a tightly closed container in a cool, dry, and well-ventilated area.[2] A key consideration is its sensitivity to light; therefore, it must be protected from light exposure to prevent degradation.[1][2] It is also incompatible with strong oxidizing agents and strong bases.[1][2]
Q3: My this compound has developed a yellow or amber color. What does this indicate?
A3: The appearance of a yellow or amber color may suggest degradation of the compound. This compound is sensitive to light, and exposure can lead to the formation of colored impurities.[1][2] It is advisable to verify the purity of the material using an appropriate analytical method, such as HPLC or GC-MS, before use.
Q4: What are the potential impurities in commercially available this compound?
A4: Potential impurities can arise from the synthesis process. A common synthetic route involves the methylation of 2'-hydroxyacetophenone.[3][4] Incomplete reaction could leave residual 2'-hydroxyacetophenone. Over-methylation can lead to the formation of other methoxy-isomers. Purification is typically achieved by distillation, but trace amounts of these related substances may remain.[3][4]
Troubleshooting Guides
Issue 1: Unexpected Results or Reaction Failure
| Symptom | Possible Cause | Troubleshooting Steps |
| Low reaction yield or no product formation. | Degraded this compound: The starting material may have degraded due to improper storage (e.g., exposure to light or air). | 1. Assess Purity: Analyze the purity of the this compound using HPLC or GC-MS (see Experimental Protocols section). 2. Purification: If impurities are detected, consider purifying the compound by distillation. 3. Use a Fresh Batch: If significant degradation is confirmed, it is best to use a fresh, unopened bottle of the reagent. |
| Formation of unexpected side products. | Presence of Impurities: Impurities in the this compound may be participating in the reaction. | 1. Identify Impurities: Use GC-MS to identify the structure of the impurities. 2. Modify Reaction Conditions: Adjust reaction conditions (e.g., temperature, reaction time) to minimize the formation of side products. 3. Purify the Product: Employ appropriate purification techniques (e.g., column chromatography, recrystallization) to isolate the desired product. |
Issue 2: Physical Changes in Stored Material
| Symptom | Possible Cause | Troubleshooting Steps |
| The liquid has changed from colorless/pale yellow to a darker amber. | Light-Induced Degradation: The compound is known to be light-sensitive. | 1. Confirm Storage Conditions: Ensure the container is opaque or stored in a dark place. 2. Check Purity: Analyze the material to determine the level of degradation. 3. Future Prevention: Always store in a light-protected container (e.g., amber glass bottle) and in a dark cabinet. |
| Presence of particulate matter. | Contamination or Polymerization: Although hazardous polymerization is not reported to occur, contamination or slow degradation could lead to solid formation. | 1. Visual Inspection: Carefully inspect the material for any foreign particles. 2. Solubility Test: Test the solubility of a small sample in a suitable solvent. The presence of insoluble material indicates contamination or degradation. 3. Filtration: If the purity is otherwise acceptable, the liquid can be filtered before use. |
Quantitative Data on Stability
| Stress Condition | Typical Reagents and Conditions | Potential Degradation Pathway |
| Acidic Hydrolysis | 0.1 M HCl, heated at 60-80 °C for several hours. | Hydrolysis of the methoxy group to a hydroxyl group, forming 2'-hydroxyacetophenone. |
| Basic Hydrolysis | 0.1 M NaOH, at room temperature or slightly heated. | Potential for hydrolysis or other base-catalyzed reactions. |
| Oxidative Degradation | 3% H₂O₂, at room temperature. | Oxidation of the aromatic ring or the acetyl group. |
| Thermal Degradation | Stored at elevated temperatures (e.g., 60-80 °C) in a calibrated oven. | General decomposition, potentially leading to the release of CO or CO₂.[1][2] |
| Photodegradation | Exposed to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter. | Formation of colored degradation products. |
Experimental Protocols
Protocol 1: Purity Determination by High-Performance Liquid Chromatography (HPLC)
This protocol is a general guideline and may require optimization.
-
Instrumentation: HPLC system with a UV detector and a C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
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Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid) is often effective for acetophenone derivatives.
-
Solvent A: 0.1% Formic acid in Water
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Solvent B: Acetonitrile
-
-
Gradient Program:
-
0-2 min: 10% B
-
2-15 min: Linear gradient to 90% B
-
15-18 min: Hold at 90% B
-
18-20 min: Return to 10% B and re-equilibrate
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm
-
Sample Preparation: Prepare a solution of this compound in the mobile phase at a concentration of approximately 1 mg/mL. Filter through a 0.45 µm syringe filter before injection.
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Analysis: Inject the sample and analyze the chromatogram for the presence of impurity peaks. The peak area percentage can be used to estimate the purity.
Protocol 2: Identification of Impurities by Gas Chromatography-Mass Spectrometry (GC-MS)
-
Instrumentation: GC-MS system with a suitable capillary column (e.g., a non-polar or medium-polarity column like a DB-5ms or HP-5ms).
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Oven Temperature Program:
-
Initial temperature: 50 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 250 °C.
-
Hold at 250 °C for 5 minutes.
-
-
Injector Temperature: 250 °C
-
MS Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Mass Range: 40-400 amu
-
Sample Preparation: Prepare a dilute solution of this compound in a volatile organic solvent like dichloromethane or ethyl acetate.
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Analysis: Inject the sample and acquire the total ion chromatogram (TIC). The mass spectrum of each peak can be compared to a library (e.g., NIST) to tentatively identify impurities.
Visual Troubleshooting Guides
References
Degradation pathways of 2'-Methoxyacetophenone under acidic/basic conditions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2'-Methoxyacetophenone. The following information addresses potential degradation pathways under acidic and basic conditions.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound under acidic conditions?
Under strong acidic conditions, the most probable degradation pathway for this compound is the cleavage of the methyl ether bond.[1][2][3][4] This acid-catalyzed hydrolysis, typically an SN2 reaction, results in the formation of 2'-Hydroxyacetophenone and a corresponding methyl halide if hydrohalic acids are used.[1][2] The carbonyl group of the acetophenone moiety is generally stable under these conditions, although it can be protonated in highly acidic environments.[5]
Q2: What degradation products should I expect when this compound is subjected to basic conditions?
In the presence of a base, the primary site of reaction is the acetyl group. The alpha-hydrogens on the methyl group are acidic and can be abstracted to form a resonance-stabilized enolate.[5][6][7] This enolate is a key intermediate for several potential degradation pathways:
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Haloform Reaction: If halogens are present in the reaction mixture, the enolate can undergo repeated halogenation followed by cleavage to yield 2-methoxybenzoic acid and a haloform (e.g., chloroform, bromoform).[8][9][10][11]
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Aldol Condensation: In the absence of halogens, the enolate can act as a nucleophile and attack the carbonyl carbon of another this compound molecule (self-condensation) or other carbonyl-containing compounds, leading to aldol adducts.[12][13][14]
Cleavage of the aryl methyl ether bond is generally difficult under basic conditions and is not considered a primary degradation pathway.
Q3: I am observing unexpected side products in my reaction. What could be the cause?
Unexpected side products can arise from several factors:
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Purity of Starting Material: Impurities in the this compound can lead to unforeseen reactions.
-
Reaction Conditions: High temperatures or prolonged reaction times can promote side reactions or further degradation of the primary products.
-
Atmospheric Exposure: Some reaction intermediates, like enolates, can be sensitive to air and moisture.
Q4: How can I monitor the degradation of this compound in my experiment?
Several analytical techniques can be employed to monitor the degradation:
-
Thin-Layer Chromatography (TLC): A quick and effective method to track the disappearance of the starting material and the appearance of products.
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the concentration of this compound and its degradation products over time.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile degradation products.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Can be used to identify the structure of the degradation products.
Troubleshooting Guides
| Issue | Possible Cause | Recommended Solution |
| No reaction or slow degradation under acidic conditions. | The acid used is not strong enough or the temperature is too low. | Use a stronger acid such as HBr or HI.[1][3][4] Gently heating the reaction mixture may also increase the reaction rate. |
| Low yield of the desired degradation product. | Competing side reactions or incomplete reaction. | Optimize reaction parameters such as temperature, reaction time, and concentration of reagents. Ensure the starting material is of high purity. |
| Formation of a complex mixture of products under basic conditions. | Multiple reaction pathways are occurring simultaneously (e.g., aldol condensation, haloform reaction if applicable). | Carefully control the reaction conditions. To favor the haloform reaction, ensure a stoichiometric amount of halogen and base. For aldol-type reactions, control the concentration of the base and temperature. |
| Difficulty in isolating and purifying the degradation products. | Products may have similar polarities or be unstable. | Employ appropriate chromatographic techniques for separation (e.g., column chromatography, preparative HPLC). Ensure the work-up procedure is suitable for the stability of the products. |
Experimental Protocols
Protocol 1: Acid-Catalyzed Degradation (Ether Cleavage)
This protocol outlines a general procedure for the acid-catalyzed cleavage of the methyl ether in this compound.
Materials:
-
This compound
-
Hydrobromic acid (48% aqueous solution) or Hydroiodic acid (57% aqueous solution)
-
Dichloromethane (DCM) or Diethyl ether
-
Saturated sodium bicarbonate solution
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Anhydrous magnesium sulfate or sodium sulfate
-
Round-bottom flask, reflux condenser, separatory funnel, rotary evaporator
Procedure:
-
In a round-bottom flask, dissolve this compound in a suitable solvent like acetic acid or use the hydrohalic acid directly if the starting material is soluble.
-
Add a stoichiometric excess of hydrobromic acid or hydroiodic acid.
-
Heat the mixture to reflux for a period determined by reaction monitoring (e.g., 2-4 hours).
-
Monitor the reaction progress by TLC or HPLC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Transfer the mixture to a separatory funnel and dilute with water and an organic solvent (e.g., DCM or diethyl ether).
-
Neutralize the excess acid by carefully washing the organic layer with a saturated sodium bicarbonate solution until effervescence ceases.
-
Wash the organic layer with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter and concentrate the organic layer using a rotary evaporator to obtain the crude product (2'-Hydroxyacetophenone).
-
Purify the crude product by column chromatography or recrystallization.
Protocol 2: Base-Promoted Degradation (Enolate Formation and Subsequent Reaction)
This protocol describes a general method to generate the enolate of this compound for subsequent reactions.
Materials:
-
This compound
-
A strong base (e.g., Sodium hydroxide, Potassium hydroxide, or a non-nucleophilic base like Lithium diisopropylamide - LDA)
-
An appropriate solvent (e.g., ethanol for NaOH/KOH, or an aprotic solvent like THF for LDA)
-
Reagents for the subsequent reaction (e.g., a halogen for haloform reaction, an aldehyde/ketone for aldol reaction)
-
Acidic solution for work-up (e.g., dilute HCl)
-
Organic solvent for extraction (e.g., ethyl acetate)
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
In a suitable reaction vessel under an inert atmosphere (if using a strong, non-protic base like LDA), dissolve this compound in the chosen solvent.
-
Cool the solution to an appropriate temperature (e.g., 0°C or -78°C for LDA).
-
Slowly add the base to the solution to generate the enolate.
-
After a short stirring period, add the electrophile (e.g., bromine in a suitable solvent for the haloform reaction).
-
Allow the reaction to proceed for a time determined by monitoring (TLC or HPLC).
-
Quench the reaction by adding an acidic solution (e.g., dilute HCl).
-
Extract the product with an organic solvent.
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter and concentrate to obtain the crude product.
-
Purify as necessary using appropriate techniques.
Degradation Pathway Visualizations
Caption: Acid-catalyzed degradation of this compound.
Caption: Base-promoted degradation pathways of this compound.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Ether cleavage - Wikipedia [en.wikipedia.org]
- 4. 18.3 Reactions of Ethers: Acidic Cleavage - Organic Chemistry | OpenStax [openstax.org]
- 5. app.studyraid.com [app.studyraid.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. SATHEE: Chemistry Haloform Reaction Mechanism [satheejee.iitk.ac.in]
- 9. webassign.net [webassign.net]
- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 11. 200 Years of The Haloform Reaction: Methods and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 12. jackwestin.com [jackwestin.com]
- 13. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
- 14. Predict the products of aldol condensation, followed by dehydrati... | Study Prep in Pearson+ [pearson.com]
Technical Support Center: Structural Analysis of 2'-Methoxyacetophenone via NMR Spectroscopy
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing Nuclear Magnetic Resonance (NMR) parameters for the structural analysis of 2'-Methoxyacetophenone.
Frequently Asked Questions (FAQs)
Q1: What are the typical starting ¹H and ¹³C NMR parameters for this compound in CDCl₃?
A1: For routine analysis of this compound, the following parameters on a 400 or 500 MHz spectrometer are a good starting point.
Table 1: Recommended Initial NMR Parameters for this compound in CDCl₃
| Parameter | ¹H NMR | ¹³C NMR |
| Solvent | CDCl₃ | CDCl₃ |
| Concentration | 5-25 mg / 0.6-0.7 mL[1][2] | 50-100 mg / 0.6-0.7 mL[1][2] |
| Temperature | 298 K (25 °C) | 298 K (25 °C) |
| Pulse Program | zg30 or zg | zgpg30 |
| Number of Scans (NS) | 8-16 | 1024 or more |
| Relaxation Delay (D1) | 1-2 s | 2 s |
| Acquisition Time (AQ) | 3-4 s | 1-2 s |
| Spectral Width (SW) | 12-16 ppm | 220-240 ppm |
| Reference | TMS or residual CHCl₃ at 7.26 ppm[3] | TMS or CDCl₃ at 77.16 ppm[3] |
Q2: My ¹H NMR spectrum of this compound shows poor signal-to-noise (S/N). How can I improve it?
A2: A low signal-to-noise ratio can be addressed by several methods:
-
Increase Sample Concentration: If solubility allows, increase the amount of your compound in the NMR tube. For ¹H NMR, a concentration of 5-25 mg in 0.6-0.7 mL of solvent is typical for small molecules.[1][2]
-
Increase the Number of Scans (NS): The signal-to-noise ratio improves with the square root of the number of scans. Doubling the number of scans will increase the S/N by a factor of approximately 1.4.
-
Optimize the Relaxation Delay (D1): Ensure the relaxation delay is adequate for all protons to relax. For most protons in a small molecule like this compound, a D1 of 1-2 seconds is sufficient.
-
Use a Higher Field Spectrometer: If available, a spectrometer with a higher magnetic field strength will provide better sensitivity and signal dispersion.[4]
-
Check Probe Tuning and Matching: Ensure the NMR probe is properly tuned and matched for your sample, as this directly impacts sensitivity.[5]
Q3: The aromatic proton signals in my ¹H NMR spectrum are overlapping. What can I do to resolve them?
A3: Peak overlap in the aromatic region is a common issue. Here are several strategies to resolve these signals:
-
Change the Solvent: Using a different deuterated solvent can alter the chemical shifts of the protons due to different solvent-solute interactions. For instance, switching from CDCl₃ to benzene-d₆ often induces significant changes in the chemical shifts of aromatic protons, which can resolve overlap.[6]
-
Increase the Magnetic Field Strength: A higher field spectrometer will increase the chemical shift dispersion, potentially resolving overlapping multiplets.[4]
-
2D NMR Spectroscopy: Homonuclear correlation experiments like COSY (Correlation Spectroscopy) can help identify coupled protons even if their signals are overlapping.[7] This allows you to trace the connectivity within the spin systems of the aromatic ring.
-
Temperature Variation: Acquiring the spectrum at a different temperature can sometimes slightly alter the chemical shifts and resolve overlapping peaks.[8]
Q4: I am not sure about the assignment of the quaternary carbons in the ¹³C NMR spectrum. How can I confirm them?
A4: Quaternary carbons often have low intensity and can be challenging to assign. Two-dimensional heteronuclear correlation experiments are invaluable for this purpose:
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment shows correlations between protons and their directly attached carbons.[9] Since quaternary carbons have no attached protons, they will be absent in an HSQC spectrum, allowing for their straightforward identification.
-
HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons over two to three bonds.[9] By observing correlations from known protons (e.g., the methoxy or acetyl protons) to a quaternary carbon, you can definitively assign its chemical shift. For example, the protons of the methoxy group should show a correlation to the aromatic carbon they are attached to.
Troubleshooting Guide
Table 2: Common Problems and Solutions in the NMR Analysis of this compound
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Broad Peaks | - Poor shimming- Sample not fully dissolved- Paramagnetic impurities- High sample concentration | - Re-shim the spectrometer.- Ensure complete dissolution of the sample; filter if necessary.[10]- Check for and remove any paramagnetic impurities.- Reduce the sample concentration. |
| Incorrect Integrations | - Inadequate relaxation delay (D1)- Overlapping peaks- Baseline distortion | - Increase the relaxation delay (D1) to at least 5 times the longest T1 relaxation time.- Use deconvolution or 2D NMR to resolve overlapping signals.[6]- Apply baseline correction during processing. |
| Extra Peaks in the Spectrum | - Solvent impurities (e.g., water, residual non-deuterated solvent)- Sample impurities- Spinning sidebands | - Use high-purity deuterated solvents.- Purify the sample.- Optimize spinning rate; spinning sidebands are symmetrical around a large peak. |
| Phasing Problems | - Incorrect phasing during processing- Very broad signals | - Manually re-phase the spectrum carefully.- Address the cause of the broad signals (see "Broad Peaks" above). |
Experimental Protocols
1. Sample Preparation
-
Weigh 10-20 mg of this compound for ¹H NMR (or 50-100 mg for ¹³C NMR) and place it in a clean, dry vial.[1][2]
-
Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% TMS as an internal standard.
-
Ensure the sample is fully dissolved. If necessary, gently vortex the vial.
-
Using a Pasteur pipette, transfer the solution into a clean 5 mm NMR tube.[1]
-
Cap the NMR tube and label it clearly.[11]
2. 1D ¹H NMR Acquisition
-
Insert the sample into the spectrometer.
-
Lock onto the deuterium signal of the CDCl₃.
-
Shim the magnetic field to obtain a narrow and symmetrical lock signal.
-
Set the acquisition parameters as recommended in Table 1.
-
Acquire the spectrum.
-
Process the data by applying Fourier transformation, phase correction, and baseline correction.
-
Reference the spectrum to the TMS signal at 0.00 ppm.
3. 1D ¹³C NMR Acquisition
-
Follow steps 1-3 of the ¹H NMR acquisition protocol.
-
Set the acquisition parameters as recommended in Table 1, using a proton-decoupled pulse program.
-
Acquire the spectrum. Note that a longer acquisition time may be needed due to the lower natural abundance of ¹³C.
-
Process the data similarly to the ¹H spectrum.
-
Reference the spectrum to the CDCl₃ signal at 77.16 ppm.
4. 2D COSY Acquisition
-
After acquiring a standard ¹H spectrum, select a COSY pulse sequence.
-
Set the spectral width in both dimensions to encompass all proton signals.
-
Set the number of increments in the indirect dimension (F1) to 256 or 512 for adequate resolution.
-
Set the number of scans per increment based on the sample concentration (typically 2-8).
-
Acquire the 2D data.
-
Process the data using appropriate window functions (e.g., sine-bell) in both dimensions and perform symmetrization.
5. 2D HSQC Acquisition
-
Select an HSQC pulse sequence (e.g., one with sensitivity enhancement and multiplicity editing).
-
Set the spectral width in the F2 dimension (¹H) to cover all proton signals.
-
Set the spectral width in the F1 dimension (¹³C) to cover the expected range of carbon signals (e.g., 0-160 ppm for protonated carbons).
-
Set the number of increments in F1 (128-256 is common) and the number of scans per increment.[8]
-
Acquire and process the 2D data.
6. 2D HMBC Acquisition
-
Select an HMBC pulse sequence.
-
Set the spectral widths for ¹H (F2) and ¹³C (F1) dimensions. The ¹³C dimension should cover the full range, including quaternary carbons (e.g., 0-220 ppm).
-
The long-range coupling constant is typically set to 8 Hz.[9]
-
Set the number of increments and scans as for the HSQC experiment.
-
Acquire and process the 2D data.
Visualizations
Caption: Workflow for optimizing NMR parameters for this compound.
Caption: Logical relationships in troubleshooting common NMR issues.
References
- 1. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 2. scribd.com [scribd.com]
- 3. youtube.com [youtube.com]
- 4. nmr.oxinst.jp [nmr.oxinst.jp]
- 5. University of Ottawa NMR Facility Blog: Optimizing the Signal-to-Noise-Ratio with Spin-Noise Probe Tuning [u-of-o-nmr-facility.blogspot.com]
- 6. Troubleshooting [chem.rochester.edu]
- 7. Two-dimensional nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 8. benchchem.com [benchchem.com]
- 9. 7) Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]
- 10. organomation.com [organomation.com]
- 11. NMR Sample Requirements and Preparation | Department of Chemistry and Biochemistry | University of Maryland [chem.umd.edu]
Technical Support Center: Synthesis of 2'-Methoxyacetophenone
Welcome to the technical support center for the synthesis of 2'-Methoxyacetophenone. This guide is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the synthesis and scale-up of this important chemical intermediate.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of this compound, particularly when scaling up the reaction.
Issue 1: Very Low Yield of this compound in Direct Friedel-Crafts Acylation
-
Question: I am attempting a direct Friedel-Crafts acylation of anisole to produce this compound, but my yields are consistently low, with the major product being 4-methoxyacetophenone. Why is this happening?
-
Answer: The methoxy group (-OCH₃) on the anisole ring is a strong ortho-, para-directing group. However, due to steric hindrance at the ortho positions, the acylation reaction predominantly occurs at the para position, leading to 4-methoxyacetophenone as the major product. This effect is often magnified at a larger scale. For the synthesis of the ortho-isomer, a different synthetic approach is recommended.
Issue 2: Difficulty in Controlling the Exothermic Reaction During Scale-Up
-
Question: My Friedel-Crafts or Fries rearrangement reaction becomes uncontrollably exothermic when I try to scale it up. How can I manage the temperature effectively?
-
Answer: Both Friedel-Crafts acylation and the Fries rearrangement are highly exothermic. At larger scales, the surface-area-to-volume ratio decreases, making heat dissipation more challenging. To manage this:
-
Slow Addition: Add the catalyst (e.g., AlCl₃) or the acylating agent portion-wise or via a dropping funnel at a controlled rate.
-
Efficient Cooling: Use a reactor with a cooling jacket and a reliable chilling system. An ice bath may be insufficient for larger volumes.
-
Solvent Choice: Use a solvent with a suitable boiling point that can help dissipate heat through reflux.
-
Issue 3: Catalyst Deactivation and Low Yields
-
Question: My reaction is stalling, and I suspect the Lewis acid catalyst (e.g., AlCl₃) is being deactivated. What are the common causes?
-
Answer: Lewis acids like aluminum chloride are extremely sensitive to moisture. Any water in your glassware, solvents, or starting materials will react with and deactivate the catalyst.
-
Anhydrous Conditions: Ensure all glassware is thoroughly dried, and use anhydrous solvents. The reaction should be run under an inert atmosphere (e.g., nitrogen or argon).
-
Stoichiometry: In Friedel-Crafts acylations, the ketone product can form a stable complex with the Lewis acid. Therefore, a stoichiometric amount or even a slight excess of the catalyst is often required.
-
Issue 4: Formation of an Oily Byproduct Instead of Crystalline Product
-
Question: During the work-up of my Fries rearrangement, the product is separating as an oil instead of a solid. How can I resolve this?
-
Answer: "Oiling out" can occur, especially if impurities are present which depress the melting point.
-
Purification: Ensure the starting phenyl acetate is pure.
-
Crystallization Technique: After quenching the reaction, if the product oils out from the extraction solvent, try scratching the inside of the flask or seeding with a small crystal of the pure product. You may also need to try different crystallization solvents.
-
Frequently Asked Questions (FAQs)
Q1: What is the most reliable method for synthesizing this compound on a larger scale?
A1: Direct Friedel-Crafts acylation of anisole is not ideal for producing the ortho-isomer, this compound, due to the preferential formation of the para-isomer. A more reliable, two-step approach is recommended:
-
Fries Rearrangement: Phenyl acetate is rearranged to a mixture of 2'-hydroxyacetophenone and 4'-hydroxyacetophenone. Higher reaction temperatures favor the formation of the desired 2'-hydroxyacetophenone.
-
Williamson Ether Synthesis (Methylation): The resulting 2'-hydroxyacetophenone is then methylated using a reagent like dimethyl sulfate or methyl iodide to yield this compound.
Q2: How can I maximize the yield of the ortho-isomer (2'-hydroxyacetophenone) during the Fries Rearrangement?
A2: The regioselectivity of the Fries rearrangement is highly dependent on the reaction conditions. High temperatures (typically above 160°C) favor the formation of the thermodynamically more stable ortho-isomer.[1] Lower temperatures tend to favor the kinetically controlled para-product.[1]
Q3: What are the best practices for purifying this compound, especially in the presence of its para-isomer?
A3: The ortho- and para-isomers of methoxyacetophenone have different physical properties that can be exploited for separation.
-
Steam Distillation (for the hydroxy intermediate): 2'-Hydroxyacetophenone is volatile with steam, while the para-isomer is not. This allows for an effective separation of the precursors before the methylation step.[1]
-
Fractional Distillation: this compound has a lower boiling point (~246 °C) than 4-methoxyacetophenone (~258 °C), allowing for separation by fractional vacuum distillation.[2]
-
Gas Chromatography: For analytical purposes and small-scale purification, gas chromatography is an effective method for separating the two isomers.[2]
Q4: What are common byproducts in the methylation of 2'-hydroxyacetophenone?
A4: If the reaction conditions are not carefully controlled, you may see the formation of byproducts. For instance, in related syntheses, dimethoxy byproducts can be formed if the reaction is not properly managed. Careful control of stoichiometry and reaction time is crucial.
Data Presentation
The regioselectivity of the Fries Rearrangement of phenyl acetate is a critical factor in the synthesis of the 2'-hydroxyacetophenone precursor. The following table summarizes the impact of reaction conditions on the isomer ratio.
| Catalyst | Temperature (°C) | Solvent | Ortho:Para Ratio | Total Yield (%) | Reference |
| AlCl₃ | 25 | Nitrobenzene | 10:90 | 80 | [Fries, 1908] |
| AlCl₃ | 165 | None (neat) | 70:30 | 75 | [Blatt, 1942] |
| p-Toluenesulfonic acid (PTSA) | 90-160 | None (neat) | 90:10 | ~90 | [3] |
| Methanesulfonic acid | 90-160 | None (neat) | High ortho selectivity | Good | [3] |
Note: The data is compiled from various sources and is intended to show general trends. Actual results may vary based on specific experimental conditions.
Experimental Protocols
Protocol 1: Synthesis of 2'-Hydroxyacetophenone via Fries Rearrangement
This protocol is adapted for favoring the ortho-isomer.
Materials:
-
Phenyl acetate
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Crushed ice
-
Concentrated Hydrochloric Acid (HCl)
-
Equipment for steam distillation
Procedure:
-
Reaction Setup: In a fume hood, equip a round-bottom flask with a reflux condenser fitted with a drying tube.
-
Reagent Addition: Carefully add anhydrous aluminum chloride (1.2 equivalents) to phenyl acetate (1 equivalent) in the flask. The reaction is highly exothermic.
-
Heating: Heat the reaction mixture to a high temperature (e.g., 160-170°C) and maintain for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Cautiously pour the reaction mixture onto a mixture of crushed ice and concentrated HCl to decompose the aluminum chloride complex.
-
Purification: The ortho-isomer, 2'-hydroxyacetophenone, is volatile with steam. Perform steam distillation on the quenched reaction mixture to separate it from the less volatile para-isomer and other non-volatile byproducts.[1]
Protocol 2: Methylation of 2'-Hydroxyacetophenone to this compound
Materials:
-
2'-Hydroxyacetophenone
-
Dimethyl sulfate (DMS)
-
Anhydrous Potassium Carbonate (K₂CO₃)
-
Anhydrous Acetone
-
Ethyl acetate
-
Saturated brine solution
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve 2'-hydroxyacetophenone (1 equivalent) in anhydrous acetone.
-
Base Addition: Add anhydrous potassium carbonate (1.1 equivalents) and stir the suspension for 10 minutes.
-
Methylation: Using a dropping funnel, slowly add dimethyl sulfate (1.05 equivalents) over 30 minutes. Caution: Dimethyl sulfate is highly toxic and carcinogenic. Handle with extreme care in a fume hood.
-
Reflux: Heat the reaction mixture to reflux and maintain for 6 hours.
-
Work-up: Cool the mixture to room temperature and adjust the pH to ~2 with dilute HCl. Extract the product with ethyl acetate.
-
Washing: Wash the combined organic layers with water and then with a saturated brine solution.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude this compound.
-
Purification: The crude product can be further purified by vacuum distillation.
Visualizations
Below are diagrams illustrating the key workflows and logical relationships in the synthesis of this compound.
References
Minimizing side reactions in the synthesis of 2'-Methoxyacetophenone derivatives
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing side reactions during the synthesis of 2'-Methoxyacetophenone and its derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to this compound?
A1: The most common synthetic routes are:
-
Friedel-Crafts Acylation of Anisole: This method involves the reaction of anisole with an acylating agent like acetyl chloride or acetic anhydride in the presence of a Lewis acid catalyst.[1][2] It is a direct method but often yields a mixture of ortho and para isomers.[1]
-
Methylation of 2'-Hydroxyacetophenone: This is a two-step approach where a hydroxyacetophenone precursor is first synthesized (e.g., via Fries rearrangement of phenyl acetate) and then the hydroxyl group is methylated using a reagent like dimethyl sulfate or methyl iodide.[3][4][5] This route offers better control over regioselectivity.
Q2: My Friedel-Crafts acylation of anisole is yielding primarily the para-isomer (4'-Methoxyacetophenone). How can I increase the yield of the ortho-isomer (this compound)?
A2: Achieving high ortho-selectivity in Friedel-Crafts acylation of anisole is challenging due to steric hindrance, which favors the formation of the para-isomer.[6][7] However, you can influence the ortho/para ratio by:
-
Controlling Temperature: In the related Fries rearrangement, higher temperatures are known to favor the formation of the ortho-isomer.[6] A similar principle can be cautiously applied to Friedel-Crafts acylation, though optimization is required.
-
Choice of Catalyst: While strong Lewis acids like AlCl₃ are common, exploring milder or sterically bulky catalysts may alter the isomer ratio.
-
Alternative Routes: For guaranteed ortho-selectivity, the methylation of 2'-hydroxyacetophenone is the recommended pathway.[3][5]
Q3: I am observing a low yield in my methylation of 2'-hydroxyacetophenone. What are the potential causes?
A3: Low yields in this O-methylation reaction can be attributed to several factors:
-
Incomplete Deprotonation: The phenoxide must be fully formed for the reaction to proceed efficiently. Ensure you are using a sufficient amount of a suitable base (e.g., K₂CO₃, LiOH·H₂O).[3][5]
-
Reagent Purity: The starting material, methylating agent (e.g., dimethyl sulfate), and solvent must be pure and dry. Moisture can quench the base and hydrolyze the methylating agent.
-
Suboptimal Reaction Conditions: The reaction may require heating (reflux) for an extended period to go to completion.[3] Monitor the reaction by Thin Layer Chromatography (TLC) to determine the optimal reaction time.
-
Work-up Losses: Product can be lost during extraction and purification steps. Ensure complete extraction and minimize transfers.
Q4: What are common side products in the synthesis of this compound derivatives and how can they be removed?
A4: Common side products include:
-
4'-Methoxyacetophenone: The para-isomer from Friedel-Crafts acylation.[1]
-
Di-methylated products: From methylation of dihydroxyacetophenone precursors.[8]
-
Unreacted starting materials: Anisole, 2'-hydroxyacetophenone, etc.
-
Phenolic impurities: Arising from demethylation of the methoxy group under harsh Lewis acid conditions.[9]
Purification is typically achieved through distillation, recrystallization, or column chromatography.[3][4][10] The choice of method depends on the physical properties of the desired product and the impurities. For separating ortho and para isomers, column chromatography is often the most effective method.
Troubleshooting Guides by Synthetic Route
Route 1: Friedel-Crafts Acylation of Anisole
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Reaction | 1. Inactive Lewis acid catalyst (e.g., AlCl₃) due to moisture exposure. 2. Deactivation of the catalyst by complexation with the methoxy group of anisole.[5] 3. Insufficient reaction temperature or time. | 1. Use fresh, anhydrous Lewis acid and perform the reaction under an inert atmosphere (e.g., N₂ or Ar). 2. Use a stoichiometric excess of the Lewis acid to account for complexation. 3. Optimize reaction temperature and monitor progress by TLC or GC to ensure completion. |
| Formation of Primarily Para-Isomer (4'-Methoxyacetophenone) | 1. Steric hindrance at the ortho position favors para substitution.[6][7] 2. Reaction conditions (e.g., low temperature) favoring the thermodynamically more stable para product. | 1. This is the inherent challenge of this route. For high ortho-selectivity, consider Route 2 or 3. 2. Experimentally test higher reaction temperatures, as this can sometimes favor the kinetically controlled ortho product.[6] |
| Polysubstitution (Di-acylation) | 1. The product, methoxyacetophenone, is still activated and can undergo a second acylation. 2. Use of excess acylating agent. | 1. Use a 1:1 molar ratio of anisole to the acylating agent.[11] 2. Add the acylating agent slowly to the reaction mixture to maintain a low concentration. |
| Demethylation of Methoxy Group | 1. Use of a very strong Lewis acid or high reaction temperatures can cleave the methyl ether, forming hydroxyacetophenone impurities.[9] | 1. Use a milder Lewis acid (e.g., FeCl₃, ZnCl₂).[11] 2. Employ moderate reaction temperatures. |
Route 2: Fries Rearrangement of Phenyl Acetate (to form 2'-Hydroxyacetophenone precursor)
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low Yield of Rearranged Product | 1. Inactive Lewis acid catalyst (e.g., AlCl₃) due to moisture. 2. Suboptimal reaction temperature. | 1. Ensure all reagents and glassware are dry and the reaction is protected from atmospheric moisture. 2. Optimize the temperature. Higher temperatures (e.g., 120-160°C) generally favor the formation of the ortho-isomer (2'-hydroxyacetophenone).[6][12] |
| Formation of Primarily Para-Isomer (4'-Hydroxyacetophenone) | 1. Reaction temperature is too low. The para-isomer is often the thermodynamically favored product at lower temperatures.[6] | 1. Increase the reaction temperature. A temperature of 160°C has been shown to improve the ortho/para ratio significantly.[12] |
| Complex Mixture/Tar Formation | 1. Reaction temperature is too high or the reaction time is too long, leading to intermolecular reactions and decomposition. | 1. Carefully control the reaction temperature and monitor its progress by TLC. Stop the reaction once the starting material is consumed. |
Route 3: Methylation of 2'-Hydroxyacetophenone
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Incomplete Reaction | 1. Insufficient base to fully deprotonate the phenol. 2. Methylating agent (e.g., dimethyl sulfate) has degraded. 3. Reaction time is too short. | 1. Use at least one equivalent of a suitable base (e.g., LiOH·H₂O, K₂CO₃).[5] 2. Use a fresh bottle of the methylating agent. 3. Monitor the reaction by TLC and extend the reaction time as needed; some procedures report reaction times up to 60 hours at room temperature.[5] |
| Formation of Di-methylated Byproduct (from a dihydroxy- precursor) | 1. Use of a strong base that deprotonates multiple hydroxyl groups. 2. Excess methylating agent. | 1. Use a milder, more selective base like cesium bicarbonate (CsHCO₃).[8] 2. Use a stoichiometric amount of the methylating agent.[8] |
| Difficult Purification | 1. The product and starting material have similar polarities. | 1. Ensure the reaction goes to completion to minimize the amount of starting material in the crude product. 2. Use column chromatography with an optimized solvent system for separation. |
Experimental Protocols
Protocol 1: Synthesis of 2'-Hydroxyacetophenone via Fries Rearrangement[6][12]
Step A: Synthesis of Phenyl Acetate
-
In a three-neck flask, dissolve phenol (e.g., 14.1 g, 0.15 mol) in cyclohexane (40 ml).
-
Slowly add acetyl chloride (e.g., 14.13 g, 0.18 mol) to the solution.
-
Allow the reaction to proceed at room temperature for 2-3 hours, monitoring by TLC.
-
Upon completion, wash the reaction mixture with a sodium bicarbonate solution until the pH is approximately 8.
-
Separate the organic phase and dry it over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to yield phenyl acetate.
Step B: Fries Rearrangement to 2'-Hydroxyacetophenone
-
To a flask, add the phenyl acetate (e.g., 13.6 g, 0.1 mol) obtained from Step A.
-
Add anhydrous aluminum trichloride (e.g., 16 g, 0.12 mol).
-
Heat the mixture to 160°C and reflux for 1.5 hours. Monitor the reaction by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Carefully quench the reaction by slowly adding a 5% hydrochloric acid solution (50 ml).
-
Extract the product with ethyl acetate (3 x 50 ml).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the organic layer. The crude product can be purified by steam distillation or column chromatography to isolate 2'-hydroxyacetophenone.
Protocol 2: Synthesis of this compound via Methylation[5]
-
Dissolve 2'-hydroxyacetophenone (e.g., 35.2 mL, 300 mmol) in tetrahydrofuran (THF, 400 mL) in a round-bottom flask.
-
Add lithium hydroxide monohydrate (LiOH·H₂O, 24.8 g, 590 mmol) and stir the solution at room temperature for 1 hour.
-
Slowly add dimethyl sulfate (42 mL, 293 mmol) to the mixture.
-
Continue stirring at room temperature, monitoring the reaction progress by TLC (may take up to 60 hours).
-
Once the reaction is complete, remove the THF under reduced pressure.
-
Dissolve the residue in a 2 M sodium hydroxide (NaOH) solution.
-
Extract the aqueous solution with diethyl ether (3x).
-
Combine the organic extracts, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield this compound. An 86% yield has been reported for this procedure.[5]
Visualizations
Caption: Experimental workflow for Friedel-Crafts acylation.
Caption: Workflow for synthesis via Fries rearrangement and methylation.
Caption: Troubleshooting logic for synthesis side reactions.
References
- 1. youtube.com [youtube.com]
- 2. On FriedelCrafts acetylation anisole yields A 2methoxyacetophenone class 12 chemistry CBSE [vedantu.com]
- 3. Page loading... [wap.guidechem.com]
- 4. condor.depaul.edu [condor.depaul.edu]
- 5. This compound synthesis - chemicalbook [chemicalbook.com]
- 6. benchchem.com [benchchem.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 12. CN105130781A - Preparation method of 2-hydroxyacetophenone - Google Patents [patents.google.com]
Technical Support Center: Column Chromatography Purification of 2'-Methoxyacetophenone Reaction Mixtures
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the purification of 2'-Methoxyacetophenone reaction mixtures via column chromatography.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in a this compound reaction mixture?
A1: The primary impurities depend on the synthetic route. For the common Friedel-Crafts acylation of anisole, the major byproduct is the constitutional isomer, 4'-Methoxyacetophenone.[1][2] Due to the methoxy group being an ortho-para director, both isomers are typically formed, with the para isomer being the major product.[1][3] Other potential impurities include unreacted starting materials such as anisole and acetic anhydride or acetyl chloride.[4]
Q2: Why is it challenging to separate this compound from 4'-Methoxyacetophenone?
A2: Separating these two isomers is difficult due to their very similar physical and chemical properties, including polarity and molecular weight. This results in close or overlapping Rf values on a TLC plate and co-elution during column chromatography.[5]
Q3: What is a good starting solvent system for the TLC analysis of my reaction mixture?
A3: A good starting point for developing a TLC solvent system is a mixture of hexane and ethyl acetate.[6][7] You can begin with a relatively non-polar mixture, such as 10-20% ethyl acetate in hexane, and gradually increase the polarity to achieve optimal separation.[6][7]
Q4: When should I consider using gradient elution for my column chromatography?
A4: Gradient elution is recommended when there is a significant difference in the polarity of the compounds in your mixture or when isomers are difficult to separate with an isocratic (constant solvent mixture) system.[5][8][9] By gradually increasing the polarity of the mobile phase, you can improve the separation of compounds with similar properties.[8]
Troubleshooting Guide
Problem: My this compound product is contaminated with the 4'-isomer after column chromatography.
-
Potential Cause: The solvent system used for elution is not optimized for separating isomers with similar polarities.
-
Solution:
-
TLC Optimization: Perform a thorough TLC analysis with various ratios of a non-polar and a slightly more polar solvent (e.g., hexane and ethyl acetate). The goal is to find a solvent system that provides the largest possible difference in Rf values (ΔRf) between the two isomers.
-
Solvent Polarity Adjustment: If the Rf values are too high (e.g., > 0.4), decrease the polarity of the eluent (increase the proportion of hexane). If the spots are not moving far from the baseline, increase the polarity (increase the proportion of ethyl acetate).[2]
-
Gradient Elution: Employ a shallow gradient elution during column chromatography. Start with a low polarity mobile phase and gradually increase the polarity. This can help to resolve compounds that elute closely together.[5][8]
-
Problem: The desired compound is eluting with broad or tailing peaks.
-
Potential Cause 1: The column may be overloaded with the sample.
-
Solution 1: Use a larger column or load less sample. A general rule of thumb is to use 20-50 times the weight of the stationary phase (silica gel) to the weight of the crude sample.
-
Potential Cause 2: The chosen solvent system is not optimal.
-
Solution 2: Adjust the polarity of the eluent. Sometimes a less polar solvent system can improve peak shape.
-
Potential Cause 3: The compound may be interacting too strongly with the acidic silica gel.
-
Solution 3: Consider deactivating the silica gel by pre-treating it with a base like triethylamine. Alternatively, a different stationary phase such as neutral alumina could be used.[5]
Problem: The compound is not eluting from the column (Rf = 0 on TLC).
-
Potential Cause: The eluent is not polar enough to move the compound.
-
Solution: Gradually increase the polarity of the mobile phase. For acetophenones, this could involve increasing the percentage of ethyl acetate in a hexane/ethyl acetate mixture, or even adding a small amount of a more polar solvent like methanol.[5][6]
Problem: The separation on the column is much worse than what was observed on the TLC plate.
-
Potential Cause 1: The column was not packed properly, leading to channeling.
-
Solution 1: Ensure the silica gel is packed uniformly as a slurry and that there are no air bubbles or cracks in the stationary phase.
-
Potential Cause 2: The sample was not loaded correctly.
-
Solution 2: Dissolve the crude mixture in a minimal amount of the initial eluent or a volatile solvent and load it carefully onto the top of the silica bed in a narrow band.[1]
Data Presentation
The following table summarizes typical solvent systems and estimated Rf values for the separation of this compound and its common impurity, 4'-Methoxyacetophenone. Note that these values are approximate and should be confirmed by TLC analysis with your specific reaction mixture.
| Compound | Mobile Phase (Hexane:Ethyl Acetate) | Estimated Rf Value |
| This compound | 80:20 | ~0.35 |
| 4'-Methoxyacetophenone | 80:20 | ~0.45 |
| This compound | 90:10 | ~0.20 |
| 4'-Methoxyacetophenone | 90:10 | ~0.28 |
Experimental Protocols
Protocol: Flash Column Chromatography Purification of this compound
This protocol outlines a general procedure for the purification of this compound from a reaction mixture containing 4'-Methoxyacetophenone as the primary impurity.
1. Materials:
-
Crude this compound reaction mixture
-
Silica gel (60 Å, 230-400 mesh)
-
Hexane (HPLC grade)
-
Ethyl acetate (HPLC grade)
-
TLC plates (silica gel coated)
-
Chromatography column
-
Collection tubes
-
Rotary evaporator
2. Method:
-
TLC Analysis:
-
Dissolve a small amount of the crude reaction mixture in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Spot the mixture on a TLC plate.
-
Develop the TLC plate in a chamber with a hexane:ethyl acetate solvent system (start with 85:15).
-
Visualize the spots under UV light and identify the optimal solvent system that provides good separation between the product and impurities. The target Rf for the desired product should be around 0.2-0.3 for optimal separation on the column.
-
-
Column Preparation:
-
Prepare a slurry of silica gel in the initial, least polar eluent determined from your TLC analysis.
-
Pour the slurry into the chromatography column and allow it to pack evenly, ensuring no air bubbles are trapped.[1]
-
Add a thin layer of sand on top of the packed silica gel.
-
Drain the solvent until the level is just above the sand.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of the initial eluent.
-
Carefully load the dissolved sample onto the top of the silica gel bed using a pipette.[1]
-
-
Elution and Fraction Collection:
-
Begin eluting with the initial non-polar solvent mixture.
-
If a gradient elution is necessary, gradually increase the proportion of the more polar solvent.
-
Collect the eluate in a series of fractions.[1]
-
-
Analysis and Product Isolation:
-
Monitor the collected fractions using TLC to identify the fractions containing the pure this compound.
-
Combine the pure fractions.
-
Remove the solvent using a rotary evaporator to obtain the purified product.
-
Mandatory Visualization
Caption: Troubleshooting workflow for the purification of this compound.
References
- 1. orgsyn.org [orgsyn.org]
- 2. bnorthrop.faculty.wesleyan.edu [bnorthrop.faculty.wesleyan.edu]
- 3. benchchem.com [benchchem.com]
- 4. Gradient elution of hydroxyacetophenones by supercritical fluid chromatography with electrochemical detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. community.wvu.edu [community.wvu.edu]
- 7. chromtech.com [chromtech.com]
- 8. longdom.org [longdom.org]
- 9. web.uvic.ca [web.uvic.ca]
Technical Support Center: Preventing Oily Product Formation in Chalcone Synthesis
This technical support center provides targeted troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the formation of oily or gummy products during chalcone synthesis.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues in a question-and-answer format to help you navigate experimental challenges.
Issue: Product is an Oil or Gummy Solid and Fails to Crystallize
Q1: My final product is an oil or a gummy precipitate instead of a solid. What are the common causes and what should I do?
A: This is a common issue in chalcone synthesis that can arise from several factors, including the presence of impurities or the intrinsic low melting point of the target chalcone.[1][2] A systematic approach is the best way to resolve the problem.
Initial Troubleshooting Steps:
-
Verify Purity with TLC: The first step is to analyze your crude product using Thin-Layer Chromatography (TLC).[1] The presence of multiple spots indicates that impurities, such as unreacted starting materials or byproducts from side reactions, are likely preventing crystallization.[1]
-
Check for Common Side Reactions: Impurities often result from competing reaction pathways.[1] Key side reactions to consider are:
-
Self-Condensation of Ketone: The acetophenone can react with itself in an aldol condensation.[1] To minimize this, try slowly adding the ketone to the mixture of the aldehyde and the base.[1]
-
Cannizzaro Reaction: If your aldehyde lacks α-hydrogens, it can disproportionate in the presence of a strong base to form an alcohol and a carboxylic acid.[1][3] Using a milder or less concentrated base and maintaining a lower reaction temperature can prevent this.[1][3]
-
Michael Addition: The enolate of the ketone can perform a 1,4-addition to the newly formed chalcone.[1] This can be minimized by using a slight excess of the aldehyde or running the reaction at a lower temperature.[1]
-
Solutions Based on Purity Analysis:
-
If Impurities are Present (Multiple TLC Spots):
-
Column Chromatography: This is a highly effective method for purifying oily chalcones from complex mixtures.[4] A standard approach is to use a silica gel column with a hexane/ethyl acetate gradient solvent system.[1][4]
-
Trituration: Stirring or rubbing the oil with a cold non-solvent, such as hexane or diethyl ether, can often induce the desired chalcone to crystallize while the impurities remain dissolved.[4]
-
Washing: Washing the oily product with aqueous sodium metabisulfite can help remove unreacted aldehyde, while a wash with aqueous sodium bicarbonate can address acidic impurities.[5]
-
-
If the Product Appears Pure (Single TLC Spot):
-
Induce Crystallization: If the purified oil still doesn't solidify, it may simply be slow to crystallize. Try to induce crystallization by scratching the inside of the flask at the solvent-air interface with a glass rod or by adding a seed crystal if one is available.[1][2] Cooling the mixture in an ice bath can also promote solidification.[2][5]
-
Re-dissolve and Precipitate: Dissolve the oil in a "good" solvent and then add a "poor" solvent (in which it is less soluble) dropwise to induce precipitation.[4]
-
Accept as an Oil: If all attempts at crystallization fail, the purified product may have a melting point below room temperature.[1] In this case, the purified oil can be obtained by removing the solvent under reduced pressure.[1]
-
Data Summary
The formation of a solid versus an oily product is influenced by several experimental parameters. The table below summarizes key factors and recommended actions to promote the formation of crystalline chalcones.
| Parameter | Impact on Oily Product Formation | Recommended Action |
| Reactant Purity | Impurities from starting materials can inhibit crystallization and lead to oily products.[1] | Use fresh, pure aldehydes and ketones.[6] |
| Stoichiometry | An excess of ketone can lead to self-condensation.[1] An excess of aldehyde can sometimes remain as an oily impurity.[5] | Use equimolar amounts or a slight excess of the aldehyde; optimize the ratio for your specific substrates.[7] |
| Order of Addition | Adding the ketone last to the aldehyde/base mixture can minimize ketone self-condensation.[1][7] | Slowly add the ketone to a stirred mixture of the aldehyde and base.[7] |
| Catalyst Concentration | High concentrations of strong bases (e.g., NaOH, KOH) can promote side reactions like the Cannizzaro reaction, leading to impurities.[7] | Use the minimum effective concentration of the base or consider a milder catalyst.[7] |
| Temperature | High temperatures can increase the rate of side reactions, while very low temperatures may slow the reaction excessively.[7] | Optimize the temperature; often, reactions are run at room temperature or with gentle heating.[3][7] |
| Solvent Choice | The solvent can influence reaction rates and side products. Solvent-free methods often give high yields of solid products.[1][5] | Ethanol is a common and effective solvent.[8] Consider solvent-free grinding as a green alternative that can produce solid products.[5][6] |
| Work-up Procedure | Improper work-up can leave impurities. Careful acidification and washing are critical. | After the reaction, pour the mixture into crushed ice/water and carefully acidify with dilute HCl to precipitate the crude product.[4] |
Key Experimental Protocols
Protocol 1: General Base-Catalyzed Synthesis in Ethanol
This protocol outlines a standard Claisen-Schmidt condensation procedure that is widely used for chalcone synthesis.
-
Reactant Preparation: In a round-bottom flask, dissolve the substituted acetophenone (1.0 eq) and the aromatic aldehyde (1.0 - 1.1 eq) in ethanol.[1]
-
Catalyst Addition: While stirring the solution at room temperature, add an aqueous or ethanolic solution of a base catalyst, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH) (1.0 - 1.2 eq).[1][7]
-
Reaction Monitoring: Stir the reaction mixture at room temperature or with gentle heating.[7] Monitor the progress of the reaction by TLC, checking for the consumption of the limiting starting material (often the aldehyde).[3][9]
-
Isolation: Once the reaction is complete, pour the mixture into a beaker containing crushed ice and water.[4]
-
Precipitation: Carefully acidify the mixture with dilute hydrochloric acid (HCl) until it is neutral or slightly acidic to precipitate the crude chalcone.[4]
-
Collection: Collect the solid product by vacuum filtration, wash it with cold water, and allow it to air dry.[3] If the product is an oil, proceed to purification.
Protocol 2: Purifying Oily Chalcones via Recrystallization
Recrystallization is a powerful technique for purifying solid organic compounds. If your chalcone is an oil due to impurities, it may solidify after purification, at which point this protocol can be used.
-
Solvent Selection: Choose a suitable solvent or solvent system. The ideal solvent should dissolve the chalcone when hot but not at room temperature.[4] Ethanol (95%) is a common and effective choice for many chalcones.[8] Mixed solvent systems like ethanol/water or hexane/ethyl acetate can also be effective.[8]
-
Dissolution: Place the crude chalcone in an Erlenmeyer flask and add a minimal amount of the selected solvent.[8] Gently heat the mixture on a hot plate while stirring until the chalcone is completely dissolved. Add more hot solvent in small portions if necessary.[8]
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration using a pre-warmed funnel to remove them.[8]
-
Crystallization: Allow the hot, clear solution to cool slowly and undisturbed to room temperature.[8] Premature or rapid cooling can trap impurities.
-
Maximizing Yield: Once the flask has reached room temperature, place it in an ice bath to maximize the precipitation of the crystals.[8]
-
Isolation and Washing: Collect the purified crystals by vacuum filtration using a Büchner funnel.[8] Wash the crystals on the filter paper with a small amount of ice-cold solvent to remove any remaining soluble impurities.[8]
-
Drying: Dry the purified crystals in a desiccator under vacuum.[4]
Visual Guides
The following diagrams illustrate key workflows for troubleshooting and executing chalcone synthesis.
Caption: Decision tree for troubleshooting the formation of oily products in chalcone synthesis.
Caption: General experimental workflow for chalcone synthesis leading to a pure crystalline product.
References
Technical Support Center: Enhancing the Reaction Rate of 2'-Methoxyacetophenone Condensations
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for enhancing the reaction rate of 2'-Methoxyacetophenone condensations, primarily through the Claisen-Schmidt condensation.
Troubleshooting Guides
This guide addresses common issues encountered during the condensation of this compound with aromatic aldehydes.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | 1. Insufficient Base: The concentration of the base (e.g., NaOH, KOH) may be too low to efficiently generate the enolate of this compound. 2. Low Reaction Temperature: The activation energy for the condensation may not be reached at room temperature. 3. Steric Hindrance: The ortho-methoxy group on the acetophenone can sterically hinder the approach of the aldehyde.[1] 4. Catalyst Deactivation: The base may be old or have absorbed atmospheric CO2, reducing its effectiveness. | 1. Increase Base Concentration: Incrementally increase the amount of base used. For acetophenones with electron-donating groups like the methoxy group, slightly stronger basic conditions may be necessary.[1] 2. Increase Reaction Temperature: Gently warm the reaction mixture (e.g., to 40-50 °C) and monitor the progress by Thin Layer Chromatography (TLC).[2][3] 3. Prolong Reaction Time: Allow the reaction to stir for a longer period (e.g., 24-48 hours) to overcome the steric barrier.[1] 4. Use Fresh Catalyst: Ensure that a fresh, high-quality batch of the base is used. |
| Formation of an Oily or Gummy Product | 1. Incomplete Reaction: The presence of unreacted starting materials and the intermediate aldol addition product can result in an oily mixture. 2. Presence of Side Products: The aldol addition product may have formed but has not dehydrated to the final chalcone. | 1. Ensure Complete Reaction: Monitor the reaction by TLC until the starting materials are consumed. Consider extending the reaction time or moderately increasing the temperature.[1] 2. Promote Dehydration: Gentle heating after the initial reaction period can facilitate the elimination of water. Acidification during the work-up can also promote dehydration.[1] |
| Multiple Spots on TLC | 1. Aldol Addition Product: The intermediate β-hydroxy ketone may be stable and reluctant to dehydrate. 2. Self-Condensation of Aldehyde (Cannizzaro Reaction): If the aldehyde lacks α-hydrogens, it can disproportionate in the presence of a strong base to form an alcohol and a carboxylic acid.[1][4] 3. Self-Condensation of Ketone: this compound can potentially react with itself, although reaction with the more electrophilic aldehyde is more favorable. | 1. Facilitate Dehydration: Increase the reaction temperature or add a dehydrating agent during the workup. 2. Control Stoichiometry and Temperature: Use a slight excess of the acetophenone and maintain a moderate reaction temperature to minimize the Cannizzaro reaction.[1] 3. Optimize Base Concentration and Addition: Use the minimum effective amount of base and consider adding the ketone slowly to a mixture of the aldehyde and base to reduce self-condensation. |
| Low Yield Despite Consumption of Starting Materials | 1. Product Solubility: The synthesized chalcone may have some solubility in the reaction solvent, leading to losses during filtration. 2. Purification Losses: Significant amounts of the product may be lost during recrystallization or column chromatography. | 1. Cool the Reaction Mixture: Before filtration, cool the reaction mixture in an ice bath to minimize the solubility of the product.[1] 2. Optimize Purification: For recrystallization, use a minimal amount of hot solvent and allow for slow cooling. If using column chromatography, select an appropriate solvent system to ensure good separation.[1] |
Frequently Asked Questions (FAQs)
Q1: What is the optimal catalyst for the Claisen-Schmidt condensation with this compound?
A1: Strong bases such as sodium hydroxide (NaOH) and potassium hydroxide (KOH) are commonly used and effective catalysts for this reaction.[1] The choice between them often depends on solubility and the desired reaction rate, with KOH sometimes providing slightly better results. The optimal concentration can range from catalytic amounts to a stoichiometric equivalent, depending on the reactivity of the aldehyde.
Q2: Which solvent is most suitable for this reaction?
A2: Ethanol is the most frequently used solvent as it effectively dissolves both the reactants and the base catalyst.[1] Methanol can also be utilized. For a more environmentally friendly approach, solvent-free conditions using a grinding technique with a solid base like NaOH have been reported to give high yields for similar reactions.[3][5]
Q3: How does the ortho-methoxy group on the acetophenone affect the reaction?
A3: The ortho-methoxy group has two primary effects:
-
Electronic Effect: The methoxy group is electron-donating, which can slightly decrease the acidity of the α-protons. This may necessitate slightly stronger basic conditions to efficiently form the enolate.[1]
-
Steric Effect: The bulky methoxy group at the ortho position can cause steric hindrance, which may slow down the reaction rate by impeding the approach of the aldehyde to the enolate. This can often be overcome by increasing the reaction time or temperature.[1]
Q4: Can this reaction be performed under acidic conditions?
A4: While the Claisen-Schmidt condensation can be catalyzed by acids, base-catalyzed conditions are generally more common and often result in higher yields for the synthesis of chalcones.[1] Acid catalysis can sometimes lead to the formation of byproducts.
Quantitative Data
The yield of the Claisen-Schmidt condensation is influenced by various factors. The following tables summarize quantitative data from studies on chalcone synthesis to provide a basis for comparison and optimization. Note that optimal conditions for this compound may vary.
Table 1: Effect of Catalyst on Chalcone Synthesis
| Catalyst (20 mol%) | Solvent | Temperature | Time | Yield (%) |
| Solid NaOH | None (Grinding) | Room Temperature | 5 min | 98% |
| Solid KOH | None (Grinding) | Room Temperature | 5 min | 85% |
| NaOAc | None (Grinding) | Room Temperature | 5 min | Low |
| NH4OAc | None (Grinding) | Room Temperature | 5 min | Low |
| (Data adapted from a study on the condensation of cyclohexanone with benzaldehyde)[6][7] |
Table 2: Effect of Temperature on Chalcone Yield
| Reactants | Catalyst | Solvent | Temperature (°C) | Yield (%) |
| 4-methoxyacetophenone + 4-fluorobenzaldehyde | KOH | Ethanol | 20 | ~83% |
| 4-methoxyacetophenone + 4-fluorobenzaldehyde | KOH | Ethanol | 30 | ~85% |
| 4-methoxyacetophenone + 4-fluorobenzaldehyde | KOH | Ethanol | 40 | ~86% |
| 4-methoxyacetophenone + 4-fluorobenzaldehyde | KOH | Ethanol | 50 | ~85% |
| 4-methoxyacetophenone + 4-fluorobenzaldehyde | KOH | Ethanol | 60 | ~84% |
| (Data from a study on the synthesis of 3-(4-fluorophenyl)-1-(4-methoxyphenyl)prop-2-en-1-one, indicating that for this specific reaction, temperature variation in this range had a minimal effect on yield)[8] |
Experimental Protocols
Protocol 1: Base-Catalyzed Claisen-Schmidt Condensation in Ethanol
This protocol provides a general procedure for the base-catalyzed condensation of this compound with an aromatic aldehyde.
Materials:
-
This compound
-
Aromatic aldehyde (e.g., 3,5-Dimethoxybenzaldehyde)
-
Ethanol
-
Aqueous solution of a strong base (e.g., 40-60% KOH or NaOH)
-
Dilute Hydrochloric Acid (HCl)
-
Crushed ice
-
Standard laboratory glassware
-
Magnetic stirrer
Procedure:
-
Dissolution of Reactants: In a round-bottom flask, dissolve equimolar amounts of this compound and the aromatic aldehyde in ethanol.
-
Initiation of Reaction: While stirring the solution at room temperature, slowly add the aqueous base solution dropwise. A color change in the reaction mixture is often observed.
-
Reaction Monitoring: Continue stirring the mixture at room temperature for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Product Precipitation: Once the reaction is complete (as indicated by TLC), pour the reaction mixture into a beaker containing crushed ice.
-
Acidification: Acidify the mixture by slowly adding dilute HCl until the pH is acidic. This will cause the chalcone product to precipitate.
-
Isolation and Purification: Collect the precipitated solid by vacuum filtration. Wash the solid with cold water until the washings are neutral. The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol.[9]
Protocol 2: Solvent-Free Synthesis via Grinding
This "green chemistry" approach minimizes solvent use and can lead to shorter reaction times.
Materials:
-
This compound
-
Aromatic aldehyde
-
Powdered NaOH or KOH
-
Mortar and pestle
-
Cold water
-
Dilute Hydrochloric Acid (HCl)
Procedure:
-
Mixing and Grinding: In a mortar, combine equimolar amounts of this compound, the aromatic aldehyde, and powdered NaOH or KOH. Grind the mixture vigorously with a pestle for 5-15 minutes. The mixture will likely become a paste and may solidify.
-
Work-up: After grinding, add cold water to the mortar and continue to grind to break up the solid.
-
Acidification and Isolation: Transfer the mixture to a beaker and acidify with dilute HCl. Collect the solid product by vacuum filtration, wash with water, and dry.
-
Purification: Recrystallization can be performed if necessary.[5]
Visualizations
Caption: Experimental workflow for a typical Claisen-Schmidt condensation.
Caption: Mechanism of the base-catalyzed Claisen-Schmidt condensation.
Caption: A logical workflow for troubleshooting low reaction yields.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. A Facile Solvent Free Claisen-Schmidt Reaction: Synthesis of α,α′-bis-(Substituted-benzylidene)cycloalkanones and α,α′-bis-(Substituted-alkylidene)cycloalkanones [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
Validation & Comparative
2'-Methoxyacetophenone vs 4'-Methoxyacetophenone in chalcone synthesis
An Objective Comparison of 2'-Methoxyacetophenone and 4'-Methoxyacetophenone in Chalcone Synthesis for Researchers
Introduction
Chalcones, characterized by a 1,3-diaryl-2-propen-1-one scaffold, are pivotal precursors in the synthesis of flavonoids and other heterocyclic compounds, exhibiting a wide array of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2] The most common and efficient method for synthesizing these molecules is the Claisen-Schmidt condensation, a base-catalyzed reaction between an acetophenone and an aromatic aldehyde.[1][3]
The choice of substituted acetophenone is a critical determinant of reaction efficiency and the properties of the resulting chalcone. This guide provides a detailed comparison of two commonly used isomers, this compound and 4'-Methoxyacetophenone, as starting materials. We will examine their reactivity, compare experimental yields, provide detailed synthesis protocols, and discuss the influence of the methoxy group's position on the final product, supported by experimental data for researchers, scientists, and drug development professionals.
Reactivity and Steric Effects: The Impact of Methoxy Group Placement
The core mechanism of the Claisen-Schmidt condensation involves the formation of a resonance-stabilized enolate from the acetophenone, which then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde.[1][4] The position of the methoxy substituent on the acetophenone ring significantly influences the reaction's outcome due to a combination of electronic and steric effects.
-
4'-Methoxyacetophenone : The methoxy group is in the para position, where its primary influence is electronic. As an electron-donating group, it can stabilize the enolate intermediate, generally leading to high reactivity and excellent yields, often reported in the 88-98% range under optimal conditions.[4][5]
-
This compound : The methoxy group is in the ortho position relative to the acetyl group. This proximity introduces significant steric hindrance, which can impede the approach of the aldehyde to the reactive enolate. While the electronic-donating effect is still present, the steric clash is often the dominant factor, potentially leading to lower reaction rates and yields compared to its 4'-isomer under identical conditions. However, high yields (around 90%) can still be achieved, often requiring optimized reaction conditions.[6]
Quantitative Data Comparison
The following table summarizes representative yields for chalcone synthesis using both isomers. To facilitate a fair comparison, examples with similar aldehyde partners have been selected where possible. It is important to note that yields are highly dependent on specific reaction conditions, including the catalyst, solvent, and reaction time.
| Reactant 1 | Reactant 2 | Catalyst | Method | Yield (%) | Reference |
| 4'-Methoxyacetophenone | Benzaldehyde | NaOH | Conventional (Ethanol) | 84% | [7] |
| 4'-Methoxyacetophenone | 4-Hydroxybenzaldehyde | NaOH | Grinding (Solvent-free) | 32.5% | [8] |
| 4'-Methoxyacetophenone | 4-Bromobenzaldehyde | NaOH | Grinding (Solvent-free) | Not specified | [5] |
| 4'-Methoxyacetophenone | 2-Chlorobenzaldehyde | NaOH | Conventional (Ethanol) | 50-74% | [9] |
| This compound | Substituted Aldehyde | NaOH/KOH | Conventional (Ethanol) | Not specified | [1] |
| This compound | 3,5-Dimethoxybenzaldehyde | Base | Conventional (Ethanol, RT) | ~90% | [6] |
Experimental Protocols
Detailed methodologies for the Claisen-Schmidt condensation using each isomer are provided below.
Protocol 1: Synthesis of Chalcone using 4'-Methoxyacetophenone
This protocol describes a conventional solvent-based method.
Materials:
-
4'-Methoxyacetophenone
-
Substituted Aromatic Aldehyde
-
Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH)
-
Ethanol (95%)
-
Dilute Hydrochloric Acid (HCl)
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Dissolution of Reactants : In an Erlenmeyer flask, dissolve 10 mmol of 4'-Methoxyacetophenone and 10 mmol of the desired substituted benzaldehyde in 20-30 mL of 95% ethanol. Stir the mixture at room temperature until all solids are dissolved.[10]
-
Base Addition : Prepare a 40% (w/v) aqueous solution of NaOH. Slowly add this solution dropwise to the stirred ethanol solution. A color change and the formation of a precipitate are typically observed.[10]
-
Reaction : Continue stirring the mixture at room temperature for 4-6 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC).[10]
-
Precipitation and Neutralization : Once the reaction is complete, pour the mixture into a beaker containing approximately 50 g of crushed ice. Acidify the mixture by slowly adding dilute HCl until a neutral pH (~7) is reached.[10]
-
Isolation and Purification : Collect the precipitated solid product via vacuum filtration. Wash the solid with cold distilled water to remove any residual base. The crude product can be purified by recrystallization from ethanol to obtain pure chalcone crystals.[4][10]
Protocol 2: Synthesis of Chalcone using this compound
This protocol is a general procedure adaptable for various aldehydes.
Materials:
-
This compound
-
Substituted Aromatic Aldehyde
-
Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH)
-
Ethanol
-
Dilute Hydrochloric Acid (HCl)
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Dissolution of Reactants : In a flask, dissolve 1 equivalent of this compound and 1 equivalent of the desired aromatic aldehyde in ethanol.[1]
-
Base Addition : While stirring, slowly add an aqueous solution of NaOH or KOH (e.g., 2.5 equivalents) to the mixture.[1]
-
Reaction : Stir the reaction mixture at room temperature. The reaction time can vary significantly, typically from 2 to 24 hours. Monitor the consumption of starting materials by TLC.[1]
-
Precipitation and Neutralization : Upon completion, pour the reaction mixture into cold water or onto crushed ice. Carefully acidify with dilute HCl until the solution is acidic. A precipitate of the crude chalcone will form.[1]
-
Isolation and Purification : Filter the solid product and wash it thoroughly with cold distilled water until the washings are neutral.[1] Recrystallize the crude solid from a suitable solvent, such as ethanol or methanol, to yield the pure product.[1]
Mandatory Visualizations
Caption: Mechanism of the base-catalyzed Claisen-Schmidt condensation.[1]
Caption: General experimental workflow for chalcone synthesis.[2][10]
Caption: Steric hindrance in this compound vs. 4'-Methoxyacetophenone.
Conclusion
Both this compound and 4'-Methoxyacetophenone are effective precursors for chalcone synthesis via the Claisen-Schmidt condensation. The choice between them has significant implications for reaction outcomes.
-
4'-Methoxyacetophenone is generally the preferred isomer for achieving high yields with relative ease due to favorable electronic effects and minimal steric hindrance. It serves as a reliable starting material for a wide range of chalcone derivatives.
-
This compound can also produce high yields but may require more careful optimization of reaction conditions to overcome the steric hindrance imposed by the ortho-methoxy group. The resulting chalcones, with their specific substitution pattern, are valuable for structure-activity relationship (SAR) studies, as the ortho-methoxy group can significantly influence the molecule's conformation and interaction with biological targets.[11]
For researchers aiming for straightforward synthesis and high yields, 4'-Methoxyacetophenone is the recommended choice. For those exploring specific SARs where an ortho-methoxy group is desired for its potential to modulate biological activity, this compound is a viable, albeit potentially more challenging, alternative.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Claisen–Schmidt condensation - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. Bot Verification [rasayanjournal.co.in]
- 6. researchgate.net [researchgate.net]
- 7. jocpr.com [jocpr.com]
- 8. scitepress.org [scitepress.org]
- 9. Synthesis of Chalcones with Anticancer Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Synthesis and pharmacological activity of chalcones derived from 2,4,6-trimethoxyacetophenone in RAW 264.7 cells stimulated by LPS: quantitative structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Analytical Methods for 2'-Methoxyacetophenone Detection
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of common analytical methods for the detection and quantification of 2'-Methoxyacetophenone (CAS: 579-74-8), a key intermediate in the pharmaceutical and fragrance industries.[1] The selection of an appropriate analytical technique is critical for quality control, pharmacokinetic studies, and research applications. This document outlines the performance of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Ultraviolet-Visible (UV-Vis) Spectroscopy, supported by experimental data and detailed protocols.
Data Presentation: Performance Comparison
The following table summarizes the quantitative performance of various analytical methods. Data for HPLC and GC-MS are based on validated methods for structurally similar acetophenone derivatives, providing a reliable benchmark for this compound analysis. The validation parameters adhere to the International Council for Harmonisation (ICH) guidelines.[2][3]
| Validation Parameter | High-Performance Liquid Chromatography with DAD (HPLC-DAD)[2] | Typical HPLC-UV Method for Phenolic Compounds[2] | Typical GC-MS Method for Acetophenone Derivatives[2] |
| Linearity (R²) | > 0.9999 | > 0.999 | > 0.99 |
| Accuracy (% Recovery) | 99.5 - 101.2% | 98.33 - 101.12% | 95 - 105% |
| Precision (% RSD) | < 1.0% | < 2.6% | < 5% |
| Limit of Detection (LOD) | 0.005 µg/mL | 0.01 - 0.08 mg/L | ~0.1 µg/mL |
| Limit of Quantitation (LOQ) | 0.015 µg/mL | 0.03 - 0.15 mg/L | ~0.3 µg/mL |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below.
High-Performance Liquid Chromatography (HPLC)
HPLC is a robust and widely used technique for the quantification of acetophenone derivatives due to its high precision and accuracy. A reversed-phase HPLC (RP-HPLC) method with UV or Diode-Array Detection (DAD) is most common.
Instrumentation and Conditions:
-
HPLC System: An HPLC system equipped with a UV/DAD detector, a C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size), and data acquisition software.[4]
-
Mobile Phase: A gradient or isocratic mixture of acetonitrile and water (e.g., 40:60, v/v) with 0.1% formic acid to ensure good peak shape.[5] The mobile phase should be degassed before use.
-
Flow Rate: 1.0 mL/min.[4]
-
Column Temperature: 30 °C.[5]
-
Detection Wavelength: Determined by the UV absorbance maximum of this compound, typically around 254 nm or 275 nm.[2][5]
Standard and Sample Preparation:
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of this compound reference standard and dissolve it in 100 mL of a suitable solvent like methanol or the mobile phase.[2][5]
-
Working Standard Solutions: Perform serial dilutions of the stock solution with the mobile phase to prepare a series of calibration standards (e.g., 0.1, 1, 5, 10, 50, 100 µg/mL).[5]
-
Sample Preparation: Dissolve the sample containing this compound in the mobile phase to achieve a concentration within the established calibration range. Filter the solution through a 0.45 µm syringe filter prior to injection to remove particulates.[2]
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is the method of choice for its exceptional separating power and the definitive structural information provided by mass spectrometry, making it ideal for both identification and quantification.[6]
Instrumentation and Conditions:
-
GC-MS System: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.[6]
-
Column: A non-polar capillary column such as a DB-5ms or HP-5ms (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Oven Temperature Program:
-
Initial temperature: 70 °C, hold for 2 minutes.
-
Ramp: Increase to 250 °C at a rate of 10 °C/min.
-
Hold: Hold at 250 °C for 5 minutes.
-
-
Injector Temperature: 250 °C.
-
MS Transfer Line Temperature: 280 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.[6]
-
Mass Range: Scan from m/z 40 to 500.[6]
-
Characteristic Ions (m/z): The mass spectrum of this compound (MW: 150.17) is expected to show a molecular ion peak at m/z 150, with characteristic fragments at m/z 135 (loss of -CH₃) and m/z 107 (loss of -COCH₃).[7][8]
Standard and Sample Preparation:
-
Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound standard and dissolve in 10 mL of a volatile solvent such as methanol or acetonitrile.[6]
-
Calibration Standards: Perform serial dilutions of the stock solution to prepare calibration standards (e.g., 0.1, 0.5, 1, 5, 10 µg/mL).[6]
-
Sample Preparation: Dissolve or dilute the sample in a suitable solvent to a concentration within the calibration curve. For complex matrices, a sample cleanup step like solid-phase extraction (SPE) may be required.[6]
UV-Vis Spectroscopy
UV-Vis spectroscopy is a simple and cost-effective method for quantification, particularly for pure samples or simple mixtures. It relies on the principle that this compound absorbs light in the UV range.[9][10] The method must be validated for linearity and accuracy as per pharmacopeia guidelines.[11]
Instrumentation and Protocol:
-
Spectrophotometer: A calibrated UV-Vis spectrophotometer.
-
Solvent: A UV-transparent solvent such as methanol or ethanol.
-
Procedure:
-
Determine λmax: Record the UV spectrum of a dilute solution of this compound between 200-400 nm to identify the wavelength of maximum absorbance (λmax).
-
Prepare Calibration Curve: Prepare a series of standard solutions of known concentrations. Measure the absorbance of each standard at the determined λmax.
-
Plot Data: Plot a graph of absorbance versus concentration. The relationship should be linear and follow the Beer-Lambert law.
-
Sample Analysis: Prepare the sample in the same solvent, ensuring its concentration falls within the linear range of the calibration curve. Measure its absorbance at λmax and determine the concentration using the regression equation from the calibration curve.
-
Mandatory Visualizations
References
- 1. nbinno.com [nbinno.com]
- 2. benchchem.com [benchchem.com]
- 3. ema.europa.eu [ema.europa.eu]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. ortho-Methoxyacetophenone [webbook.nist.gov]
- 8. This compound | C9H10O2 | CID 68481 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Transient UV-vis absorption spectroscopic characterisation of this compound as a DNA photosensitiser - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. agilent.com [agilent.com]
Cross-validation of experimental results for 2'-Methoxyacetophenone synthesis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive cross-validation of experimental results for the synthesis of 2'-Methoxyacetophenone, a key intermediate in the pharmaceutical and fragrance industries. We objectively compare the performance of various synthetic routes, supported by experimental data, to aid researchers in selecting the most suitable method for their applications.
Comparison of Synthesis Methods
Four primary methods for the synthesis of this compound are evaluated: Methylation of 2'-Hydroxyacetophenone, Friedel-Crafts Acylation of Anisole, Grignard Reaction, and Fries Rearrangement. The following table summarizes the key quantitative data for each method, offering a clear comparison of their efficacy.
| Method | Starting Materials | Reagents/Catalyst | Reaction Conditions | Yield (%) | Purity | Key Advantages | Key Disadvantages |
| Methylation | 2'-Hydroxyacetophenone | Dimethyl sulfate, Base (e.g., LiOH·H₂O) | Room temperature, THF, 60 h | 86%[1] | High | High yield, good purity, reliable method. | Long reaction time. |
| Friedel-Crafts Acylation | Anisole, Acetyl chloride or Acetic anhydride | Lewis Acid (e.g., AlCl₃) | 0-5 °C to room temperature | Variable (ortho/para mixture) | Good | Readily available starting materials. | Formation of isomeric byproducts (para isomer is major).[2][3][4] |
| Grignard Reaction | 2-Methoxyphenylmagnesium bromide, Acetonitrile | - | Cooled (ice-salt bath) to room temperature, Ether | 71-78% (for a similar synthesis)[5] | Good | Good for targeted synthesis of the ortho isomer. | Requires anhydrous conditions, multi-step process. |
| Fries Rearrangement | 2-Methoxyphenyl acetate | Lewis Acid (e.g., AlCl₃) | Varies (temperature dependent) | Variable | Moderate | Can produce the ortho isomer.[6] | Often produces a mixture of ortho and para isomers, potential for side reactions.[6] |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Methylation of 2'-Hydroxyacetophenone
This method involves the O-methylation of 2'-hydroxyacetophenone using a methylating agent in the presence of a base.
Procedure:
-
A solution of 1-(2-hydroxyphenyl)ethanone (35.2 mL, 300 mmol) and lithium hydroxide monohydrate (24.8 g, 590 mmol) in tetrahydrofuran (THF, 400 mL) is stirred at room temperature for 1 hour.[1]
-
Dimethyl sulfate (42 mL, 293 mmol) is then added to the mixture.[1]
-
The reaction is monitored by Thin Layer Chromatography (TLC) and is typically complete after 60 hours.[1]
-
Upon completion, the solvent is removed under reduced pressure.[1]
-
The residue is dissolved in 2 M sodium hydroxide (NaOH) and the resulting solution is extracted with diethyl ether.[1]
-
The combined organic extracts are dried over anhydrous magnesium sulfate (MgSO₄), filtered, and concentrated under reduced pressure to yield this compound.[1]
Expected Yield: 86%[1]
Friedel-Crafts Acylation of Anisole
This electrophilic aromatic substitution reaction introduces an acetyl group to the anisole ring. It typically yields a mixture of ortho and para isomers, with the para isomer being the major product.[2][3][4]
Procedure:
-
Anhydrous aluminum chloride (AlCl₃) is suspended in a solvent like dichloromethane.
-
Acetyl chloride is added dropwise to the stirred suspension at 0-5 °C.
-
Anisole is then added to the reaction mixture, maintaining the temperature below 10 °C.
-
The reaction is allowed to warm to room temperature and stirred for a designated period.
-
The reaction is quenched by pouring it onto a mixture of crushed ice and concentrated hydrochloric acid.
-
The product is extracted with an organic solvent, and the organic layer is washed, dried, and concentrated.
-
The resulting mixture of ortho and para isomers can be separated by column chromatography. One experiment using 2.64 g of anisole and 2.36 g of acetyl chloride yielded 0.125 g of this compound (ortho isomer) and 1.68 g of 4-methoxyacetophenone (para isomer).[7]
Grignard Reaction
This method allows for the targeted synthesis of this compound by reacting a Grignard reagent with a nitrile.
Procedure:
-
Prepare the Grignard reagent, 2-methoxyphenylmagnesium bromide, from 2-bromoanisole and magnesium turnings in anhydrous diethyl ether.
-
In a separate flask, dissolve acetonitrile in anhydrous diethyl ether and cool the solution in an ice-salt bath.
-
Slowly add the prepared Grignard reagent to the acetonitrile solution with stirring.
-
After the addition is complete, allow the mixture to stand at room temperature for a few hours.
-
The reaction is then quenched by the slow addition of a cold, dilute acid.
-
The ether layer is separated, washed, dried, and the solvent is removed.
-
The crude product is purified by distillation under reduced pressure. A similar synthesis of ω-methoxyacetophenone reported a yield of 71-78%.[5]
Experimental and Logical Workflow Diagrams
To visualize the decision-making process and experimental flow, the following diagrams are provided.
Caption: Decision workflow for selecting a synthesis method.
Caption: General experimental workflow for synthesis.
References
- 1. This compound synthesis - chemicalbook [chemicalbook.com]
- 2. youtube.com [youtube.com]
- 3. brainly.in [brainly.in]
- 4. On FriedelCrafts acetylation anisole yields A 2methoxyacetophenone class 12 chemistry CBSE [vedantu.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. Fries rearrangement - Wikipedia [en.wikipedia.org]
- 7. Solved 4. A Friedel-Crafts acylation of 2.64 g of anisole | Chegg.com [chegg.com]
A Comparative Study on the Reactivity of 2'-, 3'-, and 4'-Methoxyacetophenone Isomers
This guide provides a detailed comparative analysis of the chemical reactivity of three common isomers of methoxyacetophenone: 2'-methoxyacetophenone, 3'-methoxyacetophenone, and 4'-methoxyacetophenone. The position of the methoxy substituent on the aromatic ring significantly influences the electronic and steric environment of the carbonyl group, leading to distinct reactivity profiles in various organic reactions. This document is intended for researchers, scientists, and professionals in drug development seeking to understand and leverage these differences in synthetic applications.
Theoretical Framework: Electronic and Steric Effects
The reactivity of the acetophenone core is primarily dictated by the electrophilicity of the carbonyl carbon and the acidity of the α-hydrogens. The methoxy group (-OCH₃) exerts two opposing electronic effects:
-
Resonance Effect (+R): The lone pair on the oxygen atom can be delocalized into the aromatic ring, increasing electron density. This effect is strongest at the ortho and para positions.
-
Inductive Effect (-I): Due to the high electronegativity of oxygen, the methoxy group withdraws electron density from the ring through the sigma bond.
The interplay of these effects, combined with steric hindrance, governs the reactivity of each isomer.
-
4'-Methoxyacetophenone (Para): The strong +R effect significantly increases electron density at the carbonyl carbon, reducing its electrophilicity. This makes it less reactive towards nucleophiles compared to the other isomers.
-
3'-Methoxyacetophenone (Meta): The +R effect from the meta position does not extend to the carbonyl group. Therefore, the electron-withdrawing -I effect dominates, making the carbonyl carbon more electrophilic and generally more reactive.
-
This compound (Ortho): This isomer experiences a combination of a strong +R effect and a significant steric hindrance from the bulky methoxy group adjacent to the reaction center, which can impede the approach of reagents.
Caption: Electronic and steric effects of the methoxy group on reactivity.
Comparative Reactivity Data
The following sections summarize the performance of the three isomers in key organic reactions.
Baeyer-Villiger Oxidation
The Baeyer-Villiger oxidation involves the conversion of a ketone to an ester using a peroxyacid.[1] The reaction's regioselectivity is determined by the migratory aptitude of the groups attached to the carbonyl. Groups that can better stabilize a positive charge have a higher migratory aptitude.[2]
| Isomer | Oxidant | Migrating Group | Product | Yield | Notes |
| 4'-Methoxy | m-CPBA | 4-Methoxyphenyl | 4-Methoxyphenyl acetate | High | The 4-methoxyphenyl group has a very high migratory aptitude due to the strong electron-donating +R effect, which stabilizes the transition state.[3] |
| 3'-Methoxy | m-CPBA | 3-Methoxyphenyl | 3-Methoxyphenyl acetate | Moderate | The 3-methoxyphenyl group has a lower migratory aptitude than the 4'-isomer but higher than the methyl group. |
| 2'-Methoxy | m-CPBA | 2-Methoxyphenyl | 2-Methoxyphenyl acetate | Low | Steric hindrance from the ortho-methoxy group can impede the formation of the Criegee intermediate, slowing the reaction.[4] |
Ketone Reduction
The reduction of the carbonyl group to a secondary alcohol is typically achieved using hydride reagents like sodium borohydride (NaBH₄).[5] Reactivity is dependent on the electrophilicity of the carbonyl carbon.
| Isomer | Reagent | Solvent | Product | Relative Rate | Notes |
| 4'-Methoxy | NaBH₄ | Ethanol | 1-(4-Methoxyphenyl)ethanol | Slowest | The strong +R effect from the para-methoxy group deactivates the carbonyl, making it less electrophilic and slower to react. |
| 3'-Methoxy | NaBH₄ | Ethanol | 1-(3-Methoxyphenyl)ethanol | Fastest | The dominant -I effect makes the carbonyl carbon the most electrophilic among the isomers, leading to the fastest reaction rate.[6] |
| 2'-Methoxy | NaBH₄ | Ethanol | 1-(2-Methoxyphenyl)ethanol | Intermediate | The reaction rate is a balance between the deactivating +R effect and steric hindrance, which can slow the approach of the hydride. |
α-Bromination
The bromination at the α-carbon of the acetyl group is a common transformation, often using reagents like N-Bromosuccinimide (NBS). This reaction proceeds via an enol or enolate intermediate.
| Isomer | Reagent | Conditions | Product | Yield | Notes |
| 4'-Methoxy | NBS, TMS-OTf | Acetonitrile, RT, 24h | 2-Bromo-4'-methoxyacetophenone | 87%[7] | The reaction proceeds efficiently. Alternative methods using bromine in methanol can yield over 90%.[8] |
| 3'-Methoxy | NBS, Ethyl Acetate | Room Temp, 3h | 2-Bromo-3'-methoxyacetophenone | 75-81%[9] | Good yields are achievable under mild conditions.[9] |
| 2'-Methoxy | Bromine | Not specified | 2-Bromo-2'-methoxyacetophenone | Data not readily available | Ring bromination can be a competing side reaction due to the activating effect of the ortho-methoxy group. Selective α-bromination can be challenging. |
Claisen-Schmidt Condensation
The Claisen-Schmidt condensation is a base-catalyzed reaction between an acetophenone and an aromatic aldehyde (lacking α-hydrogens) to form a chalcone.[10][11] The reaction relies on the formation of an enolate from the acetophenone.
| Isomer | Aldehyde | Base | Product | Yield | Notes |
| 4'-Methoxy | Benzaldehyde | NaOH or KOH | 4'-Methoxychalcone | 88-98%[12] | Excellent yields are obtained, driven by the formation of a stable, conjugated system.[12] |
| 3'-Methoxy | Various | NaOH | Methoxy-substituted chalcone | Good | Reacts well, as steric hindrance is minimal and enolate formation is efficient. |
| 2'-Methoxy | 3,5-Dimethoxybenzaldehyde | Basic conditions | Methoxy-substituted chalcone | ~90%[13] | Despite potential steric hindrance, high yields can be achieved, indicating that enolate formation and subsequent attack are still favorable.[13] |
Experimental Protocols
General Protocol for Baeyer-Villiger Oxidation
This protocol is a generalized procedure for the oxidation of methoxyacetophenone isomers.
-
Setup: Dissolve the respective methoxyacetophenone isomer (1.0 eq) in a suitable solvent such as dichloromethane (DCM) in a round-bottom flask equipped with a magnetic stirrer.
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Reagent Addition: Slowly add a solution of m-chloroperoxybenzoic acid (m-CPBA, ~1.2 eq) in DCM to the cooled solution.
-
Reaction: Allow the mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress using Thin-Layer Chromatography (TLC).
-
Workup: Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or sodium thiosulfate (Na₂S₂O₃).[14]
-
Extraction: Separate the organic layer and extract the aqueous layer with DCM (2-3 times).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
General Protocol for Claisen-Schmidt Condensation
This protocol outlines a general procedure for the synthesis of chalcones.[10][12]
-
Reactant Preparation: In a flask, dissolve the methoxyacetophenone isomer (1.0 eq) and the desired aromatic aldehyde (1.0 eq) in ethanol.
-
Base Addition: While stirring, add an aqueous solution of sodium hydroxide (NaOH, 2.5 eq) dropwise to the mixture.
-
Reaction: Continue stirring at room temperature for 2-24 hours. The formation of a solid precipitate often indicates product formation. Monitor the reaction by TLC until the starting materials are consumed.[10]
-
Workup: Pour the reaction mixture into cold water and acidify with dilute HCl until the pH is acidic to precipitate the product fully.[10]
-
Isolation: Filter the solid product and wash it with cold distilled water until the washings are neutral.
-
Purification: Recrystallize the crude solid from a suitable solvent, such as ethanol or methanol, to obtain the pure crystalline chalcone.[10]
Caption: A generalized experimental workflow for the described reactions.
Conclusion
The reactivity of methoxyacetophenone isomers is a clear illustration of the profound impact of substituent position on chemical behavior.
-
3'-methoxyacetophenone is generally the most reactive towards nucleophilic attack at the carbonyl carbon due to the dominance of the electron-withdrawing inductive effect.
-
4'-methoxyacetophenone is typically the least reactive in such reactions, a consequence of the strong electron-donating resonance effect that deactivates the carbonyl group.
-
This compound presents a more complex profile, where its reactivity is a trade-off between the strong resonance effect and significant steric hindrance, making its behavior highly dependent on the specific reaction and reagents involved.
A thorough understanding of these principles is crucial for designing efficient synthetic routes and predicting reaction outcomes in medicinal and materials chemistry.
References
- 1. Baeyer–Villiger oxidation - Wikipedia [en.wikipedia.org]
- 2. Baeyer-Villiger Oxidation [organic-chemistry.org]
- 3. cdnsciencepub.com [cdnsciencepub.com]
- 4. researchgate.net [researchgate.net]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Reduction of 3-methoxyacetophenone with NaBH4 (clean scheme) Step 1: Hyd.. [askfilo.com]
- 7. 2-Bromo-4'-methoxyacetophenone | 2632-13-5 [chemicalbook.com]
- 8. Page loading... [guidechem.com]
- 9. CN106242957A - A kind of preparation method of 2 bromine 3 ' methoxyacetophenones - Google Patents [patents.google.com]
- 10. benchchem.com [benchchem.com]
- 11. Claisen–Schmidt condensation - Wikipedia [en.wikipedia.org]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. Baeyer-Villiger oxidation: Mechanism & Examples | NROChemistry [nrochemistry.com]
Assessing the Reproducibility of 2'-Methoxyacetophenone Synthesis: A Comparative Guide
For researchers, scientists, and drug development professionals, the reliable synthesis of key intermediates is paramount. This guide provides an objective comparison of common protocols for the synthesis of 2'-Methoxyacetophenone (CAS 579-74-8), a valuable intermediate in the pharmaceutical and fragrance industries. By presenting supporting experimental data, detailed methodologies, and an analysis of the reproducibility of each route, this document aims to facilitate informed decisions in the laboratory.
Two principal and well-documented methods for the synthesis of this compound are the methylation of 2'-hydroxyacetophenone and the Friedel-Crafts acylation of anisole. Each approach presents distinct advantages and challenges in terms of yield, purity, and scalability.
Comparative Analysis of Synthesis Protocols
The selection of a synthesis protocol is often a trade-off between yield, selectivity, and the complexity of the procedure and purification. The following table summarizes the quantitative data associated with the most common methods for producing this compound.
| Parameter | Methylation of 2'-Hydroxyacetophenone | Friedel-Crafts Acylation of Anisole |
| Starting Materials | 2'-Hydroxyacetophenone, Dimethyl Sulfate | Anisole, Acetic Anhydride/Acetyl Chloride |
| Catalyst/Reagent | Lithium Hydroxide Monohydrate | Lewis Acid (e.g., AlCl₃, FeCl₃, ZnCl₂) |
| Solvent | Tetrahydrofuran (THF) | Dichloromethane (CH₂Cl₂), Nitromethane |
| Reported Yield | ~86% (for this compound)[1] | Up to 85.7% (for ortho/para mixture)[2] |
| Selectivity | Highly selective for O-methylation | Poor selectivity, major product is 4'-methoxyacetophenone (para)[3] |
| Reaction Time | ~61 hours (1h initial stirring + 60h reaction)[1] | ~6-11 hours[3] |
| Purity of Crude | High | Mixture of ortho and para isomers, requires extensive purification[3] |
| Key Challenges | Handling of toxic dimethyl sulfate | Separation of ortho and para isomers, potential for catalyst-induced demethylation[4] |
Experimental Protocols
Protocol 1: Methylation of 2'-Hydroxyacetophenone
This method is a reliable and high-yielding route to this compound.[1][5] It proceeds via a standard Williamson ether synthesis.
Materials:
-
1-(2-hydroxyphenyl)-ethanone (2'-Hydroxyacetophenone)
-
Lithium hydroxide monohydrate (LiOH·H₂O)
-
Dimethyl sulfate
-
Tetrahydrofuran (THF)
-
2 M Sodium hydroxide (NaOH) solution
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
A solution of 1-(2-hydroxyphenyl)-ethanone (300 mmol) and LiOH·H₂O (590 mmol) in THF (400 mL) is stirred at room temperature for 1 hour.[1]
-
Dimethyl sulfate (293 mmol) is then added to the reaction mixture.[1]
-
The reaction is monitored by Thin Layer Chromatography (TLC) and allowed to proceed for approximately 60 hours.[1]
-
Upon completion, the solvent is removed under reduced pressure.[1]
-
The residue is dissolved in a 2 M NaOH solution and the resulting solution is extracted with diethyl ether.[1]
-
The combined organic extracts are dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure to afford this compound.[1]
Expected Outcome: This protocol has been reported to yield approximately 86% of this compound.[1] The product can be characterized by standard spectroscopic methods.
-
¹H NMR (400 MHz, CDCl₃): δ 7.71-7.69 (dd, J = 7.7, 1.8 Hz, 1H), 7.44-7.40 (m, 1H), 6.97-6.92 (m, 2H), 3.86 (s, 3H), 2.58 (s, 3H).[1]
-
¹³C NMR (100.6 MHz, CDCl₃): δ 199.8, 158.9, 133.7, 130.3, 128.2, 120.5, 111.6, 55.5, 31.8.[1]
-
IR (KBr): 3074, 3003, 2944, 2840, 1674, 1598, 1578, 1486, 1437, 1358, 1292, 1247, 1163, 1126, 1023, 967, 805, 758, 595, 534 cm⁻¹.[1]
Protocol 2: Friedel-Crafts Acylation of Anisole
The Friedel-Crafts acylation of anisole is a classic method for producing methoxyacetophenones.[2] However, it typically results in a mixture of the ortho (2'-) and para (4'-) isomers, with the para isomer being the major product due to the ortho-para directing nature of the methoxy group and steric hindrance at the ortho position.[2][6]
Materials:
-
Anisole
-
Acetic anhydride or Acetyl chloride
-
Anhydrous aluminum chloride (AlCl₃) or other suitable Lewis acid
-
Dichloromethane (CH₂Cl₂)
-
Ice
-
Water
-
Sodium bicarbonate solution
Procedure:
-
To a suspension of anhydrous AlCl₃ (1.80 mol) in toluene, add anisole (1.75 mol) at a temperature between 0 to +5 °C.
-
Acetyl chloride (1.82 mol) is then added dropwise over 6 hours, maintaining the temperature at 0 to +5 °C.
-
The reaction mixture is stirred for an additional 30 minutes.
-
The reaction is quenched by adding the mixture to ice water.
-
The organic phase is separated, washed with water, and then with a sodium bicarbonate solution until a pH of 7 to 8 is reached.
-
The organic phase is then distilled to separate the isomeric products.
Expected Outcome: While the overall yield of methoxyacetophenone isomers can be high (e.g., 85.7%), the yield of the desired this compound is often low.[2] The primary challenge lies in the separation of the ortho and para isomers, which typically requires fractional distillation or column chromatography.[6] Gas chromatography of a similar reaction has shown the ortho-isomer to be a minor component (around 2%) of the product mixture.[3]
Reproducibility and Process Considerations
-
Methylation of 2'-Hydroxyacetophenone: This protocol demonstrates higher reproducibility and predictability in yielding the desired product. The primary source of variability would be the efficiency of the methylation reaction and the subsequent work-up. The use of the highly toxic and carcinogenic dimethyl sulfate necessitates stringent safety precautions.
-
Friedel-Crafts Acylation of Anisole: The reproducibility of the exact ortho-to-para isomer ratio in the Friedel-Crafts acylation can be sensitive to reaction conditions such as temperature, catalyst, and the rate of addition of reagents. The significant challenge of separating the isomers makes this route less desirable for obtaining pure this compound. Furthermore, strong Lewis acids like AlCl₃ can potentially cause demethylation of the anisole starting material.[4]
Visualizing the Workflow
To better illustrate the logical flow of the synthesis and purification processes, the following diagrams are provided.
Caption: Workflow for the synthesis of this compound via methylation.
Caption: Workflow for the synthesis of methoxyacetophenones via Friedel-Crafts acylation.
Conclusion
For the reproducible and high-yielding synthesis of this compound, the methylation of 2'-hydroxyacetophenone is the superior method. It offers high selectivity for the desired product, simplifying purification and leading to a more reliable outcome. In contrast, the Friedel-Crafts acylation of anisole, while a fundamental organic reaction, is poorly suited for the specific synthesis of the 2'-isomer due to the formation of a difficult-to-separate mixture of ortho and para products. Researchers requiring high purity this compound are advised to utilize the methylation protocol, while exercising appropriate caution in handling the hazardous reagents involved.
References
A Head-to-Head Comparison of 2'-Methoxyacetophenone and Acetophenone in Condensation Reactions
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of 2'-Methoxyacetophenone and Acetophenone, two common ketones used in condensation reactions. The focus is on their performance in the Claisen-Schmidt condensation, a cornerstone reaction for the synthesis of chalcones and other valuable intermediates in medicinal chemistry. This comparison is supported by experimental data and detailed protocols to assist researchers in selecting the appropriate starting material for their synthetic needs.
Introduction to Condensation Reactions
The Claisen-Schmidt condensation is a base-catalyzed reaction between a ketone containing α-hydrogens and an aromatic aldehyde that lacks α-hydrogens.[1][2][3] This reaction is a fundamental tool for forming carbon-carbon bonds and is widely employed in the synthesis of α,β-unsaturated ketones, commonly known as chalcones.[1] Chalcones are significant precursors for flavonoids and other heterocyclic compounds, exhibiting a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1]
This guide examines the similarities and differences between unsubstituted Acetophenone and its ortho-methoxy derivative, this compound, in this critical reaction. We will explore how the presence of the methoxy group influences reactivity, reaction yields, and experimental conditions.
Reactivity and Performance: A Comparative Analysis
The primary difference between Acetophenone and this compound lies in the electronic and steric effects imparted by the methoxy group at the ortho position of the phenyl ring.
Electronic Effects: The methoxy group (-OCH₃) is an electron-donating group that activates the aromatic ring through a resonance effect.[4] This increased electron density on the ring can influence the acidity of the α-hydrogens of the acetyl group. Generally, the acidity of α-hydrogens is due to the strong electron-withdrawing effect of the carbonyl group and the resonance stabilization of the resulting enolate.[5] The electron-donating nature of the methoxy group may slightly decrease the acidity of these protons compared to unsubstituted Acetophenone. However, the dominant factor in the base-catalyzed Claisen-Schmidt condensation is the formation of the enolate, which proceeds readily for both substrates.[1][6]
Steric Effects: The placement of the methoxy group at the 2'-position introduces significant steric hindrance around the acetyl group.[7] This bulkiness can potentially hinder the approach of the electrophilic aldehyde to the nucleophilic enolate, possibly affecting the reaction rate. In contrast, Acetophenone, lacking any ortho substituents, presents a more accessible reaction site.
Quantitative Data Summary
The following tables summarize typical reaction parameters and yields observed for the Claisen-Schmidt condensation of both ketones with aromatic aldehydes. While direct side-by-side comparisons under identical conditions are limited in the literature, the data provides valuable insights into their relative performance.
Table 1: Reaction of this compound with Aromatic Aldehydes
| Aldehyde | Base | Solvent | Reaction Time | Yield (%) | Reference |
| 3,5-Dimethoxybenzaldehyde | NaOH | Ethanol | Room Temp, 2-24h | ~90% | [8] |
| Substituted Aromatic Aldehyde | NaOH (aq) | Ethanol | Room Temp, 2-24h | Not Specified | [1] |
Table 2: Reaction of Acetophenone with Aldehydes
| Aldehyde | Base | Solvent | Reaction Time | Yield (%) | Reference |
| Propionaldehyde | NaOH (aq) | 95% Ethanol | 2-4 hours | 75-85% | [2] |
| Benzaldehyde | NaOH | Rectified Spirit | Not Specified | Not Specified | [9] |
| Benzaldehyde | KOH | Ethanol/Methanol | 4-72 hours | Not Specified | [10] |
| Benzaldehyde | NaOH | None (Grinding) | 10 minutes | >90% (crude) | [11] |
Despite potential steric hindrance, this compound can achieve very high yields, as seen in the synthesis with 3,5-dimethoxybenzaldehyde.[8] Acetophenone is a robust reactant with consistently good to excellent yields under various conditions, including solvent-free methods.[2][11]
Experimental Protocols
Below are detailed methodologies for the Claisen-Schmidt condensation using both ketones.
Protocol 1: Synthesis of a Chalcone using this compound
This protocol is a general procedure for the reaction between this compound and a substituted aromatic aldehyde.[1]
Materials:
-
This compound (1 equivalent)
-
Substituted Aromatic Aldehyde (1 equivalent)
-
Ethanol
-
Sodium Hydroxide (NaOH) solution (e.g., 40%) (2.5 equivalents)
-
Distilled Water
-
Dilute Hydrochloric Acid (HCl)
Procedure:
-
In a suitable flask, dissolve this compound (1 eq.) and the desired aromatic aldehyde (1 eq.) in ethanol.
-
While stirring the solution, slowly add the aqueous NaOH solution (2.5 eq.) dropwise. Maintain the temperature as specified by the particular synthesis (often at room temperature or cooled in an ice bath).
-
Continue stirring the reaction mixture. Monitor the reaction progress using Thin-Layer Chromatography (TLC) until the starting materials are consumed (typically 2-24 hours).
-
Once the reaction is complete, pour the mixture into a beaker of cold water.
-
Acidify the mixture by slowly adding dilute HCl until the pH is acidic. This will cause the crude chalcone product to precipitate.
-
Collect the precipitate by vacuum filtration.
-
Wash the solid product with cold distilled water until the filtrate is neutral to pH paper.
-
Recrystallize the crude product from a suitable solvent, such as ethanol or methanol, to obtain the pure crystalline chalcone.
Protocol 2: Synthesis of a Chalcone using Acetophenone
This protocol details the reaction of Acetophenone with an aldehyde, such as propionaldehyde or benzaldehyde.[2][10]
Materials:
-
Acetophenone (1 equivalent)
-
Aldehyde (e.g., Benzaldehyde) (1.1 equivalents)
-
95% Ethanol
-
Sodium Hydroxide (NaOH)
-
Distilled Water
-
Ice
Procedure:
-
Prepare a cold aqueous NaOH solution by dissolving NaOH in distilled water and cooling the solution in an ice bath.
-
In a separate round-bottom flask, dissolve Acetophenone (1 eq.) in 95% ethanol.
-
Cool the acetophenone solution in an ice bath. Once chilled, add the aldehyde (1.1 eq.) and stir for 5 minutes.
-
While stirring the mixture vigorously in the ice bath, add the cold aqueous NaOH solution dropwise over 15-20 minutes. A precipitate may begin to form.
-
After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 2-4 hours. Monitor the reaction's progress by TLC.
-
Pour the reaction mixture into a beaker containing ice-cold water and stir for 15 minutes to allow the crude product to fully precipitate.
-
Isolate the crude product by vacuum filtration.
-
Wash the collected solid thoroughly with several portions of cold distilled water until the filtrate is neutral.
-
Recrystallize the crude product from 95% ethanol to yield the pure chalcone.
Visualized Mechanisms and Workflows
To better illustrate the processes described, the following diagrams have been generated using Graphviz.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Claisen-Schmidt Condensation [cs.gordon.edu]
- 4. chem.ualberta.ca [chem.ualberta.ca]
- 5. ncert.nic.in [ncert.nic.in]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. scribd.com [scribd.com]
- 10. m.youtube.com [m.youtube.com]
- 11. rsc.org [rsc.org]
A Comparative Guide to Validating the Structure of Synthesized 2'-Methoxyacetophenone Derivatives
For Researchers, Scientists, and Drug Development Professionals
The accurate structural elucidation of newly synthesized compounds is a cornerstone of chemical and pharmaceutical research. For 2'-methoxyacetophenone derivatives, a class of compounds with significant potential in medicinal chemistry, rigorous structural validation is paramount to ensure the reliability of subsequent biological and pharmacological studies. This guide provides an objective comparison of key analytical techniques used for this purpose, supported by experimental data and detailed protocols.
Comparison of Analytical Techniques
The structural validation of this compound derivatives typically involves a combination of spectroscopic and spectrometric techniques. Each method provides unique and complementary information about the molecule's architecture. The primary techniques include Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, Mass Spectrometry (MS), and single-crystal X-ray Crystallography.
| Analytical Technique | Principle | Information Obtained | Strengths | Limitations |
| ¹H and ¹³C NMR Spectroscopy | Measures the absorption of radiofrequency waves by atomic nuclei in a magnetic field. | Detailed information about the carbon-hydrogen framework, including the number and types of protons and carbons, their connectivity, and stereochemistry. | Provides unambiguous structural information. Non-destructive. | Requires relatively pure samples. Can be insensitive for certain nuclei. |
| Infrared (IR) Spectroscopy | Measures the absorption of infrared radiation by molecular vibrations. | Identification of functional groups present in the molecule (e.g., C=O, C-O, aromatic C-H). | Fast and simple to perform. Provides a molecular "fingerprint". | Provides limited information about the overall molecular structure. |
| Mass Spectrometry (MS) | Measures the mass-to-charge ratio (m/z) of ionized molecules and their fragments. | Determines the molecular weight and elemental composition. Fragmentation patterns provide clues about the molecular structure. | High sensitivity. Can be coupled with chromatographic techniques (e.g., GC-MS) for mixture analysis. | Can be destructive. Isomers may not be distinguishable by mass alone. |
| X-ray Crystallography | Determines the three-dimensional arrangement of atoms in a crystalline solid by analyzing the diffraction pattern of X-rays. | Provides the precise and unambiguous 3D structure of the molecule, including bond lengths, bond angles, and stereochemistry. | The "gold standard" for structural determination. | Requires a suitable single crystal, which can be difficult to grow. |
Experimental Data for this compound
The following tables summarize key experimental data for the parent compound, this compound, which serves as a reference for its synthesized derivatives.
Table 1: ¹H and ¹³C NMR Spectroscopic Data for this compound
| ¹H NMR (500 MHz, CDCl₃) | ¹³C NMR (125 MHz, CDCl₃) |
| Chemical Shift (δ) in ppm | Chemical Shift (δ) in ppm |
| 2.62 (s, 3H) | 31.8 |
| 3.91 (s, 3H) | 55.4 |
| 6.96-7.01 (q, 2H) | 111.6 |
| 7.45-7.48 (m, 1H) | 120.5 |
| 7.73-7.75 (q, 1H)[1] | 128.3 |
| 130.3 | |
| 133.6 | |
| 158.9 | |
| 199.8[1] |
Table 2: Key IR and MS Data for this compound
| Analytical Data | Value |
| Molecular Formula | C₉H₁₀O₂[2][3][4] |
| Molecular Weight | 150.17 g/mol [3][4] |
| IR Absorption Bands (cm⁻¹) | |
| Carbonyl (C=O) Stretch | ~1680-1700 (strong, sharp)[5] |
| Aromatic C-H Stretch | Above 3000 |
| Aliphatic C-H Stretch | Below 3000 |
| C-O Stretch | ~1250 |
| Mass Spectrometry (m/z) | |
| Molecular Ion [M]⁺ | 150[3][6] |
| Major Fragment | 135[3] |
Experimental Protocols
Detailed methodologies are crucial for obtaining reliable and reproducible data for the structural validation of synthesized this compound derivatives.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: A small amount of the analyte (typically 1-10 mg) is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.[5]
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 or 500 MHz) equipped with a suitable probe.
-
Data Acquisition: Standard pulse sequences are used to acquire ¹H and ¹³C NMR spectra. Other experiments like COSY, HSQC, and HMBC can be performed to determine connectivity.
-
Analysis: The resulting spectra are analyzed for chemical shifts (δ), signal multiplicity (splitting patterns), and integration (proton count) to elucidate the molecular structure.[5]
Infrared (IR) Spectroscopy
-
Sample Preparation: For solid samples, a KBr pellet is prepared, or the analysis is performed using an Attenuated Total Reflectance (ATR) accessory. Liquid samples can be analyzed as a thin film between salt plates.
-
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.
-
Data Acquisition: The sample is scanned over the mid-infrared range (typically 4000-400 cm⁻¹).
-
Analysis: The positions and intensities of the absorption bands are correlated with the presence of specific functional groups.
Mass Spectrometry (MS)
-
Sample Preparation: For Gas Chromatography-Mass Spectrometry (GC-MS), the sample is typically dissolved in a volatile organic solvent. The solution is then injected into the gas chromatograph.[5] For direct infusion, the sample is dissolved in a suitable solvent and introduced directly into the ion source.
-
Instrumentation: A mass spectrometer, often coupled with a separation technique like GC or LC.
-
Data Acquisition: The sample is vaporized and ionized. Common ionization techniques include Electron Ionization (EI) or Electrospray Ionization (ESI). The mass-to-charge (m/z) ratio of the ions is then measured.
-
Analysis: The resulting mass spectrum is analyzed to determine the molecular weight from the molecular ion peak and to identify characteristic fragmentation patterns that provide structural information.[5]
X-ray Crystallography
-
Sample Preparation: A high-quality single crystal of the synthesized compound is required. This is often the most challenging step and may involve screening various crystallization conditions.
-
Instrumentation: A single-crystal X-ray diffractometer.
-
Data Acquisition: The crystal is mounted and irradiated with X-rays. The diffraction pattern is collected as a series of images.
-
Analysis: The diffraction data is processed to determine the unit cell dimensions and the electron density map, from which the atomic positions are determined to reveal the precise 3D structure of the molecule.
Visualizing the Validation Workflow and Logic
To aid in understanding the process of structural validation, the following diagrams illustrate the general workflow and the decision-making process for selecting the appropriate analytical techniques.
Caption: General workflow for the structural validation of a synthesized compound.
Caption: Decision flowchart for selecting analytical techniques.
References
Unveiling the Potency of Acetophenone-Derived Chalcones: A Comparative Guide to In Vitro Efficacy
A comprehensive analysis of chalcones synthesized from a variety of acetophenones reveals significant differences in their in vitro anticancer, antimicrobial, and anti-inflammatory activities. This guide provides a comparative overview of their efficacy, supported by experimental data, detailed protocols, and mechanistic insights to aid researchers in the strategic design of novel therapeutic agents.
Chalcones, a class of aromatic ketones with a characteristic 1,3-diphenyl-2-propen-1-one backbone, are renowned for their broad spectrum of biological activities. The ease of their synthesis, typically through a Claisen-Schmidt condensation between an acetophenone and a benzaldehyde, allows for extensive structural modifications, making them a fertile ground for drug discovery. This guide focuses on the critical role of the acetophenone moiety in determining the biological efficacy of the resulting chalcone derivatives.
Comparative In Vitro Efficacy of Chalcones
The substitution pattern on the acetophenone ring significantly influences the cytotoxic, antimicrobial, and anti-inflammatory potential of chalcones. The following tables summarize the in vitro efficacy of various chalcone derivatives, categorized by their biological activity and highlighting the precursor acetophenone.
Anticancer Activity
The in vitro cytotoxic effects of chalcones have been extensively evaluated against various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key parameter for assessing anticancer potency.
| Acetophenone Precursor | Benzaldehyde Precursor | Chalcone Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| 4'-Morpholinoacetophenone | 4-Chlorobenzaldehyde | 3-(4-chlorophenyl)-1-(4-morpholinophenyl)prop-2-en-1-one | HeLa | Higher than cisplatin | [1] |
| 4'-Morpholinoacetophenone | 4-Methoxybenzaldehyde | 3-(4-methoxyphenyl)-1-(4-morpholinophenyl)prop-2-en-1-one | C6 | Higher than cisplatin | [1] |
| 4-Aminoacetophenone | 4-(Dimethylamino)benzaldehyde | 3-(4-(dimethylamino)phenyl)-1-(4-aminophenyl)prop-2-en-1-one | MGC-803 | 1.52 | [2] |
| 4-Aminoacetophenone | 4-(Dimethylamino)benzaldehyde | 3-(4-(dimethylamino)phenyl)-1-(4-aminophenyl)prop-2-en-1-one | HCT-116 | 1.83 | [2] |
| 4-Aminoacetophenone | 4-(Dimethylamino)benzaldehyde | 3-(4-(dimethylamino)phenyl)-1-(4-aminophenyl)prop-2-en-1-one | MCF-7 | 2.54 | [2] |
| 2'-Hydroxyacetophenone | Benzaldehyde | 2'-Hydroxychalcone | MDA-MB-231 | 4.6 | [3] |
| Acetophenone | Benzaldehyde | Chalcone | MDA-MB-231 | 18.1 | [3] |
Note: Some studies did not provide specific IC50 values but indicated activity relative to a standard drug.
Antimicrobial Activity
The antimicrobial efficacy of chalcones is typically determined by their Minimum Inhibitory Concentration (MIC), the lowest concentration of a compound that prevents visible growth of a microorganism.
| Acetophenone Precursor | Benzaldehyde Precursor | Chalcone Derivative | Microorganism | MIC (µg/mL) | Reference |
| Acetophenone | 4-Nitrobenzaldehyde | 3-(4-nitrophenyl)-1-phenylprop-2-en-1-one | S. aureus | 471 | [4][5] |
| 2,4,6-Trimethoxyacetophenone | 2-Trifluoromethylbenzaldehyde | (E)-1-(2,4,6-trimethoxyphenyl)-3-(2-(trifluoromethyl)phenyl)prop-2-en-1-one | S. aureus | 7.81 | [6] |
| 2,4,6-Trimethoxyacetophenone | 2-Fluorobenzaldehyde | (E)-1-(2,4,6-trimethoxyphenyl)-3-(2-fluorophenyl)prop-2-en-1-one | S. aureus | 15.6 | [6] |
| Substituted Acetophenones | Substituted Benzaldehydes | Various Chalcones | S. aureus, B. subtilis, E. coli, P. putida | Significant Activity | [4][5] |
Anti-inflammatory Activity
The anti-inflammatory properties of chalcones are often assessed by their ability to inhibit the production of inflammatory mediators like nitric oxide (NO) or the release of enzymes from inflammatory cells.
| Acetophenone Precursor | Benzaldehyde Precursor | Chalcone Derivative | Assay | IC50 (µM) | Reference |
| 2'-Hydroxyacetophenone | Various | 2'-Hydroxychalcones | Inhibition of β-glucuronidase release from neutrophils | 1.6 ± 0.2 | [2][7] |
| 2'-Hydroxyacetophenone | Various | 2'-Hydroxychalcones | Inhibition of lysozyme release from neutrophils | 1.4 ± 0.2 | [2][7] |
| 2',5'-Dihydroxyacetophenone | Various | 2',5'-Dialkoxychalcones | Inhibition of NO formation in microglia | 0.7 ± 0.06 | [2][7] |
| Acetophenone | 3,5-Dimethoxybenzaldehyde | 3-(3,5-dimethoxyphenyl)-1-phenylprop-2-en-1-one | Carrageenan-induced paw edema (% inhibition) | 38.46% | [4][5] |
| Acetophenone | 4-Hydroxybenzaldehyde | 3-(4-hydroxyphenyl)-1-phenylprop-2-en-1-one | Carrageenan-induced paw edema (% inhibition) | 50.0% | [4][5] |
Mechanistic Insights: Signaling Pathways
Chalcones exert their biological effects by modulating various cellular signaling pathways. Understanding these mechanisms is crucial for rational drug design.
NF-κB Signaling Pathway Inhibition
The Nuclear Factor-kappa B (NF-κB) pathway is a key regulator of inflammation and cell survival. Many chalcones exhibit anti-inflammatory and anticancer effects by inhibiting this pathway. They can block the degradation of IκBα, an inhibitor of NF-κB, thereby preventing the translocation of NF-κB to the nucleus and the subsequent transcription of pro-inflammatory and pro-survival genes.[8][9][10]
Caspase-Dependent Apoptosis Induction
Many chalcones induce apoptosis, or programmed cell death, in cancer cells through the activation of caspases.[11] The intrinsic (mitochondrial) pathway is a common mechanism, involving the release of cytochrome c from the mitochondria, which leads to the activation of caspase-9 and subsequently the executioner caspase-3.[11][12]
Experimental Protocols
Standardized methodologies are essential for the reliable evaluation of the in vitro efficacy of chalcone derivatives.
General Experimental Workflow
A typical workflow for the evaluation of chalcone efficacy involves synthesis, characterization, and a series of biological assays.
MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[13][14]
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.[13]
-
Compound Treatment: Treat the cells with various concentrations of the chalcone compound and a vehicle control (e.g., DMSO). Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).[13]
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[13]
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the purple formazan crystals.[13]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[13]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control to determine the IC50 value.[13]
Broth Microdilution Method for MIC Determination
The broth microdilution method is a standard technique used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[15][16]
Protocol:
-
Preparation of Chalcone Stock Solutions: Dissolve the synthesized chalcone derivatives in a suitable solvent like DMSO to create a high-concentration stock solution.[15]
-
Preparation of Inoculum: Culture the test microorganism in an appropriate broth overnight. Dilute the overnight culture to achieve a standardized inoculum concentration (typically ~5 x 10^5 CFU/mL).[15]
-
Serial Dilution: In a 96-well microtiter plate, perform serial two-fold dilutions of the chalcone stock solution in the appropriate growth medium (e.g., Mueller-Hinton Broth).[15]
-
Inoculation: Add the standardized inoculum to each well. Include positive (microorganism with no compound) and negative (medium only) controls.
-
Incubation: Incubate the plate at the optimal temperature for the test microorganism (e.g., 37°C for most bacteria) for 18-24 hours.[15]
-
Reading the MIC: The MIC is determined as the lowest concentration of the chalcone derivative at which there is no visible growth (i.e., the well remains clear). This can be assessed visually or by using a plate reader to measure optical density.[15]
Conclusion
The in vitro efficacy of chalcones is profoundly influenced by the nature of the acetophenone precursor. Substituents on the acetophenone ring can modulate the electronic and steric properties of the chalcone, thereby affecting its interaction with biological targets. This guide provides a framework for comparing the performance of different acetophenone-derived chalcones and underscores the importance of systematic evaluation in the quest for novel and potent therapeutic agents. The provided experimental protocols and mechanistic diagrams serve as a valuable resource for researchers in the field of drug development.
References
- 1. Anticancer Activity of Chalcones and Its Derivatives: Review and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. Anticancer Potential of Natural Chalcones: In Vitro and In Vivo Evidence - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. acgpubs.org [acgpubs.org]
- 7. Synthesis and anti-inflammatory effect of chalcones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Targeting STAT3 and NF-κB Signaling Pathways in Cancer Prevention and Treatment: The Role of Chalcones - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The Role of Chalcones in Suppression of NF-κB-Mediated Inflammation and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. researchhub.com [researchhub.com]
- 15. benchchem.com [benchchem.com]
- 16. Measurement of minimum inhibitory concentration (MIC) of chalcone derivatives [bio-protocol.org]
A Comparative Guide to the Synthesis of 2'-Methoxyacetophenone: An Analysis of Yield and Methodology
2'-Methoxyacetophenone (CAS 579-74-8), also known as 2-acetylanisole, is a valuable aromatic ketone utilized as an intermediate in the pharmaceutical, fragrance, and fine chemical industries.[1] Its synthesis can be achieved through various organic chemistry methodologies, each presenting distinct advantages and disadvantages concerning yield, selectivity, and reaction conditions. This guide provides a statistical analysis of yield data from prominent synthesis methods, detailed experimental protocols, and a logical workflow for method selection to aid researchers, scientists, and drug development professionals in their synthetic endeavors.
Statistical Comparison of Synthesis Yields
The selection of an appropriate synthetic route is often dictated by the desired yield and purity of the final product. The following table summarizes quantitative data from two primary methods for synthesizing this compound.
| Synthesis Method | Key Reactants | Product(s) | Reported Yield (%) |
| Methylation | 2'-Hydroxyacetophenone, Dimethyl Sulfate, Lithium Hydroxide Monohydrate | This compound | 86%[2] |
| Friedel-Crafts Acylation | Anisole, Acetyl Chloride, Aluminum Chloride | This compound (ortho), 4-Methoxyacetophenone (para) | ortho: ~3.4%, para: ~45.7%[3] |
*Note: Yields for the Friedel-Crafts acylation were calculated based on the reported isolated masses (0.125 g of ortho- and 1.68 g of para-isomer) from 2.64 g of anisole.[3]
Experimental Protocols
Detailed methodologies for the key synthesis routes are provided below, based on established laboratory procedures.
Method 1: Methylation of 2'-Hydroxyacetophenone
This method is a reliable ether synthesis that efficiently converts the hydroxyl group of 2'-hydroxyacetophenone into a methoxy group. It is characterized by its high yield and specificity for the ortho-isomer.
Procedure:
-
A solution of 1-(2-hydroxyphenyl)-ethanone (2'-Hydroxyacetophenone, 35.2 mL, 300 mmol) and lithium hydroxide monohydrate (LiOH·H₂O, 24.8 g, 590 mmol) in tetrahydrofuran (THF, 400 mL) is stirred at room temperature for 1 hour.[2]
-
Dimethyl sulfate (42 mL, 293 mmol) is then added to the solution.[2]
-
The reaction progress is monitored by Thin-Layer Chromatography (TLC). After completion (approximately 60 hours), the solvent is removed under reduced pressure.[2]
-
The remaining residue is dissolved in 2 M sodium hydroxide (NaOH), and the resulting solution is extracted with diethyl ether.[2]
-
The combined ether extracts are dried over anhydrous magnesium sulfate (MgSO₄), filtered, and concentrated under reduced pressure to yield this compound.[2]
Reported Yield: 86%[2]
Method 2: Friedel-Crafts Acylation of Anisole
The Friedel-Crafts acylation of anisole with an acylating agent like acetyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃) is a classic method for producing methoxyacetophenones.[4][5][6] However, this reaction typically yields a mixture of the ortho- and para-isomers due to the ortho-para directing nature of the methoxy group.[4] The para-isomer is generally the major product.
Procedure:
-
In a suitable reaction vessel, anisole (2.64 g) is reacted with acetyl chloride (2.36 g) in the presence of a Lewis acid catalyst such as anhydrous aluminum chloride.[3]
-
The reaction is typically carried out in a suitable solvent like dichloromethane or nitromethane.[6][7]
-
After the reaction is complete, the mixture is worked up, often by pouring it into ice water and separating the organic layer.[6]
-
The organic phase is washed, dried, and the solvent is evaporated.[6]
-
The resulting binary product mixture of ortho- and para-methoxyacetophenone is then purified, commonly by column chromatography, to isolate the individual isomers.[3]
Reported Yield:
-
This compound (ortho): 0.125 g (approx. 3.4% yield)[3]
-
4-Methoxyacetophenone (para): 1.68 g (approx. 45.7% yield)[3]
Process Visualization
The selection of a synthesis method often involves a trade-off between yield, selectivity, and the complexity of purification. The following diagram illustrates a logical workflow for choosing a suitable method for obtaining this compound.
References
- 1. scbt.com [scbt.com]
- 2. This compound synthesis - chemicalbook [chemicalbook.com]
- 3. Solved 4. A Friedel-Crafts acylation of 2.64 g of anisole | Chegg.com [chegg.com]
- 4. brainly.in [brainly.in]
- 5. Applications of Friedel–Crafts reactions in total synthesis of natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Friedel – Crafts Acylation: Synthesis of 4-Methoxyacetophenone - 843 Words | Bartleby [bartleby.com]
- 7. Making sure you're not a bot! [oc-praktikum.de]
A Researcher's Guide to the Metabolic Stability of 2'-Methoxyacetophenone and Its Isomers
The metabolic fate of a drug candidate significantly influences its pharmacokinetic profile, including its half-life, bioavailability, and potential for drug-drug interactions. Acetophenone derivatives are prevalent scaffolds in medicinal chemistry, making the metabolic characteristics of substituted acetophenones a subject of considerable interest. The position of the methoxy group on the acetophenone core is expected to play a crucial role in determining the rate and pathways of metabolism.
Predicted Metabolic Pathways
The primary route of metabolism for methoxy-substituted aromatic compounds in the liver is mediated by Cytochrome P450 (CYP) enzymes.[1][2] The main metabolic transformations anticipated for 2'-, 3'-, and 4'-Methoxyacetophenone are O-demethylation and aromatic hydroxylation.[1][3]
-
O-Demethylation: This is a common metabolic pathway for compounds containing methoxy groups and is primarily catalyzed by CYP isoforms such as CYP3A4.[4][5] The enzymatic removal of the methyl group results in the formation of the corresponding hydroxyphenone metabolite and formaldehyde. The position of the methoxy group can influence the rate of this reaction. Steric hindrance at the 2'-position might lead to a slower rate of O-demethylation compared to the 3'- and 4'-positions.
-
Aromatic Hydroxylation: CYP enzymes can also introduce a hydroxyl group directly onto the aromatic ring.[1] The position of this hydroxylation is directed by the existing substituents. For all three isomers, hydroxylation could occur at multiple positions on the phenyl ring, leading to a variety of hydroxylated metabolites.
-
Phase II Conjugation: The resulting hydroxylated metabolites can then undergo Phase II conjugation reactions, such as glucuronidation or sulfation, to form more water-soluble compounds that are more easily excreted from the body.[3]
The following diagram illustrates the potential primary metabolic pathways for the methoxyacetophenone isomers.
Comparative Metabolic Stability Data
As previously mentioned, direct comparative in vitro metabolic stability data for 2'-, 3'-, and 4'-methoxyacetophenone is not available in the public domain. To facilitate a direct comparison, a standardized in vitro metabolic stability assay using human liver microsomes should be performed. The key parameters to be determined are the in vitro half-life (t1/2) and the intrinsic clearance (CLint).[6] A longer half-life and a lower intrinsic clearance value are indicative of greater metabolic stability.[6]
The following table provides a template for summarizing the experimental data that would be generated from such a study.
| Compound | In Vitro Half-Life (t1/2, min) | Intrinsic Clearance (CLint, µL/min/mg protein) |
| This compound | Data to be generated | Data to be generated |
| 3'-Methoxyacetophenone | Data to be generated | Data to be generated |
| 4'-Methoxyacetophenone | Data to be generated | Data to be generated |
| Positive Control (e.g., Verapamil) | Data to be generated | Data to be generated |
| Negative Control (e.g., Warfarin) | Data to be generated | Data to be generated |
Experimental Protocol: In Vitro Metabolic Stability in Human Liver Microsomes
This protocol outlines a standard procedure for determining the metabolic stability of the methoxyacetophenone isomers using pooled human liver microsomes.
1. Materials and Reagents:
-
Pooled human liver microsomes (e.g., from a commercial supplier)
-
This compound, 3'-Methoxyacetophenone, 4'-Methoxyacetophenone
-
Positive control compound (e.g., Verapamil - high clearance)
-
Negative control compound (e.g., Warfarin - low clearance)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Potassium phosphate buffer (100 mM, pH 7.4)
-
Acetonitrile (ACN) with an internal standard (e.g., a structurally similar compound not found in the matrix)
-
96-well plates
-
Incubator shaker set to 37°C
-
LC-MS/MS system
2. Experimental Workflow:
The following diagram illustrates the workflow for the in vitro metabolic stability assay.
3. Detailed Procedure:
-
Preparation of Solutions:
-
Prepare 10 mM stock solutions of the test compounds and controls in DMSO.
-
Prepare a working solution of each compound at 100 µM by diluting the stock solution in potassium phosphate buffer.
-
Prepare the microsomal incubation mixture by diluting the pooled human liver microsomes to a final concentration of 0.5 mg/mL in potassium phosphate buffer.
-
Prepare the NADPH regenerating system according to the manufacturer's instructions.
-
-
Incubation:
-
In a 96-well plate, add the microsomal incubation mixture.
-
Pre-warm the plate and the NADPH regenerating system to 37°C for 10 minutes.
-
To initiate the reaction, add the working solution of the test compound or control to the wells to achieve a final concentration of 1 µM.
-
Immediately after adding the compound, add the pre-warmed NADPH regenerating system to start the metabolic reaction. The final volume in each well should be uniform (e.g., 200 µL).
-
-
Sampling and Quenching:
-
At designated time points (e.g., 0, 5, 15, 30, and 60 minutes), take an aliquot (e.g., 50 µL) from each well and transfer it to another 96-well plate containing a quenching solution (e.g., 150 µL of cold acetonitrile with internal standard). The 0-minute time point is taken immediately after the addition of the NADPH regenerating system.
-
-
Sample Processing and Analysis:
-
After the final time point, seal the quenching plate and centrifuge at 4°C to precipitate the microsomal proteins.
-
Transfer the supernatant to a new 96-well plate for LC-MS/MS analysis.
-
Analyze the samples using a validated LC-MS/MS method to determine the peak area ratio of the parent compound to the internal standard at each time point.
-
4. Data Analysis:
-
Calculate the percentage of the parent compound remaining at each time point relative to the 0-minute time point.
-
Plot the natural logarithm of the percent remaining compound against time.
-
The slope of the linear regression of this plot gives the elimination rate constant (k).
-
Calculate the in vitro half-life (t1/2) using the formula: t1/2 = 0.693 / k.
-
Calculate the intrinsic clearance (CLint) using the formula: CLint = (0.693 / t1/2) / (mg microsomal protein/mL).[6]
By following this protocol, researchers can generate robust and comparable data on the metabolic stability of this compound and its isomers, enabling informed decisions in the drug discovery and development process.
References
- 1. mdpi.com [mdpi.com]
- 2. Cytochrome P450 Enzymes and Drug Metabolism in Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In vitro and in vivo metabolism of 3-Methoxyeticyclidine in human liver microsomes, a zebrafish model, and two human urine samples based on liquid chromatography-high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. O-demethylation of epipodophyllotoxins is catalyzed by human cytochrome P450 3A4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cytochrome P450 3A Enzymes Catalyze the O6-Demethylation of Thebaine, a Key Step in Endogenous Mammalian Morphine Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. nuvisan.com [nuvisan.com]
Safety Operating Guide
Proper Disposal of 2'-Methoxyacetophenone: A Guide for Laboratory Professionals
For immediate release: This document provides essential safety and logistical information for the proper disposal of 2'-Methoxyacetophenone (CAS No. 579-74-8), a common laboratory chemical. Adherence to these procedures is critical to ensure the safety of personnel and the protection of the environment. This guide is intended for researchers, scientists, and drug development professionals.
Immediate Safety and Hazard Information
This compound is classified as a hazardous substance. It is harmful if swallowed and may cause skin and eye irritation.[1] As with any chemical, a thorough understanding of its properties and hazards is essential before handling. Always consult the Safety Data Sheet (SDS) for the most current and comprehensive safety information.
Disposal Procedures
The disposal of this compound must be conducted in strict accordance with all applicable local, state, and national regulations.[2][3] It is categorized as a hazardous waste and therefore requires special handling and disposal procedures.
Key Disposal Steps:
-
Waste Identification and Classification: this compound should be treated as a hazardous waste. While not specifically listed, its parent compound, acetophenone, is assigned the RCRA waste code U004. It is the responsibility of the waste generator to accurately classify the waste, and it is prudent to manage this compound under the same guidelines as acetophenone unless directed otherwise by local regulations.
-
Containerization: Use only approved, compatible, and properly labeled hazardous waste containers. Ensure containers are kept closed when not in use and are in good condition to prevent leaks or spills. Do not mix this compound waste with other chemical waste streams unless specifically permitted by your institution's hazardous waste management plan.
-
Storage: Store hazardous waste in a designated, well-ventilated satellite accumulation area. This area should be secure and away from incompatible materials.
-
Engage a Licensed Waste Disposal Company: The final disposal of this compound must be carried out by a licensed and certified hazardous waste disposal service.[2] Do not attempt to dispose of this chemical via standard laboratory drains or as regular solid waste.
-
Spill Management: In the event of a spill, absorb the material with an inert absorbent such as sand, silica gel, or a universal binder.[3] Collect the contaminated material and place it in a suitable, sealed container for disposal as hazardous waste.
Quantitative Disposal Data
While specific quantitative disposal limits for this compound are not widely published, the data for its parent compound, acetophenone, provides a strong basis for its management.
| Parameter | Value | Regulation | Notes |
| RCRA Waste Code | U004 | 40 CFR 261.33 | This code is for acetophenone. It is recommended to use this classification for this compound in the absence of more specific guidance. |
| CERCLA Reportable Quantity (RQ) | 5000 lbs (2270 kg) | 40 CFR 302.4 | This is the quantity of acetophenone that, if released into the environment, must be reported to the appropriate authorities. |
Experimental Protocols for Detection and Quantification
In the context of waste management and environmental monitoring, it is crucial to have reliable methods for detecting and quantifying this compound. Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) are the most common and effective techniques for this purpose.
Generalized GC-MS Protocol for Acetophenone Derivatives in Waste Samples:
This protocol provides a general framework. Specific parameters may need to be optimized based on the sample matrix and available instrumentation.
-
Sample Preparation:
-
For liquid samples (e.g., aqueous waste), perform a liquid-liquid extraction using a suitable solvent like dichloromethane or ethyl acetate.
-
For solid or semi-solid samples, a solvent extraction (e.g., Soxhlet or ultrasonic extraction) may be necessary.
-
Concentrate the extract to a known volume.
-
-
GC-MS Analysis:
-
Column: A non-polar capillary column (e.g., HP-5MS or equivalent) is typically used.
-
Injector: Operate in splitless or split mode, depending on the expected concentration.
-
Oven Temperature Program: A programmed temperature ramp (e.g., starting at 60°C and increasing to 250-300°C) is used to separate the components of the sample.
-
Mass Spectrometer: Operate in Electron Ionization (EI) mode and scan a mass range appropriate for the target analyte (the molecular weight of this compound is 150.17 g/mol ).
-
-
Quantification:
-
Create a calibration curve using standards of known this compound concentrations.
-
Quantify the analyte in the sample by comparing its peak area to the calibration curve. The use of an internal standard is recommended for improved accuracy.
-
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
References
Personal protective equipment for handling 2'-Methoxyacetophenone
For Immediate Use by Laboratory Professionals
This document provides critical safety protocols and logistical plans for the handling and disposal of 2'-Methoxyacetophenone (CAS No. 579-74-8), also known as o-Acetanisole. Adherence to these procedures is essential for ensuring a safe laboratory environment.
Hazard Identification and Immediate Precautions
This compound is a hazardous chemical with the following primary risks:
It is a light-sensitive liquid, typically amber in appearance.[1]
Personal Protective Equipment (PPE)
The following PPE is mandatory when handling this compound to prevent exposure.
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical safety goggles (European Standard EN 166 or OSHA 29 CFR 1910.133 compliant).[1][2] | Protects against splashes that can cause serious eye irritation. |
| Hand Protection | Nitrile rubber protective gloves.[1] | Prevents skin contact which can lead to irritation. |
| Body Protection | Wear appropriate protective clothing and a lab coat. | Minimizes the risk of skin exposure from splashes or spills. |
| Respiratory Protection | Not required under normal laboratory use with adequate ventilation. For large-scale use or in emergencies, a NIOSH/MSHA or European Standard EN 136 approved respirator should be used.[1] | Ensures respiratory safety in situations with high vapor concentrations. |
Operational Plan: Step-by-Step Handling Protocol
This protocol outlines the safe handling of this compound from receipt to use in experiments.
Workflow for Handling this compound
Caption: A step-by-step workflow for the safe handling of this compound.
Experimental Protocol Details:
-
Preparation:
-
Chemical Handling:
-
Conduct all transfers and manipulations of this compound inside a certified chemical fume hood.
-
Avoid contact with skin and eyes.[2] Do not breathe mists or vapors.[2]
-
Use clean, dry glassware to prevent contamination and unwanted reactions.
-
Keep the container tightly closed when not in use and protect it from light.[1][4]
-
-
Post-Handling:
-
Wipe down the work surface with an appropriate solvent to decontaminate the area.
-
Segregate all waste containing this compound for proper disposal.
-
Carefully remove gloves and other disposable PPE, disposing of them in a designated hazardous waste container.
-
Wash hands thoroughly with soap and water after handling the chemical.[3]
-
Disposal Plan
Dispose of this compound and any contaminated materials as hazardous waste.
Disposal Protocol Workflow
Caption: The process for the safe disposal of this compound waste.
Disposal Protocol Details:
-
Waste Segregation:
-
Container Management:
-
Final Disposal:
Chemical and Physical Properties
The following table summarizes key quantitative data for this compound.
| Property | Value |
| Molecular Formula | C₉H₁₀O₂ |
| Molecular Weight | 150.17 g/mol [9] |
| Appearance | Amber Liquid[1] |
| Boiling Point | 131 °C / 267.8 °F[1] |
| Flash Point | 108 °C / 226.4 °F[1] |
| Density | 1.09 g/mL at 25 °C |
This guide is intended to provide essential information for the safe handling of this compound. Always refer to the full Safety Data Sheet (SDS) for this chemical before use and consult with your institution's Environmental Health and Safety (EHS) department for any specific questions.
References
- 1. assets.thermofisher.com [assets.thermofisher.com]
- 2. fishersci.com [fishersci.com]
- 3. sds.metasci.ca [sds.metasci.ca]
- 4. fishersci.com [fishersci.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. beta.lakeland.edu [beta.lakeland.edu]
- 7. cdhfinechemical.com [cdhfinechemical.com]
- 8. westliberty.edu [westliberty.edu]
- 9. This compound | C9H10O2 | CID 68481 - PubChem [pubchem.ncbi.nlm.nih.gov]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
